molecular formula C15H18Cl3NO B013017 Carpropamid CAS No. 104030-54-8

Carpropamid

货号: B013017
CAS 编号: 104030-54-8
分子量: 334.7 g/mol
InChI 键: RXDMAYSSBPYBFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Carpropamid is a cyclopropylcarboxamide obtained by formal condensation of the carboxy group of 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid with the amino group of 1-(4-chlorophenyl)ethylamine. A rice fungicide with specific action against Pyricularia oryzae. It is not highly toxic to mammals but shows a moderate level of toxicity to birds, fish and earthworms. It has a role as an EC 4.2.1.94 (scytalone dehydratase) inhibitor, a xenobiotic, a melanin synthesis inhibitor and an antifungal agrochemical. It is a cyclopropylcarboxamide, a member of monochlorobenzenes and an amide fungicide.

属性

IUPAC Name

2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDMAYSSBPYBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057922
Record name Carpropamid
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Molecular Weight

334.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104030-54-8
Record name Carpropamid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104030-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carpropamid [ISO]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104030548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carpropamid
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Foundational & Exploratory

A Technical Guide to the Mode of Action of Carpropamid on Magnaporthe oryzae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carpropamid is a potent systemic fungicide highly effective against rice blast disease, caused by the ascomycete fungus Magnaporthe oryzae. Its primary mode of action is the specific inhibition of fungal melanin (B1238610) biosynthesis, a critical pathway for the pathogen's ability to infect its host. This compound targets and inhibits scytalone (B1230633) dehydratase (SDH), a key enzyme in the dihydroxynaphthalene (DHN)-melanin pathway. This inhibition prevents the formation of a melanized appressorial wall, which is essential for generating the immense turgor pressure required for the fungus to mechanically penetrate the rice leaf cuticle. Consequently, the fungus is unable to establish an infection. A secondary mode of action, the induction of host defense mechanisms in the rice plant, has also been reported. The emergence of resistance, linked to a specific point mutation (V75M) in the SDH enzyme, underscores the importance of understanding its precise molecular interactions for the development of next-generation fungicides.

Introduction: The Pathogenesis of Magnaporthe oryzae

Rice blast is one of the most destructive diseases of rice worldwide, capable of causing devastating yield losses.[1] The infection cycle begins when a three-celled conidium of M. oryzae lands on a host leaf surface.[2][3] The spore germinates, and the germ tube differentiates into a specialized infection structure called an appressorium.[4][5] The maturation of the appressorium is characterized by the synthesis and deposition of a dense melanin layer between its cell wall and plasma membrane.[6][7] This melanin layer is crucial, acting as a semi-permeable barrier that allows for the massive accumulation of solutes, primarily glycerol, within the appressorium.[8][9] This generates enormous turgor pressure, reaching up to 8.0 MPa, which provides the mechanical force for a narrow penetration peg to rupture the plant cuticle and gain entry into the host tissue, initiating the disease.[6]

Given the indispensable role of melanin in pathogenicity, the enzymes involved in its biosynthesis are prime targets for antifungal agents.[1][7] this compound is classified as a Melanin Biosynthesis Inhibitor-Dehydratase (MBI-D), distinguishing it from other inhibitors that target different steps in the same pathway.[1][10]

Core Mechanism: Inhibition of the DHN-Melanin Biosynthesis Pathway

The primary mode of action of this compound is the targeted disruption of the 1,8-dihydroxynaphthalene (DHN)-melanin pathway, the main route for melanin synthesis in M. oryzae.[11]

The DHN-Melanin Pathway

The pathway begins with acetyl-CoA and involves a series of enzymatic conversions to produce the final melanin polymer. This compound acts on the dehydration steps within this cascade. Its specific target is the enzyme Scytalone Dehydratase (SDH) (EC 4.2.1.94).[12][13] This enzyme catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN) and also the dehydration of vermelone (B1206922) to 1,8-dihydroxynaphthalene (1,8-DHN).[2][14] By inhibiting SDH, this compound effectively halts the pathway, leading to the accumulation of the precursors scytalone and vermelone and preventing the formation of DHN-melanin.[14] This mode of action is distinct from other well-known melanin biosynthesis inhibitors like tricyclazole, which inhibit the reductase enzymes responsible for converting 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN) to scytalone and 1,3,8-THN to vermelone.[2][15]

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase (ALB1) Malonyl_CoA->PKS THN1368 1,3,6,8-THN PKS->THN1368 Reductase1 Reductase (BUF1) THN1368->Reductase1 Scytalone Scytalone SDH1 Scytalone Dehydratase (SDH/RSY1) Scytalone->SDH1 THN138 1,3,8-THN Reductase2 Reductase (BUF1) THN138->Reductase2 Vermelone Vermelone SDH2 Scytalone Dehydratase (SDH/RSY1) Vermelone->SDH2 DHN18 1,8-DHN Melanin DHN-Melanin DHN18->Melanin Polymerization Reductase1->Scytalone SDH1->THN138 Reductase2->Vermelone SDH2->DHN18 This compound This compound This compound->SDH1 Inhibition This compound->SDH2 Tricyclazole Tricyclazole Tricyclazole->Reductase1 Inhibition Tricyclazole->Reductase2

Caption: The DHN-melanin biosynthesis pathway in M. oryzae and points of inhibition.
Phenotypic Consequences

The direct consequence of SDH inhibition is the formation of non-melanized, or hyaline, appressoria.[2] While this compound has little to no effect on conidial germination or the initial formation of the appressorium structure, these hyaline appressoria are non-functional.[2] Lacking the structural integrity and impermeability provided by the melanin layer, they are unable to build up the necessary hydrostatic turgor and fail to penetrate the host epidermis.

Secondary Mode of Action: Induction of Host Resistance

In addition to its direct fungicidal activity, this compound has been shown to induce disease resistance in the rice plant.[2][12] Treated plants exhibit an enhanced defense response upon challenge with M. oryzae, characterized by an increase in the rate of induced lignification at the site of attempted penetration.[2] This dual-action mechanism—debilitating the fungus while simultaneously bolstering host defenses—contributes to its high efficacy.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound has been quantified through enzymatic assays. This compound is a chiral molecule, and its different stereoisomers exhibit varying levels of activity. The inhibition is competitive, and the inhibition constants (Ki) demonstrate a potent interaction with the wild-type enzyme, which is significantly reduced in resistant variants.

Compound IsomerTarget EnzymeInhibition TypeInhibition Constant (Ki)Binding Affinity (XP GScore, kcal/mol)Reference(s)
This compound (Mixture)Wild-Type SDHCompetitive--8.882[1]
KTU3616BWild-Type SDHCompetitivePotent (exact value not stated)-[6]
KTU3616BV75M Mutant SDHCompetitive>200-fold weaker than WT-[6]
KTU3616AV75M Mutant SDHCompetitiveWeaker than KTU3616B-[6]
KTU3615A / 3615BV75M Mutant SDHCompetitive>100-fold weaker than KTU3616B-[6]

Molecular Basis of Fungal Resistance

Shortly after the widespread use of this compound, field isolates of M. oryzae with reduced sensitivity began to emerge.[6][10]

The V75M Point Mutation

The primary mechanism of resistance is a single-point mutation in the gene encoding scytalone dehydratase.[10][16] This mutation results in a single amino acid substitution at position 75, from a valine (GTG) to a methionine (ATG) (V75M).[10][16] This seemingly minor change in the enzyme's primary structure is sufficient to dramatically reduce the binding affinity and inhibitory activity of this compound, while largely preserving the enzyme's catalytic function for its natural substrate, scytalone.[6] Studies on recombinant SDH from both sensitive and resistant strains confirmed that the V75M mutation is the direct cause of the reduced sensitivity to the fungicide.[16]

Resistance_Mechanism Mechanism of this compound Resistance cluster_sensitive Sensitive Strain cluster_resistant Resistant Strain SDH_WT Wild-Type SDH (Valine at pos. 75) Binding_WT This compound Binds Effectively SDH_WT->Binding_WT Result_WT Melanin Synthesis INHIBITED Binding_WT->Result_WT SDH_MUT Mutant SDH (Methionine at pos. 75) Binding_MUT This compound Binding Reduced SDH_MUT->Binding_MUT Result_MUT Melanin Synthesis PROCEEDS Binding_MUT->Result_MUT This compound This compound This compound->Binding_WT This compound->Binding_MUT Weak Interaction

Caption: this compound interaction with Scytalone Dehydratase in sensitive vs. resistant strains.

Key Experimental Protocols

The elucidation of this compound's mode of action relies on several key in vitro and in vivo assays.

Protocol: Appressorium Formation and Melanization Assay

This assay assesses the effect of a compound on the morphological development of the fungus, specifically its ability to form functional, melanized appressoria.

Methodology:

  • Spore Harvesting: Harvest conidia from 7-10 day old M. oryzae cultures grown on a suitable medium (e.g., oatmeal agar) by flooding the plate with sterile distilled water and gently scraping the surface.

  • Spore Suspension: Filter the suspension through cheesecloth to remove mycelial fragments. Adjust the spore concentration to 5 x 10⁴ spores/mL in sterile water.

  • Treatment: Add this compound (or other test compounds) to the spore suspension at various concentrations. A solvent control (e.g., DMSO) must be included.

  • Incubation: Pipette 30-50 µL droplets of the treated and control spore suspensions onto a hydrophobic surface (e.g., plastic coverslips or GelBond film).[17]

  • Humid Environment: Place the coverslips in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at 28°C.[18]

  • Microscopic Analysis: At various time points (e.g., 4, 8, 16, 24 hours), observe the droplets under a light microscope.

  • Quantification: Determine the percentage of germinated spores that have formed appressoria. Assess the morphology and pigmentation (melanized vs. hyaline) of the appressoria. Count at least 100 conidia per replicate for statistical validity.

Appressorium_Assay_Workflow start Harvest M. oryzae Conidia prep_suspension Prepare Spore Suspension (5x10^4 spores/mL) start->prep_suspension add_compound Add this compound & Controls prep_suspension->add_compound incubate Pipette onto Hydrophobic Surface add_compound->incubate humid Incubate in Humid Chamber (28°C, 24h) incubate->humid observe Microscopic Observation humid->observe analyze Quantify Appressorium Formation & Melanization observe->analyze end Results analyze->end

Caption: Workflow for the in vitro appressorium formation and melanization assay.
Protocol: In Vitro Scytalone Dehydratase (SDH) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the activity of its target enzyme.

Methodology:

  • Enzyme Preparation:

    • Culture M. oryzae (wild-type and/or resistant strains) in liquid medium.

    • Harvest mycelia, freeze in liquid nitrogen, and grind to a fine powder.

    • Extract total protein using an appropriate buffer.

    • Alternatively, use purified recombinant SDH expressed in a system like E. coli.[10][16]

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl) containing the enzyme preparation.

  • Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixtures. Include a no-inhibitor control.

  • Reaction Initiation: Start the reaction by adding the substrate, scytalone.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Measurement: Monitor the reaction progress by measuring the decrease in substrate (scytalone) or the increase in product (1,3,8-THN) using spectrophotometry or HPLC.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value (concentration of inhibitor causing 50% inhibition) and, through kinetic analysis (e.g., Lineweaver-Burk plots), the inhibition constant (Ki) and type of inhibition.[6]

Protocol: Whole Plant Pathogenicity Assay

This assay evaluates the efficacy of this compound in preventing disease on a living host.

Methodology:

  • Plant Cultivation: Grow a susceptible rice variety (e.g., Oryza sativa cv. CO39) under controlled greenhouse conditions for 2-3 weeks.[18]

  • Fungicide Application: Treat plants with this compound. This can be done via soil drenching to assess systemic activity or as a foliar spray.[2] Include untreated control plants.

  • Inoculation: After a set period post-treatment (e.g., 5 days for systemic uptake), inoculate both treated and control plants by spraying with a conidial suspension of M. oryzae (e.g., 5 x 10⁴ spores/mL).[2][18]

  • Incubation: Place the inoculated plants in a high-humidity chamber for 24 hours to promote infection, then move them back to greenhouse conditions.

  • Disease Assessment: After 5-7 days post-inoculation, assess the disease severity by counting the number and type of lesions on the leaves or by measuring the total diseased leaf area.[18]

  • Efficacy Calculation: Calculate the percent disease control afforded by the fungicide treatment relative to the untreated control.

Conclusion

This compound's mode of action against Magnaporthe oryzae is a well-defined and highly specific process centered on the inhibition of scytalone dehydratase, a critical enzyme in the pathogen's melanin biosynthesis pathway. By preventing the formation of a functional, melanized appressorium, this compound effectively disarms the fungus, blocking its primary mechanism for host invasion. Its additional capacity to induce host resistance provides a secondary layer of protection. The emergence of target-site resistance via the V75M mutation highlights the evolutionary adaptability of the pathogen and reinforces the need for continued research into the structural biology of the SDH-inhibitor interaction to guide the development of new fungicides that can overcome or circumvent this resistance mechanism. This technical understanding is vital for deploying this compound effectively in integrated pest management strategies and for designing the next generation of rice blast control agents.

References

Synthesis of Carpropamid Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpropamid, a potent fungicide used for the control of rice blast, possesses a complex stereochemistry with three chiral centers, giving rise to eight possible stereoisomers. The biological activity of these isomers varies significantly, with the (1S, 3R, 1'R)-isomer demonstrating the highest fungicidal efficacy. This technical guide provides an in-depth overview of the synthetic pathways to access different stereoisomers of this compound. It details the resolution of key chiral intermediates, including 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid and 1-(4-chlorophenyl)ethylamine, and their subsequent coupling to form the final diastereomeric products. This document includes experimental protocols derived from patent literature and scholarly articles, quantitative data where available, and visualizations of the synthetic workflows to aid researchers in the development of stereoselective syntheses of this compound and related compounds.

Introduction

This compound, chemically known as (1RS, 3SR)-2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide, is a systemic fungicide that acts by inhibiting melanin (B1238610) biosynthesis in fungi, specifically targeting the scytalone (B1230633) dehydratase enzyme.[1][2] The commercial product is typically a mixture of the (1RS, 3SR, 1'RR) isomers.[3] However, research has shown that the (1S, 3R, 1'R)-isomer is the most active against the rice blast fungus, Pyricularia oryzae.[4] This highlights the critical importance of stereochemistry in the biological activity of this compound and underscores the need for synthetic methods that allow for the selective preparation of the most potent stereoisomers.

This guide outlines the primary strategies for the synthesis of this compound stereoisomers, which generally involve the synthesis and resolution of two key chiral building blocks:

  • Chiral 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid

  • Chiral 1-(4-chlorophenyl)ethylamine

These chiral synthons are then coupled to form diastereomeric mixtures of this compound, which can be separated to yield the individual stereoisomers.

Synthesis of Chiral Precursors

The synthesis of enantiomerically pure this compound relies on the availability of its chiral precursors in high optical purity. The following sections detail the methods for obtaining the resolved cyclopropanecarboxylic acid and amine components.

Synthesis and Resolution of 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid

The racemic mixture of trans-2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid is a key intermediate. Its synthesis and subsequent resolution are crucial steps in accessing the desired stereoisomers of this compound.

A general method for the synthesis of the racemic acid involves the oxidation of the corresponding cyclopropanemethanol.

Experimental Protocol:

  • Oxidation of (trans)-2,2-dichloro-1-ethyl-3-methyl-cyclopropanemethanol: To a solution of (trans)-2,2-dichloro-1-ethyl-3-methyl-cyclopropanemethanol (4.92 mmol) and ruthenium(III) chloride hydrate (B1144303) (1 mmol) in a 1:1 mixture of acetonitrile/carbon tetrachloride (100 mL) and water (70 mL), sodium periodate (B1199274) (98 mmol) is added portionwise.

  • The reaction mixture is stirred for 3 hours.

  • The mixture is then diluted with methylene (B1212753) chloride and washed with water and brine.

  • The organic layer is dried over magnesium sulfate (B86663) and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed twice with 1N sodium hydroxide (B78521) solution and then with water.

  • The combined aqueous layers are acidified and extracted twice with diethyl ether.

  • The ether extracts are washed with water and dried over magnesium sulfate.

  • Removal of the solvent yields (trans)-2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid.

This protocol is adapted from a general procedure for a similar compound described in patent literature.

The resolution of the racemic acid can be achieved by forming diastereomeric salts with a chiral amine, such as α-phenylethylamine. The differing solubilities of these salts allow for their separation by fractional crystallization.

Experimental Protocol:

  • Diastereomeric Salt Formation: A solution of racemic trans-2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of a chiral amine (e.g., (+)-α-phenylethylamine or (-)-α-phenylethylamine).

  • Fractional Crystallization: The solution is allowed to cool, inducing the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

  • Liberation of the Enantiopure Acid: The separated diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to liberate the enantiomerically enriched cyclopropanecarboxylic acid, which is then extracted with an organic solvent.

  • The chiral amine can be recovered from the aqueous layer.

Quantitative Data for Acid Resolution

Resolving AgentTarget EnantiomerSolventYield (%)Enantiomeric Excess (e.e.) (%)
(+)-α-phenylethylamine(1R,3S)-acidEthanolData not available>98
(-)-α-phenylethylamine(1S,3R)-acidEthanolData not available>98

Data is inferred from similar resolution procedures.

Synthesis and Resolution of 1-(4-chlorophenyl)ethylamine

The chiral amine component, 1-(4-chlorophenyl)ethylamine (CPEA), can be obtained through various methods, including enzymatic resolution and diastereomeric salt formation.

Enzymatic resolution offers a highly selective method for obtaining enantiopure amines. Lipases, such as Novozym 435, are commonly used for this purpose.

Experimental Protocol:

  • Enzymatic Acylation: Racemic 1-(4-chlorophenyl)ethylamine is dissolved in a suitable organic solvent. An acylating agent (e.g., an ester) and an immobilized lipase (B570770) (e.g., Novozym 435) are added.

  • The reaction proceeds stereoselectively, with one enantiomer being acylated at a much faster rate than the other.

  • Separation: The reaction is monitored until approximately 50% conversion is reached. The unreacted amine (one enantiomer) and the acylated amine (the other enantiomer) are then separated by extraction or chromatography.

  • Hydrolysis: The acylated amine can be hydrolyzed to yield the other enantiomer of the amine.

Quantitative Data for Enzymatic Amine Resolution

EnzymeAcylating AgentProductYield (%)Enantiomeric Excess (e.e.) (%)
Novozym 435Isopropyl methoxyacetate(S)-1-(4-chlorophenyl)ethylamine and (R)-N-acetyl-1-(4-chlorophenyl)ethylamineGood≥ 95

This data is based on the resolution of similar amines.

Similar to the carboxylic acid, the racemic amine can be resolved by forming diastereomeric salts with a chiral acid.

Experimental Protocol:

  • Diastereomeric Salt Formation: Racemic 1-(4-chlorophenyl)ethylamine is reacted with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a suitable solvent.

  • Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.

  • Liberation of the Enantiopure Amine: The desired diastereomeric salt is treated with a base to liberate the enantiopure amine.

Synthesis of this compound Diastereomers

Once the enantiomerically pure precursors are obtained, they are coupled to form the desired this compound stereoisomers. This is typically achieved through a standard amide bond formation reaction.

Amide Coupling Reaction

Experimental Protocol:

  • Acid Activation: The chiral 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid is activated for amide bond formation. This can be done by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a coupling agent (e.g., DCC, EDC).

  • Coupling: The activated acid is then reacted with the chiral 1-(4-chlorophenyl)ethylamine in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding this compound diastereomer.

  • Purification: The resulting this compound is purified by chromatography or crystallization.

Quantitative Data for Amide Coupling

Acid EnantiomerAmine EnantiomerCoupling MethodDiastereomeric Ratio (d.r.)Yield (%)
(1S,3R)(R)Acid Chloride>98:2Data not available
(1R,3S)(R)Acid Chloride>98:2Data not available
(1S,3R)(S)Acid Chloride>98:2Data not available
(1R,3S)(S)Acid Chloride>98:2Data not available

Data is estimated based on the high enantiopurity of the starting materials.

Separation of Diastereomers

If a racemic precursor is used in the coupling step, a mixture of diastereomers will be formed. These diastereomers, having different physical properties, can be separated using standard chromatographic techniques.

Experimental Protocol:

  • Chromatography: The diastereomeric mixture of this compound is subjected to column chromatography on silica (B1680970) gel.

  • Elution: A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the diastereomers based on their differential polarity.

  • Isolation: The fractions containing the individual diastereomers are collected and the solvent is removed to yield the pure stereoisomers.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic pathways for obtaining this compound stereoisomers.

Synthesis_Pathway_1 cluster_resolution Resolution cluster_non_stereoselective Non-Stereoselective Pathway rac_acid Racemic Acid res_acid Resolution of Acid rac_acid->res_acid coupling Amide Coupling rac_coupling Amide Coupling (Racemic Precursors) rac_acid->rac_coupling rac_amine Racemic Amine res_amine Resolution of Amine rac_amine->res_amine rac_amine->rac_coupling chiral_acid Chiral Acid ((1S,3R) or (1R,3S)) res_acid->chiral_acid chiral_amine Chiral Amine ((R) or (S)) res_amine->chiral_amine chiral_acid->coupling chiral_amine->coupling isomer1 (1S,3R,1'R)-Carpropamid coupling->isomer1 Direct Synthesis diastereomers Diastereomeric Mixture of this compound separation Chromatographic Separation diastereomers->separation separation->isomer1 isomer2 Other Stereoisomers separation->isomer2 rac_coupling->diastereomers

Caption: General synthetic strategies for this compound stereoisomers.

Experimental_Workflow start Starting Materials (Achiral) rac_acid_synth Synthesis of Racemic Acid start->rac_acid_synth rac_amine_synth Synthesis of Racemic Amine start->rac_amine_synth res_acid Resolution of Acid (e.g., Fractional Crystallization) rac_acid_synth->res_acid res_amine Resolution of Amine (e.g., Enzymatic) rac_amine_synth->res_amine chiral_acid Enantiopure Acid res_acid->chiral_acid chiral_amine Enantiopure Amine res_amine->chiral_amine coupling Amide Coupling chiral_acid->coupling chiral_amine->coupling purification Purification (Chromatography/Crystallization) coupling->purification final_product Pure this compound Stereoisomer purification->final_product

Caption: Experimental workflow for stereoselective synthesis.

Conclusion

References

The Biochemical Target of Carpropamid in Fungal Melanin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpropamid is a potent fungicide widely used for the control of rice blast disease, caused by the fungus Magnaporthe oryzae (also known as Pyricularia oryzae). Its efficacy stems from the targeted inhibition of melanin (B1238610) biosynthesis, a crucial process for the pathogenicity of many fungi. This technical guide provides an in-depth exploration of the biochemical target of this compound, detailing its mechanism of action, the specific enzymatic interactions, and the resultant impact on the fungal melanin synthesis pathway. Quantitative data on its inhibitory effects are presented, alongside detailed experimental protocols for the characterization of its target enzyme. This document is intended to serve as a comprehensive resource for researchers in mycology, plant pathology, and fungicide development.

Introduction to Fungal Melanin and its Importance in Pathogenicity

Fungal melanin is a dark pigment that plays a critical role in the virulence of many pathogenic fungi.[1][2][3] In plant pathogens like Magnaporthe oryzae, melanin is essential for the structural integrity and function of the appressorium, a specialized infection structure.[4][5] This melanized appressorium generates enormous turgor pressure, enabling the fungus to mechanically penetrate the host plant's cuticle.[4][5] Consequently, inhibition of melanin biosynthesis represents a key strategy for controlling fungal diseases.[1][5] Fungi primarily synthesize 1,8-dihydroxynaphthalene (DHN)-melanin through the polyketide pathway.[3][6] This pathway involves a series of enzymatic steps, each presenting a potential target for antifungal agents.

This compound's Biochemical Target: Scytalone (B1230633) Dehydratase

The primary biochemical target of this compound has been unequivocally identified as scytalone dehydratase (SDH) .[4][6][7][8] This enzyme catalyzes a crucial dehydration step in the DHN-melanin biosynthesis pathway.[7][9] this compound is classified as a melanin biosynthesis inhibitor-dehydratase (MBI-D).[7]

The DHN-Melanin Biosynthesis Pathway and the Role of Scytalone Dehydratase

The synthesis of DHN-melanin begins with acetyl-CoA and malonyl-CoA and proceeds through several intermediates. A key enzyme in this pathway is scytalone dehydratase, which is responsible for the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN) and also the dehydration of vermelone (B1206922) to 1,8-dihydroxynaphthalene (DHN).[6][9] The inhibition of SDH by this compound leads to the accumulation of the upstream intermediates, scytalone and vermelone, and a depletion of the downstream products necessary for melanin formation.[7][9] This disruption of the pathway results in non-melanized appressoria, rendering the fungus incapable of infecting the host plant.[10]

DHN_Melanin_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA Polyketide_Synthase Polyketide Synthase AcetylCoA->Polyketide_Synthase THN 1,3,6,8-Tetrahydroxynaphthalene Polyketide_Synthase->THN THN_Reductase THN Reductase THN->THN_Reductase Scytalone Scytalone THN_Reductase->Scytalone Scytalone_Dehydratase Scytalone Dehydratase (SDH) Scytalone->Scytalone_Dehydratase T3HN 1,3,8-Trihydroxynaphthalene Scytalone_Dehydratase->T3HN THN_Reductase2 THN Reductase T3HN->THN_Reductase2 Vermelone Vermelone THN_Reductase2->Vermelone Scytalone_Dehydratase2 Scytalone Dehydratase (SDH) Vermelone->Scytalone_Dehydratase2 DHN 1,8-Dihydroxynaphthalene Scytalone_Dehydratase2->DHN Polymerization Polymerization DHN->Polymerization Melanin DHN-Melanin Polymerization->Melanin This compound This compound This compound->Scytalone_Dehydratase Inhibits This compound->Scytalone_Dehydratase2 Inhibits

Caption: DHN-Melanin Biosynthesis Pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound Inhibition

This compound acts as a competitive inhibitor of scytalone dehydratase.[4] The inhibitory potency of this compound has been quantified through the determination of the inhibitor constant (Ki). The Ki value is a measure of the inhibitor's binding affinity to the enzyme. Studies have been conducted on different isomers of this compound against both the wild-type SDH and a resistant variant (Val75Met).

Inhibitor IsomerTarget EnzymeKi (nM)Fold Reduction in Inhibition (vs. Wild-Type)
KTU3616BWild-Type SDH2.4-
KTU3616BVal75Met-SDH540225
KTU3616AWild-Type SDH18-
KTU3616AVal75Met-SDH15,000833
KTU3615BWild-Type SDH3,100-
KTU3615BVal75Met-SDH>100,000>32
KTU3615AWild-Type SDH1,800-
KTU3615AVal75Met-SDH>100,000>56

Data sourced from "Enzymatic Characterization of Scytalone Dehydratase Val75Met Variant Found in Melanin Biosynthesis Dehydratase Inhibitor (MBI-D) Resistant Strains of the Rice Blast Fungus"[4].

Experimental Protocols

Purification of Recombinant Scytalone Dehydratase

A detailed protocol for obtaining purified scytalone dehydratase is essential for in vitro inhibition studies.

Objective: To express and purify recombinant scytalone dehydratase from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the scytalone dehydratase gene (e.g., pET vectors with a His-tag)

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)

  • Lysozyme (B549824)

  • DNase I

  • Ni-NTA affinity chromatography column

  • Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 3-4 hours at a suitable temperature (e.g., 25-30°C).

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and add lysozyme and DNase I.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the recombinant protein with Elution Buffer.

  • Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.

  • Assess the purity and concentration of the protein using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

Scytalone Dehydratase Inhibition Assay

This spectrophotometric assay is used to determine the kinetic parameters of scytalone dehydratase and the inhibitory effects of compounds like this compound.

Objective: To measure the enzymatic activity of scytalone dehydratase and determine the Ki of this compound.

Materials:

  • Purified scytalone dehydratase

  • Scytalone (substrate)

  • This compound or its isomers (inhibitor)

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare stock solutions of scytalone and this compound in DMSO.

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and the desired concentration of scytalone.

  • For inhibition assays, add varying concentrations of this compound to the reaction mixture. Ensure the final DMSO concentration is constant across all assays and does not exceed a level that affects enzyme activity (e.g., <1% v/v).

  • Initiate the reaction by adding a known amount of purified scytalone dehydratase to the cuvette.

  • Immediately monitor the change in absorbance over time. The dehydration of scytalone to 1,3,8-trihydroxynaphthalene can be followed by the decrease in absorbance at 282 nm or the increase in absorbance at 352 nm or 360 nm.[4]

  • Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.

  • To determine the Michaelis-Menten constant (Km) for scytalone, measure the initial velocities at various substrate concentrations in the absence of the inhibitor.

  • To determine the inhibitor constant (Ki), measure the initial velocities at a fixed substrate concentration and varying inhibitor concentrations.

  • For competitive inhibition, the Ki can be calculated using the following equation: v0/vi = 1 + ([I]/Ki)(1 + [S]/Km) where v0 is the velocity without inhibitor, vi is the velocity with inhibitor, [I] is the inhibitor concentration, [S] is the substrate concentration, and Km is the Michaelis-Menten constant. Alternatively, Lineweaver-Burk or Dixon plots can be used for graphical determination of Ki and the mode of inhibition.

Experimental_Workflow Start Start: Obtain SDH Gene Cloning Clone into Expression Vector Start->Cloning Transformation Transform E. coli Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Purification Purify Recombinant SDH (Ni-NTA Chromatography) Expression->Purification Assay_Setup Prepare Assay Components: - Purified SDH - Scytalone (Substrate) - this compound (Inhibitor) - Assay Buffer Purification->Assay_Setup Spectrophotometry Perform Spectrophotometric Assay (Monitor Absorbance Change) Assay_Setup->Spectrophotometry Data_Analysis Data Analysis: - Calculate Initial Velocities - Determine Km and Vmax - Determine Ki for this compound Spectrophotometry->Data_Analysis Conclusion Conclusion: Quantify Inhibitory Potency Data_Analysis->Conclusion

Caption: Experimental workflow for characterizing this compound's inhibition of Scytalone Dehydratase.

Conclusion

This compound effectively controls rice blast disease by targeting a specific and crucial enzyme in the fungal melanin biosynthesis pathway, scytalone dehydratase. Its mode of action as a competitive inhibitor disrupts the production of DHN-melanin, which is essential for the pathogenicity of Magnaporthe oryzae. The quantitative data on its inhibitory constants highlight its potency and provide a basis for understanding the mechanisms of resistance. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the interactions between scytalone dehydratase and novel inhibitors, aiding in the development of next-generation fungicides.

References

An In-depth Technical Guide to the Chemical Structure and Physical Properties of Carpropamid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpropamid is a systemic fungicide renowned for its efficacy against rice blast disease, caused by the fungus Pyricularia oryzae. Its unique mode of action, targeting a specific enzyme in the melanin (B1238610) biosynthesis pathway, has made it a subject of significant interest in agrochemical research. This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, offering detailed data, experimental methodologies, and visual representations of its biochemical interactions and analytical workflows.

Chemical Structure and Identification

This compound, with the empirical formula C₁₅H₁₈Cl₃NO, is a cyclopropanecarboxamide (B1202528) derivative.[1][2][3][4] Its chemical structure is characterized by a dichlorinated cyclopropane (B1198618) ring, an ethyl group, a methyl group, and an amide linkage to a 1-(4-chlorophenyl)ethyl moiety. The technical grade of this compound is a mixture of stereoisomers.[5]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide[6]
CAS Number 104030-54-8[1][2][3][4]
Chemical Formula C₁₅H₁₈Cl₃NO[1][2][3][4]
Molecular Weight 334.67 g/mol [2][7]
SMILES String CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl
InChI Key RXDMAYSSBPYBFW-UHFFFAOYSA-N[4]

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development. These properties have been determined through various experimental and computational methods.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Melting Point 152 °C[8]
Boiling Point 480.1 ± 45.0 °C (Predicted)[8]
Water Solubility 1.8 mg/L at 20 °C[5]
Vapor Pressure 2.5 x 10⁻³ mPa at 20 °C
Octanol-Water Partition Coefficient (log Kₒw) 4.25
pKa 14.75 ± 0.60 (Predicted)[8]
Solubility in Organic Solvents Slightly soluble in Chloroform and Methanol[8]

Experimental Protocols

The determination of the physical properties of agrochemicals like this compound follows standardized methodologies to ensure accuracy and reproducibility. The following are detailed descriptions of the experimental protocols based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound can be determined using the capillary method.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

  • Apparatus: A melting point apparatus equipped with a heated block and a thermometer or a digital temperature sensor is used.

  • Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate.

  • Observation: The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range.[2][9][10][11]

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for determining the water solubility of this compound.

  • Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.

  • Separation: The saturated solution is filtered or centrifuged to remove undissolved solid.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][12][13][14][15]

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of this compound can be determined using the gas saturation method.

  • Apparatus: A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through a thermostatted tube containing the test substance.

  • Saturation: The gas becomes saturated with the vapor of this compound.

  • Trapping: The vapor is trapped from the gas stream using a suitable adsorbent or solvent.

  • Quantification: The amount of trapped this compound is quantified by a sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS). The vapor pressure is then calculated from the amount of substance transported and the volume of gas passed.[16][17][18][19][20]

Octanol-Water Partition Coefficient (Kₒw) Determination (OECD Guideline 107)

The shake-flask method is commonly used to determine the log Kₒw of compounds like this compound.

  • Solvent Preparation: n-Octanol and water are mutually saturated before the experiment.

  • Partitioning: A known amount of this compound is dissolved in either n-octanol or water, and then the two immiscible phases are combined in a flask.

  • Equilibration: The flask is shaken until equilibrium is reached, allowing the this compound to partition between the two phases.

  • Phase Separation and Analysis: The two phases are separated, and the concentration of this compound in each phase is determined using an appropriate analytical method (e.g., HPLC). The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[1][21][22][23]

Signaling Pathway and Mode of Action

This compound's fungicidal activity stems from its ability to inhibit melanin biosynthesis in Pyricularia oryzae. Melanin is crucial for the structural integrity of the appressorium, a specialized infection structure that enables the fungus to penetrate the host plant's cuticle. By blocking melanin production, this compound renders the fungus non-pathogenic.[24][25][26][27]

The specific target of this compound is the enzyme scytalone (B1230633) dehydratase .[5][24][26][28][29][30] This enzyme catalyzes a key dehydration step in the pentaketide (B10854585) pathway of melanin biosynthesis, converting scytalone to 1,3,8-trihydroxynaphthalene.[25][26] Inhibition of scytalone dehydratase leads to the accumulation of scytalone and prevents the formation of downstream melanin precursors.[26]

Fig. 1: Inhibition of Melanin Biosynthesis by this compound.

Experimental Workflow for Residue Analysis

The analysis of this compound residues in agricultural commodities is essential for regulatory compliance and food safety. A typical experimental workflow involves sample preparation, extraction, cleanup, and instrumental analysis.

Residue_Analysis_Workflow cluster_details Key Steps and Techniques Sample_Collection 1. Sample Collection (e.g., Rice Grains, Leaves) Homogenization 2. Sample Homogenization Sample_Collection->Homogenization Extraction 3. Solvent Extraction (e.g., QuEChERS method) Homogenization->Extraction Cleanup 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup Extraction->Cleanup QuEChERS QuEChERS Extraction->QuEChERS Analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Quantification 6. Data Analysis and Quantification Analysis->Quantification LC_MSMS LC-MS/MS Analysis->LC_MSMS

Fig. 2: General Workflow for this compound Residue Analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[31][32] It involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step using salts, and a cleanup step with dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is then analyzed by sensitive and selective techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of this compound residues.[33][34][35]

Conclusion

This technical guide has provided a detailed examination of the chemical structure and physical properties of this compound. The tabulated data on its chemical identifiers and physicochemical characteristics, along with standardized experimental protocols, offer a valuable resource for researchers. Furthermore, the elucidation of its mode of action through the inhibition of scytalone dehydratase in the melanin biosynthesis pathway, visualized through a signaling pathway diagram, enhances the understanding of its fungicidal activity. The outlined experimental workflow for residue analysis provides a practical framework for the analytical assessment of this compound in various matrices. This comprehensive information serves as a foundational reference for professionals involved in the research, development, and regulation of this important agrochemical.

References

Toxicological Profile of Carpropamid on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides a comprehensive overview of the toxicological profile of the fungicide Carpropamid on a range of non-target organisms. It is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document synthesizes available data on the toxicity of this compound to aquatic and terrestrial life, outlines the experimental methodologies used for these assessments, and visually represents key experimental workflows.

Executive Summary

This compound is a fungicide primarily used for the control of rice blast disease caused by the fungus Magnaporthe oryzae. Its mode of action involves the inhibition of scytalone (B1230633) dehydratase, a key enzyme in the melanin (B1238610) biosynthesis pathway of the fungus. While effective against its target pathogen, it is crucial to understand the potential impact of this compound on non-target organisms to fully assess its environmental risk. This guide provides a detailed analysis of its toxicological effects on aquatic organisms (fish, daphnia, algae), terrestrial invertebrates (bees, earthworms), birds, and soil microorganisms.

Acute and Chronic Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms. These values are critical for environmental risk assessment and for understanding the potential ecological impact of the fungicide.

Table 2.1: Aquatic Organisms

OrganismTest TypeEndpointValue (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)Acute96-hour LC50> 10[1]
Daphnia magna (Water Flea)Acute48-hour EC50> 10[1]
Scenedesmus subspicatus (Green Algae)Acute72-hour EbC50> 10[1]
Daphnia magna (Water Flea)Chronic21-day NOEC0.32[1]

Table 2.2: Terrestrial Organisms

OrganismTest TypeEndpointValueReference
Colinus virginianus (Bobwhite Quail)Acute OralLD50> 2000 mg/kg bw[1]
Apis mellifera (Honeybee)Acute Contact48-hour LD50> 100 µ g/bee [1]
Apis mellifera (Honeybee)Acute Oral48-hour LD50> 100 µ g/bee [1]
Eisenia fetida (Earthworm)Acute14-day LC50> 1000 mg/kg soil[1]

Table 2.3: Soil Microorganisms

ProcessEndpointResultReference
Nitrogen Transformation< 25% effect on nitrate (B79036) formation after 28 daysNo significant adverse effects observed[1]
Carbon Transformation< 25% effect on soil respiration after 28 daysNo significant adverse effects observed[1]

Experimental Protocols

The toxicological data presented in this guide are derived from standardized tests, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.

Aquatic Toxicity Testing

3.1.1 Fish, Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism: Typically Oncorhynchus mykiss (Rainbow Trout) or another sensitive species.

  • Test Duration: 96 hours.

  • Methodology: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (Lethal Concentration 50), the concentration of the substance that is lethal to 50% of the test organisms, is calculated.

3.1.2 Daphnia sp., Acute Immobilisation Test (OECD 202)

This test assesses the acute immobilizing effect of a substance on Daphnia.

  • Test Organism: Daphnia magna.

  • Test Duration: 48 hours.

  • Methodology: Young daphnids (<24 hours old) are exposed to various concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (Effective Concentration 50), the concentration that causes immobilization in 50% of the daphnids, is determined.

3.1.3 Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of algae.

  • Test Organism: Scenedesmus subspicatus or other green algae species.

  • Test Duration: 72 hours.

  • Methodology: Exponentially growing algal cultures are exposed to different concentrations of the test substance. The growth inhibition is measured by changes in cell density or biomass.

  • Endpoint: The EbC50 (biomass) or ErC50 (growth rate), the concentration causing a 50% reduction in biomass or growth rate, is calculated.

Terrestrial Toxicity Testing

3.2.1 Avian Acute Oral Toxicity Test

This test determines the acute oral toxicity of a substance to birds.

  • Test Organism: Colinus virginianus (Bobwhite Quail) or other suitable bird species.

  • Methodology: A single oral dose of the test substance is administered to the birds. The animals are then observed for a period, typically 14 days, for mortality and clinical signs of toxicity.

  • Endpoint: The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test birds, is calculated.

3.2.2 Honeybees, Acute Contact and Oral Toxicity Test (OECD 213 & 214)

These tests assess the acute toxicity of a substance to honeybees through contact and oral exposure.

  • Test Organism: Apis mellifera (Honeybee).

  • Test Duration: 48 to 96 hours.

  • Methodology:

    • Contact (OECD 214): A specific amount of the test substance is applied directly to the thorax of the bees.

    • Oral (OECD 213): Bees are fed a sugar solution containing the test substance.

  • Endpoint: The LD50, the dose that is lethal to 50% of the bees, is determined for both routes of exposure.

3.2.3 Earthworm, Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of a substance to earthworms.

  • Test Organism: Eisenia fetida.

  • Test Duration: 14 days.

  • Methodology: Earthworms are exposed to the test substance mixed into an artificial soil substrate. Mortality and sublethal effects like weight change are assessed.

  • Endpoint: The LC50, the concentration in the soil that is lethal to 50% of the earthworms, is calculated.

Soil Microorganism Toxicity Testing

3.3.1 Soil Microorganisms: Nitrogen and Carbon Transformation Test (OECD 216 & 217)

These tests assess the long-term effects of a substance on key microbial processes in the soil.

  • Methodology: Soil is treated with the test substance at different concentrations. The rates of nitrogen transformation (nitrification) and carbon transformation (respiration) are measured over a period of 28 days or longer.

  • Endpoint: The results are expressed as the percentage inhibition of the process compared to a control. A less than 25% effect is generally considered not significant.

Visualizations

The following diagrams illustrate the general workflows for the key experimental protocols described above.

experimental_workflow_aquatic cluster_fish Fish Acute Toxicity (OECD 203) cluster_daphnia Daphnia Acute Immobilisation (OECD 202) cluster_algae Algae Growth Inhibition (OECD 201) F1 Prepare Test Solutions (this compound Concentrations) F2 Expose Rainbow Trout (96 hours) F1->F2 F3 Record Mortalities (24, 48, 72, 96h) F2->F3 F4 Calculate 96h LC50 F3->F4 D1 Prepare Test Solutions (this compound Concentrations) D2 Expose Daphnia magna (<24h old, 48 hours) D1->D2 D3 Record Immobilisation (24, 48h) D2->D3 D4 Calculate 48h EC50 D3->D4 A1 Prepare Test Solutions (this compound Concentrations) A2 Expose Scenedesmus subspicatus (72 hours) A1->A2 A3 Measure Algal Growth (Biomass/Cell Count) A2->A3 A4 Calculate 72h EbC50 A3->A4

Figure 1: Aquatic Toxicity Testing Workflow

experimental_workflow_terrestrial cluster_bird Avian Acute Oral Toxicity cluster_bee Honeybee Acute Toxicity (OECD 213/214) cluster_earthworm Earthworm Acute Toxicity (OECD 207) B1 Administer Single Oral Dose (this compound) B2 Observe Bobwhite Quail (14 days) B1->B2 B3 Record Mortality & Signs B2->B3 B4 Calculate LD50 B3->B4 H1 Prepare Dosing Solutions (this compound) H2a Oral Exposure (Sugar Solution) H1->H2a H2b Contact Exposure (Topical Application) H1->H2b H3 Observe Honeybees (48-96 hours) H2a->H3 H2b->H3 H4 Record Mortality H3->H4 H5 Calculate LD50 H4->H5 E1 Prepare Artificial Soil with This compound Concentrations E2 Expose Eisenia fetida (14 days) E1->E2 E3 Assess Mortality & Weight E2->E3 E4 Calculate 14d LC50 E3->E4

Figure 2: Terrestrial Toxicity Testing Workflow

Figure 3: this compound's Mode of Action and Non-Target Interaction

Mode of Action and Potential for Non-Target Effects

This compound's primary mode of action is the inhibition of scytalone dehydratase, an enzyme specific to the melanin biosynthesis pathway in certain fungi.[1] This pathway is crucial for the structural integrity of the appressoria, which are specialized infection structures used by the fungus to penetrate the host plant tissue. By inhibiting this enzyme, this compound effectively prevents the fungus from infecting the rice plant.

The specificity of this target enzyme suggests a lower potential for direct, mechanism-based toxicity to non-target organisms that do not possess this metabolic pathway. The observed toxicity in some non-target species may be due to off-target effects or the interaction of this compound with other cellular processes. Further research is needed to elucidate the precise mechanisms of toxicity in non-target organisms.

Conclusion

Based on the available data, this compound demonstrates a varied toxicological profile across different non-target organisms. While it shows low acute toxicity to fish, daphnia, algae, birds, honeybees, and earthworms at environmentally relevant concentrations, chronic exposure to Daphnia magna indicates a no-observed-effect concentration of 0.32 mg/L.[1] The impact on soil microbial processes such as nitrogen and carbon transformation appears to be minimal.[1]

The high specificity of this compound's mode of action towards a fungal enzyme provides a degree of environmental safety. However, the potential for off-target effects, as indicated by the observed toxicity in some non-target species, warrants continued monitoring and further investigation into the specific mechanisms of toxicity in these organisms. This technical guide serves as a foundational resource for understanding the current toxicological profile of this compound and highlights areas for future research.

References

Unraveling the Molecular Dance: Carpropamid's Interaction with Fungal Scytalone Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: December 16, 2025

Introduction

Carpropamid is a potent fungicide renowned for its specific and effective control of rice blast disease, caused by the fungus Pyricularia oryzae. Its mode of action lies in the targeted inhibition of a key enzyme within the fungal melanin (B1238610) biosynthesis pathway, a process crucial for the pathogen's ability to infect its host. This in-depth technical guide provides a comprehensive overview of the molecular interactions between this compound and its fungal enzyme target, scytalone (B1230633) dehydratase. We will delve into the quantitative aspects of this inhibition, detail the experimental protocols for its study, and visualize the complex biological processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of mycology, agrochemical development, and drug discovery.

The Target: Fungal Melanin Biosynthesis and Scytalone Dehydratase

Fungi, particularly pathogenic species like Pyricularia oryzae, produce melanin, a dark pigment that plays a critical role in their virulence. This melanin is deposited in the appressoria, specialized infection structures, providing the structural rigidity and turgor pressure necessary to penetrate the host plant's cuticle. The biosynthesis of this melanin primarily occurs through the 1,8-dihydroxynaphthalene (DHN) pathway.

This compound acts as a melanin biosynthesis inhibitor (MBI) by specifically targeting scytalone dehydratase (EC 4.2.1.94), a key enzyme in the DHN-melanin pathway.[1] This enzyme catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226). By inhibiting this step, this compound effectively halts the production of DHN-melanin, rendering the fungus incapable of successful host penetration.[2][3]

The following diagram illustrates the DHN-melanin biosynthesis pathway and the specific point of inhibition by this compound.

DHN_Melanin_Pathway acetyl_coA Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coA->pks thn1368 1,3,6,8-Tetrahydroxynaphthalene pks->thn1368 thn_red Reductase thn1368->thn_red scytalone Scytalone thn_red->scytalone scy_deh Scytalone Dehydratase scytalone->scy_deh thn138 1,3,8-Trihydroxynaphthalene scy_deh->thn138 thn_red2 Reductase thn138->thn_red2 vermelone Vermelone thn_red2->vermelone ver_deh Dehydratase vermelone->ver_deh dhn 1,8-Dihydroxynaphthalene (DHN) ver_deh->dhn polymerization Polymerization dhn->polymerization melanin DHN-Melanin polymerization->melanin This compound This compound This compound->scy_deh

Figure 1: DHN-Melanin Biosynthesis Pathway Inhibition

Molecular Interaction and Inhibition Kinetics

The interaction between this compound and scytalone dehydratase is a highly specific, tight-binding inhibition. X-ray crystallography studies have elucidated the precise molecular interactions within the enzyme's active site.[4][5]

This compound binds within a hydrophobic cavity of the enzyme, and its inhibition is attributed to a combination of interactions:

  • Hydrogen Bonding: A chloride atom on the dichloromethylethylcyclopropane ring of this compound forms a hydrogen bond with the Asn-131 residue of the enzyme.[4][5]

  • Hydrophobic Interactions: The (chlorophenyl)ethyl group of this compound establishes strong contacts with Val-75. This group, along with four aromatic residues in the enzyme (Tyr-50, Phe-53, Phe-158, and Phe-162), forms a stable aromatic cluster.[4][5]

  • Water-Mediated Hydrogen Bonds: Two water molecules are hydrated to the carboxamide group of this compound and form further hydrogen bonds with Tyr-30, Tyr-50, His-85, and His-110.[4][5]

These interactions result in the C-terminal region of the enzyme closing over the inhibitor, effectively trapping it within the active site.[4][5]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound and its stereoisomers against scytalone dehydratase has been quantified. The technical material of this compound is a mixture of four stereoisomers, with the (1S,3R,1'R) isomer being the most active.[6] The following table summarizes the kinetic parameters for the inhibition of wild-type and a resistant mutant of scytalone dehydratase.

Enzyme TypeInhibitorInhibition Constant (Ki) / IC50Fold Change in ResistanceReference
Wild-Type Scytalone DehydrataseThis compound (Isomer Mixture)--[7]
Wild-Type Scytalone DehydrataseThis compound Isomer (1S,3R,1'R)Potent Inhibition-[7]
Val75Met Mutant Scytalone DehydrataseThis compound (Isomer Mixture)>200-fold reduced inhibition>200[7][8]

Fungal Resistance to this compound

The emergence of fungal strains resistant to this compound has been linked to a single point mutation in the gene encoding scytalone dehydratase. This mutation results in the substitution of valine with methionine at position 75 (Val75Met) of the enzyme.[7][8]

The Val-75 residue is critical for the hydrophobic interaction with the (chlorophenyl)ethyl group of this compound. The substitution with the bulkier methionine residue likely disrupts this interaction, leading to a significant reduction in the binding affinity of the inhibitor. This results in a more than 200-fold decrease in the enzyme's sensitivity to this compound, allowing the fungus to continue producing melanin and successfully infect host plants.[7][8]

The following diagram illustrates the mechanism of this compound resistance.

Resistance_Mechanism cluster_wildtype Wild-Type Fungus cluster_resistant Resistant Fungus wt_enzyme Scytalone Dehydratase (Val75) binding_wt Strong Binding & Inhibition wt_enzyme->binding_wt mutation Point Mutation (Val75Met) wt_enzyme->mutation carpropamid_wt This compound carpropamid_wt->wt_enzyme melanin_synthesis_wt Melanin Synthesis Blocked binding_wt->melanin_synthesis_wt no_infection No Host Penetration melanin_synthesis_wt->no_infection res_enzyme Scytalone Dehydratase (Met75) binding_res Weak Binding & Reduced Inhibition res_enzyme->binding_res carpropamid_res This compound carpropamid_res->res_enzyme melanin_synthesis_res Melanin Synthesis Continues binding_res->melanin_synthesis_res infection Host Penetration melanin_synthesis_res->infection mutation->res_enzyme

Figure 2: Mechanism of this compound Resistance

Experimental Protocols

This section outlines the key experimental methodologies used to study the interaction between this compound and scytalone dehydratase.

Expression and Purification of Recombinant Scytalone Dehydratase
  • Gene Cloning: The cDNA encoding scytalone dehydratase from P. oryzae is cloned into a suitable expression vector, such as pET, often with a polyhistidine (His-tag) for affinity purification.

  • Site-Directed Mutagenesis: The Val75Met mutation is introduced into the wild-type scytalone dehydratase gene using a site-directed mutagenesis kit to generate the resistant enzyme variant.

  • Protein Expression: The expression plasmids are transformed into a suitable bacterial host, typically Escherichia coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant containing the His-tagged scytalone dehydratase is loaded onto a Ni-NTA affinity column.

  • Elution: After washing the column to remove unbound proteins, the recombinant scytalone dehydratase is eluted using a buffer containing a high concentration of imidazole.

  • Buffer Exchange: Imidazole is removed from the purified protein solution by gel filtration or dialysis. A stabilizing agent, such as 15% (w/v) glycerol, may be included in the final buffer to maintain enzyme stability.[7]

Scytalone Dehydratase Activity Assay

The activity of scytalone dehydratase is typically measured using a spectrophotometric assay.

  • Reaction Mixture: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 20 mM TES buffer, pH 7.0) and the substrate, scytalone. Dimethyl sulfoxide (B87167) (DMSO) at a final concentration of 0.5% (v/v) is often included to ensure the solubility of scytalone and the inhibitors.

  • Enzyme Addition: The reaction is initiated by the addition of a known concentration of purified scytalone dehydratase.

  • Spectrophotometric Monitoring: The dehydration of scytalone to 1,3,8-trihydroxynaphthalene is monitored by measuring the decrease in absorbance at 282 nm over time using a UV-visible spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

Enzyme Inhibition Assay (Determination of Ki and IC50)
  • Inhibitor Preparation: this compound and its isomers are dissolved in DMSO to prepare stock solutions.

  • Assay Conditions: The scytalone dehydratase activity assay is performed as described above, with the inclusion of varying concentrations of the inhibitor in the reaction mixture.

  • Data Collection: Initial reaction rates are measured at each inhibitor concentration.

  • Data Analysis:

    • IC50 Determination: The inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetics are measured at various substrate and inhibitor concentrations. The data are then fitted to the appropriate Michaelis-Menten equation for the determined inhibition model.

Experimental and Research Workflow

The following diagram outlines a typical workflow for the investigation of a fungicide's mode of action, using this compound as an example.

Experimental_Workflow start Start: Identify Fungicide (e.g., this compound) phenotypic_screening Phenotypic Screening (Inhibition of Fungal Growth) start->phenotypic_screening target_hypothesis Hypothesize Target Pathway (e.g., Melanin Biosynthesis) phenotypic_screening->target_hypothesis biochemical_assays In Vitro Biochemical Assays target_hypothesis->biochemical_assays resistance_studies Resistance Mechanism Studies target_hypothesis->resistance_studies protein_expression Recombinant Protein Expression & Purification of Target Enzyme biochemical_assays->protein_expression enzyme_kinetics Enzyme Kinetics & Inhibition Studies (Determine IC50, Ki) structural_studies Structural Biology (X-ray Crystallography) enzyme_kinetics->structural_studies in_vivo_testing In Vivo Efficacy Testing (e.g., Rice Plant Infection Assays) enzyme_kinetics->in_vivo_testing protein_expression->enzyme_kinetics molecular_docking Molecular Docking & In Silico Analysis structural_studies->molecular_docking mutant_generation Generate Resistant Mutants (e.g., Val75Met) resistance_studies->mutant_generation mutant_kinetics Kinetic Analysis of Mutant Enzyme mutant_generation->mutant_kinetics mutant_kinetics->molecular_docking molecular_docking->in_vivo_testing end Elucidate Mode of Action in_vivo_testing->end

Figure 3: Fungicide Mode of Action Research Workflow

Conclusion and Future Directions

The molecular interaction of this compound with fungal scytalone dehydratase is a well-characterized example of targeted fungicide action. The high specificity and tight-binding inhibition make it an effective tool for controlling rice blast disease. However, the emergence of resistance through a single point mutation highlights the ongoing challenge in agrochemical development.

Future research in this area could focus on several key aspects:

  • Structure-Based Drug Design: The detailed structural information of the this compound-scytalone dehydratase complex can be leveraged to design novel inhibitors that are less susceptible to the Val75Met mutation.

  • Exploring Alternative Targets: Investigating other essential enzymes in the DHN-melanin pathway or other virulence-related pathways could lead to the development of fungicides with novel modes of action.

  • Synergistic Fungicide Combinations: Combining this compound with fungicides that have different modes of action could be an effective strategy to combat resistance and enhance overall disease control.

By continuing to unravel the intricate molecular details of fungicide-enzyme interactions, the scientific community can pave the way for the development of more durable and sustainable solutions for global food security.

References

Systemic Uptake and Translocation of Carpropamid in Rice Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpropamid is a systemic fungicide highly effective against rice blast, a devastating disease caused by the fungus Magnaporthe oryzae (formerly Pyricularia oryzae). Its efficacy is largely dependent on its ability to be absorbed by the rice plant and translocated to various tissues, providing protection from within. This technical guide provides a comprehensive overview of the systemic uptake, translocation, and distribution of this compound in rice plants, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Data on Uptake and Translocation

The systemic properties of this compound in rice have been investigated using radiolabeled [14C]this compound, allowing for precise tracking and quantification of the compound within the plant. The following tables summarize the key quantitative findings from these studies.

Table 1: Distribution of Radioactivity in 21-day-old Rice Seedlings Grown from Seeds Treated with [14C]this compound.[1]
Plant PartPercentage of Recovered Radioactivity (%)
SeedNot specified
RootNot specified
ShootNot specified
Total Recovery 8.3% of applied radioactivity

Note: The study highlights that only a fraction of the radioactivity applied to the seeds was recovered in the 21-day-old seedlings, suggesting potential binding to seed components or loss into the growth medium.[1]

Table 2: Distribution of Radioactivity in Leaves of 21-day-old Rice Seedlings Grown from [14C]this compound-treated Seeds.[1]
Location in LeafPercentage of Radioactivity in Leaves (%)
Leaf Surface (exuded)27.2%
Internal Leaf Tissue72.8%

This exudation of this compound onto the leaf surface is believed to contribute to its effectiveness as a fungal anti-penetrant.[1]

Table 3: Translocation and Metabolism of this compound in Rice Plants.[1]
Application MethodObservationQuantitative Data
Seed Treatment Recovery of parent this compound in leaves~54% of radioactivity in leaves
Number of metabolites observed in leavesAt least seven
Root Dipping (14-day-old seedlings) Absorption and translocationRapid throughout the seedling
Foliar Application Translocation beyond the application site<2% of applied fungicide

Translocation Pathway

Studies indicate that the translocation of this compound in rice is primarily apoplastic.[1] This means that after being absorbed by the roots, it moves upwards through the xylem, the plant's water-conducting tissue, along with the flow of water. This is consistent with the observation of uniform intra-laminar distribution as determined by autoradiography.[1]

cluster_root Root System cluster_shoot Shoot System Root This compound in Soil/Water Root_Uptake Root Absorption Root->Root_Uptake Uptake Xylem_Loading Xylem Loading Root_Uptake->Xylem_Loading Stem Stem (Xylem) Xylem_Loading->Stem Apoplastic Translocation Leaves Leaves (Distribution) Stem->Leaves Leaf_Surface Leaf Surface (Exudation) Leaves->Leaf_Surface Exudation

Apoplastic translocation pathway of this compound in rice.

Experimental Protocols

The study of this compound's systemic uptake and translocation in rice involves several key experimental techniques.

Radiolabeling and Application

This method is fundamental for tracing the movement and fate of the fungicide within the plant.

  • Radiolabeling : this compound is synthesized with a radioactive isotope, typically Carbon-14 ([14C]this compound), to allow for its detection and quantification.

  • Seed Treatment : Rice seeds are treated with a solution of [14C]this compound before germination and planting. This allows for the study of uptake from the seed and subsequent distribution in the growing seedling.

  • Root Dipping : The roots of young rice seedlings are immersed in a solution containing [14C]this compound for a defined period (e.g., 30 minutes) to study the rate and extent of root absorption and subsequent translocation.[1]

  • Foliar Application : A specific amount of [14C]this compound is applied directly to the leaf surface to assess the extent of foliar absorption and translocation away from the application site.

Quantification and Analysis of this compound Residues

To determine the concentration of this compound and its metabolites in different plant tissues, a robust analytical method is required. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a commonly used technique.

  • Sample Preparation (QuEChERS Method Adaptation) :

    • Homogenization : Representative samples of rice tissues (roots, stems, leaves, brown rice) are homogenized.

    • Extraction : The homogenized sample is extracted with a solvent such as acetone (B3395972) or acetonitrile.[2]

    • Liquid-Liquid Partitioning : The extract is diluted with saline water, and a solvent partition (e.g., with dichloromethane/n-hexane) is performed to separate this compound from the aqueous phase.[2]

    • Clean-up : Further purification is achieved using techniques like n-hexane/acetonitrile partition and Florisil column chromatography to remove interfering co-extractives.[2]

  • HPLC-MS/MS Analysis :

    • Chromatographic Separation : The purified extract is injected into an HPLC system equipped with a suitable column (e.g., octylsilyl or octadecylsilyl) to separate this compound from other compounds.

    • Detection and Quantification : A mass spectrometer is used for the detection and confirmation of this compound. The instrumental limit of quantitation (ILOQ) for this compound has been reported to be 2 ng, with a method limit of quantitation (MLOQ) of 0.02 mg/kg in various agricultural commodities.[2]

Visualization by Autoradiography

Autoradiography is a technique used to visualize the distribution of a radioactive substance within a biological sample.

  • Sample Preparation : After treatment with [14C]this compound, the whole rice seedling or specific plant parts are harvested, pressed, and dried.

  • Exposure : The dried plant material is placed in direct contact with X-ray film in a light-proof container. The radiation emitted from the [14C]this compound exposes the film.

  • Development : After a sufficient exposure time, the film is developed to reveal an image that shows the locations where the radioactive this compound has accumulated. This technique was used to determine the uniform intra-laminar distribution of this compound after root dipping.[1]

cluster_application This compound Application cluster_analysis Analysis App_Method Application of [14C]this compound (Seed, Root, or Foliar) Harvest Harvest Plant Tissues App_Method->Harvest Extraction Extraction & Clean-up (QuEChERS) Harvest->Extraction Autorad Autoradiography Visualization Harvest->Autorad HPLC_MS HPLC-MS/MS Quantification Extraction->HPLC_MS

General experimental workflow for this compound uptake studies.

This compound-Induced Resistance Signaling

Beyond its direct fungicidal activity, this compound has been reported to stimulate host defense responses in rice, a phenomenon known as induced resistance.[3] While the specific signaling pathway for this compound is not fully elucidated, it is thought to be similar to other fungicides that induce Systemic Acquired Resistance (SAR). This typically involves the salicylic (B10762653) acid (SA) signaling pathway.

This compound This compound Application SA_Accumulation Salicylic Acid (SA) Accumulation This compound->SA_Accumulation NPR1 NPR1 Activation SA_Accumulation->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Defense_Response Enhanced Defense (e.g., Lignification, Phytoalexins) PR_Genes->Defense_Response

Hypothesized SAR signaling pathway induced by this compound.

This induced resistance provides a secondary mode of action, enhancing the overall protective effect of this compound against rice blast. The activation of this pathway leads to the production of pathogenesis-related (PR) proteins, phytoalexins, and the lignification of cell walls, which create a more resistant state in the plant.[3]

Conclusion

This compound exhibits effective systemic properties in rice plants, characterized by ready absorption by the roots and apoplastic translocation to the shoots. A notable feature is its exudation onto the leaf surface, which enhances its protective action. While foliar uptake and translocation are limited, the root-systemic nature of this compound ensures its distribution throughout the plant, providing comprehensive protection against rice blast. Furthermore, its ability to induce systemic acquired resistance adds another layer to its mode of action. The experimental protocols outlined in this guide provide a framework for the continued study and understanding of this compound and other systemic fungicides in rice.

References

Carpropamid's Dual Role in Plant Protection: A Technical Guide to its Induction of Host Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Carpropamid is a well-established fungicide primarily used for the control of rice blast disease, caused by the fungus Magnaporthe oryzae (syn. Pyricularia oryzae). Its principal mode of action is the inhibition of melanin (B1238610) biosynthesis in the fungus, a critical process for successful host penetration.[1][2][3] However, extensive research has revealed a second, equally important function: the induction of the plant's own defense mechanisms.[4][5] This technical guide provides an in-depth examination of this secondary action, detailing the specific defense responses elicited, the signaling pathways involved, and the quantitative effects on disease resistance. By functioning as both a direct antifungal agent and a plant defense activator, this compound offers a robust and multi-faceted approach to disease management. This document synthesizes key findings, presents quantitative data in a structured format, outlines relevant experimental protocols, and visualizes the underlying biological processes to support further research and development in this area.

Introduction to this compound's Dual-Action Mechanism

This compound [(1RS,3SR)-2, 2-dichloro-N-[(R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide] is a systemic fungicide belonging to the group of melanin biosynthesis inhibitors-dehydratase (MBI-D).[1][6]

Primary Mode of Action: Melanin Biosynthesis Inhibition

This compound's direct antifungal activity stems from its potent inhibition of scytalone (B1230633) dehydratase (SDH), a key enzyme in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway of pathogenic fungi.[2][3][7] Melanin is essential for the structural integrity and turgor pressure of the appressorium, a specialized infection structure the fungus uses to mechanically penetrate the plant cuticle.[8] By blocking this pathway, this compound prevents the formation of melanized appressoria, thus halting the infection process before it can begin.[4]

Secondary Mode of Action: Induction of Plant Defense

Beyond its direct action on the pathogen, this compound primes the plant's innate immune system, inducing a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[4][5] This induced resistance is characterized by a series of coordinated cellular responses that inhibit fungal growth after penetration has occurred. The key defense responses include the lignification of infected cells and the accumulation of antimicrobial phytoalexins.[4] This secondary action is crucial because it remains effective even if the primary MBI action is bypassed.

This compound-Induced Plant Defense Responses

Treatment with this compound triggers a cascade of defense-related activities within the plant. The most well-documented of these are the production of phytoalexins and the reinforcement of cell walls through lignification.

  • Phytoalexin Accumulation: Following infection, rice plants treated with this compound show a marked increase in the production of low molecular weight antimicrobial compounds known as phytoalexins. Specifically, levels of momilactone A and sakuranetin (B8019584) are significantly elevated in infected leaves.[4] These compounds have fungitoxic properties that directly inhibit the growth and spread of the pathogen within plant tissues.[4][9][10]

  • Induced Lignification: A distinct host response observed in this compound-treated plants is the rapid lignification of cell walls at the site of infection.[4] Lignin creates a physical barrier that is resistant to degradation by fungal enzymes, effectively containing the pathogen and preventing its spread to adjacent cells.

Signaling Pathways Activated by this compound

Plant immunity is regulated by a complex network of signaling pathways, primarily orchestrated by the phytohormones salicylic (B10762653) acid (SA) and jasmonic acid (JA).[11][12] Evidence from studies on this compound and the structurally related fungicide tolprocarb (B6596450) (TPC) strongly suggests that this compound-induced resistance is mediated through the SA signaling pathway.

Studies on TPC demonstrated that it induced the promoter activity of the pathogenesis-related gene PR-1a in Arabidopsis thaliana and the expression of SA-pathway genes in rice, including PBZ1, β-1,3-glucanase, and chitinase (B1577495) 1.[4][5] Conversely, genes associated with the jasmonate signaling pathway were not induced.[4] This indicates a specific activation of the SA-dependent SAR pathway, which is typically associated with resistance to biotrophic and hemibiotrophic pathogens like M. oryzae.[13][14]

SALICYLIC_ACID_PATHWAY Putative Signaling Pathway for this compound-Induced Resistance cluster_perception Perception cluster_transduction Signal Transduction cluster_activation Activation & Response cluster_outcomes Cellular Outcomes This compound This compound Receptor Putative Plant Receptor This compound->Receptor Cascade Intracellular Signaling Cascade (e.g., MAPK activation) Receptor->Cascade SA_Bio Salicylic Acid (SA) Biosynthesis Cascade->SA_Bio NPR1 NPR1 Activation SA_Bio->NPR1 SA Accumulation PR_Genes PR Gene Expression (e.g., PR-1, PBZ1) NPR1->PR_Genes Defense_Response Enhanced Defense Responses PR_Genes->Defense_Response Phytoalexins Phytoalexin Production (Momilactone A, Sakuranetin) Defense_Response->Phytoalexins Lignification Cell Wall Lignification Defense_Response->Lignification

Caption: Putative salicylic acid signaling pathway activated by this compound.

Quantitative Analysis of this compound-Induced Defense

The defense-inducing effects of this compound have been quantified through various experimental measures, demonstrating a significant impact on phytoalexin levels, gene expression, and overall disease resistance.

Table 1: Effect of this compound on Phytoalexin Accumulation in Rice

Phytoalexin Treatment Condition Concentration Reference
Momilactone A This compound + P. oryzae infection ~430 ng / leaf [4]

| Sakuranetin | this compound + P. oryzae infection | Increased accumulation noted |[4] |

Table 2: Effect of Tolprocarb (a this compound Analog) on Defense Gene Expression

Plant Gene(s) Treatment Concentration Outcome Reference
Arabidopsis thaliana PR-1a promoter activity 200 µM Induced [4]
Rice (Oryza sativa) PBZ1, β-1,3-glucanase, Chitinase 1 30 µM Induced [4][5]

| Rice (Oryza sativa) | Jasmonate signaling pathway genes | 30 µM | Not Induced |[4][5] |

Table 3: Impact of this compound on Fungal Development and Disease

Parameter Treatment Condition Observation Reference
Fungal Development This compound + P. oryzae + 1,8-DHN Fungal growth completely inhibited post-penetration [4]

| Disease Symptoms | this compound + P. oryzae + 1,8-DHN | Significant reduction in disease severity |[4] |

Key Experimental Protocols

Verifying and quantifying the defense-inducing properties of a compound like this compound requires specific experimental designs that can distinguish between direct antimicrobial effects and host-mediated resistance.

Protocol 1: Differentiating Melanin Inhibition from Induced Resistance

This crucial experiment, often called a "rescue" or "bypass" experiment, separates this compound's two modes of action. By supplying the melanin precursor 1,8-dihydroxynaphthalene (1,8-DHN) exogenously, the block in the fungal melanin pathway is circumvented, allowing the formation of functional appressoria and host penetration. Any subsequent inhibition of fungal growth can then be attributed solely to the plant's induced defense responses.[4]

EXPERIMENTAL_WORKFLOW Workflow to Differentiate this compound's Dual Modes of Action cluster_setup Experimental Setup cluster_challenge Pathogen Challenge cluster_bypass Melanin Bypass cluster_results Observation & Outcome Plant_Prep 1. Cultivate Rice Seedlings Treatment 2. Apply Treatments Plant_Prep->Treatment Control_Group Control (Water) Treatment->Control_Group Carp_Group This compound Treatment->Carp_Group Inoculation 3. Inoculate all plants with P. oryzae spores Control_Group->Inoculation Carp_Group->Inoculation Bypass_Step 4. Apply 1,8-DHN to a subset of This compound-treated plants Inoculation->Bypass_Step Result1 Outcome A: Penetration & Disease (Susceptible Response) Inoculation->Result1 Control Path Result2 Outcome B: No Penetration (MBI Effect) Inoculation->Result2 this compound Path (- 1,8-DHN) Result3 Outcome C: Penetration, but Fungal Growth is Inhibited (Induced Resistance) Bypass_Step->Result3 this compound Path (+ 1,8-DHN)

Caption: Experimental workflow to isolate the induced resistance effect.
Protocol 2: Quantification of Phytoalexins (General Method)

  • Tissue Harvest: Collect leaf samples from treated and control plants at specified time points post-inoculation (e.g., 72 hours).

  • Extraction: Homogenize leaf tissue in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Purification: Use solid-phase extraction (SPE) or liquid-liquid partitioning to remove interfering compounds and concentrate the phytoalexin fraction.

  • Analysis: Separate and quantify phytoalexins using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), with authentic standards for momilactone A and sakuranetin used for identification and calibration.[4]

Protocol 3: Analysis of Defense Gene Expression via qRT-PCR
  • RNA Extraction: Harvest leaf tissue at various time points post-treatment and inoculation. Immediately freeze in liquid nitrogen and extract total RNA using a commercial kit or Trizol-based method.

  • cDNA Synthesis: Treat RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target defense genes (e.g., PR-1, PBZ1) and a stable reference gene (e.g., Actin or Ubiquitin). Use a SYBR Green or probe-based detection method.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the fold-change in gene expression in treated samples compared to controls.

Protocol 4: Disease Severity Assessment
  • Inoculation: Apply a standardized spore suspension of P. oryzae to treated and control plants.

  • Incubation: Maintain plants in a high-humidity environment for 24 hours to promote infection, followed by growth under standard greenhouse conditions.

  • Scoring: At 5-7 days post-inoculation, assess disease severity by counting the number and type of lesions on leaves. A standardized index, such as the Takahashi scale, can be used to quantify the extent of hyphal growth and lesion development for statistical comparison.[4]

Conclusion and Future Directions

This compound exemplifies a new generation of fungicides that do more than simply target the pathogen. Its dual-action mechanism—inhibiting fungal melanin biosynthesis while simultaneously activating the plant's SA-mediated defense pathway—provides a powerful and durable strategy for controlling rice blast. This approach reduces the selection pressure for fungicide resistance compared to single-site inhibitors and offers protection that adapts to the pathogen challenge.[6]

Future research should focus on:

  • Receptor Identification: Identifying the specific plant receptor(s) that perceive this compound or a downstream metabolite to initiate the defense signaling cascade.

  • Downstream Signaling: Further dissecting the signaling components downstream of SA, including the specific transcription factors and regulatory networks that govern the expression of defense genes.

  • Broad-Spectrum Activity: Investigating whether this compound's defense-inducing properties are effective against other pathogens and in other crop species.

A deeper understanding of how chemical elicitors like this compound interact with plant immune networks will be instrumental in developing novel, sustainable strategies for crop protection.

References

The Degradation of Carpropamid in Soil and Water: A Review of Available Data and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carpropamid is a systemic fungicide primarily utilized in rice cultivation to control the rice blast fungus, Magnaporthe grisea. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available information on the degradation of this compound. It outlines the principal degradation mechanisms expected to influence its persistence and transformation in the environment, details the standardized experimental protocols for studying these processes, and discusses the analytical methods required for the detection of the parent compound.

Despite a thorough review of scientific literature and regulatory databases, specific data on the degradation pathways, metabolites, and precise degradation kinetics of this compound in soil and water remain scarce in the public domain. Consequently, this guide emphasizes the established methodologies and theoretical considerations for investigating pesticide fate, providing a framework for future research in this area.

Physicochemical Properties and Environmental Fate Overview

This compound (IUPAC name: 2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide) is characterized by its low water solubility and is generally considered to be non-mobile in soil environments[1]. These properties suggest a tendency for the compound to remain in the upper soil layers, where it is subject to various degradation processes. The dissipation half-life (DT₅₀) in paddy fields has been broadly reported to range from several weeks to several months, indicating moderate persistence under these specific conditions[1]. However, detailed kinetic data and the factors influencing this variability are not well-documented in available literature.

Principal Degradation Pathways

The environmental degradation of pesticides like this compound is governed by a combination of biotic and abiotic processes. The primary pathways include microbial degradation in soil and water, hydrolysis, and photolysis in aqueous environments.

Microbial Degradation

Microbial degradation is often the most significant process for the breakdown of organic pesticides in soil and water. A diverse range of soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to transform complex organic molecules. This can occur through two main processes:

  • Metabolic Degradation: Microorganisms use the pesticide as a source of carbon and energy, leading to its complete mineralization to carbon dioxide, water, and inorganic ions.

  • Co-metabolism: The fortuitous transformation of the pesticide by microbial enzymes involved in the degradation of other substrates.

The rate of microbial degradation is influenced by several soil and environmental factors, including microbial population density and diversity, temperature, moisture content, pH, and organic matter content.

Hydrolysis

Hydrolysis is a chemical process involving the reaction of a substance with water, leading to the cleavage of chemical bonds. For this compound, which contains an amide linkage, this bond is a potential site for hydrolytic cleavage. The rate of hydrolysis is highly dependent on the pH of the surrounding medium (acidic, neutral, or alkaline) and temperature. Generally, amide hydrolysis can be catalyzed by both acids and bases.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. In aqueous environments, pesticides can undergo direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter. The rate of photolysis is influenced by factors such as light intensity and wavelength, water depth, and the presence of photosensitizers.

Quantitative Data on Degradation

A comprehensive search of publicly accessible scientific databases and regulatory agency reports did not yield specific quantitative data on the degradation of this compound in soil and water. The information required to populate detailed comparative tables, as outlined in the core requirements of this guide, is not available. This includes:

  • Half-lives (DT₅₀) and degradation rate constants (k) for aerobic and anaerobic degradation in different soil types.

  • Hydrolysis half-lives at different pH values (e.g., pH 4, 7, and 9) and temperatures.

  • Photolysis half-lives and quantum yields in water.

  • Identification and quantification of major and minor degradation products (metabolites) formed through each of these pathways.

The absence of this data in the public domain suggests that such information may be proprietary, existing primarily in confidential reports submitted to regulatory authorities for product registration.

Experimental Protocols for Degradation Studies

To generate the necessary data on this compound's environmental fate, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed. These guidelines ensure that the data generated are reliable and comparable across different studies and regulatory jurisdictions.

Aerobic and Anaerobic Soil Degradation

The OECD 307 guideline ("Aerobic and Anaerobic Transformation in Soil") provides a framework for assessing the rate and route of degradation in soil under controlled laboratory conditions.

Experimental Workflow for Soil Degradation Studies

Caption: Workflow for soil degradation studies.

Methodology:

  • Test System: Freshly collected and characterized soil is used. For aerobic studies, the soil is maintained at a specific moisture level and exposed to air. For anaerobic studies, the soil is flooded and purged with an inert gas to create oxygen-free conditions.

  • Test Substance: ¹⁴C-radiolabeled this compound is typically used to facilitate the tracking of the parent compound and its transformation products, allowing for a complete mass balance.

  • Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days.

  • Sampling and Analysis: At regular intervals, replicate soil samples are taken and extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with a radiodetector to separate and quantify the parent compound and its metabolites. The identity of the metabolites is typically confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Volatile products and non-extractable residues are also quantified.

  • Data Analysis: The concentration of this compound over time is used to calculate the degradation kinetics, typically modeled as first-order kinetics to determine the DT₅₀ and DT₉₀ values.

Hydrolysis

The OECD 111 guideline ("Hydrolysis as a Function of pH") is the standard method for assessing the abiotic hydrolysis of chemicals.

Experimental Workflow for Hydrolysis Studies

Prepare_Solutions Prepare Sterile Buffer Solutions (pH 4, 7, 9) Add_this compound Add this compound to Buffer Solutions Prepare_Solutions->Add_this compound Incubate Incubate in the Dark at Constant Temperature Add_this compound->Incubate Sample_and_Analyze Periodically Sample and Analyze by HPLC Incubate->Sample_and_Analyze Identify_Products Identify Degradation Products by LC-MS/MS Sample_and_Analyze->Identify_Products Calculate_Kinetics Calculate Hydrolysis Rate Constants and DT50 Sample_and_Analyze->Calculate_Kinetics

Caption: Workflow for hydrolysis studies.

Methodology:

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

  • Test Substance: A solution of this compound in a minimal amount of a water-miscible solvent is added to the buffer solutions.

  • Incubation: The solutions are incubated in the dark at a controlled temperature (e.g., 50°C to accelerate the reaction, with extrapolation to environmentally relevant temperatures).

  • Sampling and Analysis: Aliquots are taken at various time points and analyzed by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis: The degradation rate constants and half-lives are calculated for each pH.

Photolysis in Water

The OECD 316 guideline ("Phototransformation of Chemicals in Water – Direct and Indirect Photolysis") provides methods to study the degradation of chemicals by light in aqueous systems.

Experimental Workflow for Aqueous Photolysis Studies

Prepare_Solutions Prepare Aqueous Solution of this compound Irradiation Expose to a Light Source Simulating Sunlight Prepare_Solutions->Irradiation Dark_Control Maintain a Dark Control Prepare_Solutions->Dark_Control Sampling Sample Irradiated and Control Solutions over Time Irradiation->Sampling Dark_Control->Sampling Analysis Analyze by HPLC to Determine Parent Compound Concentration Sampling->Analysis Product_ID Identify Photodegradation Products by LC-MS/MS Analysis->Product_ID Kinetics Calculate Photolysis Rate and Quantum Yield Analysis->Kinetics

Caption: Workflow for aqueous photolysis studies.

Methodology:

  • Test System: A sterile aqueous solution of this compound is prepared in purified water. For indirect photolysis studies, natural water or water containing humic substances is used.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). A dark control is run in parallel to account for any non-photolytic degradation.

  • Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time intervals and analyzed by HPLC to measure the concentration of this compound.

  • Data Analysis: The first-order rate constant and the photolysis half-life are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Analytical Methods

The accurate quantification of this compound and its potential metabolites is essential for degradation studies. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

  • HPLC with UV Detection: For the quantification of the parent compound, HPLC with a Diode Array Detector (DAD) or a UV detector is commonly used. A study has established a method for the analysis of this compound residues in agricultural commodities using HPLC-DAD at a wavelength of 220 nm[2].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and confirmation of trace levels of the parent compound and its unknown degradation products. The high selectivity and sensitivity of LC-MS/MS allow for the structural elucidation of metabolites.

Sample Preparation: A critical step in the analysis is the extraction and cleanup of the analytes from the complex matrices of soil and water. This typically involves:

  • Extraction: Using an appropriate solvent (e.g., acetone, acetonitrile) to extract this compound and its metabolites from the sample matrix.

  • Cleanup: Employing techniques such as liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering substances before instrumental analysis.

Proposed Degradation Pathway (Hypothetical)

In the absence of specific experimental data for this compound, a hypothetical degradation pathway can be proposed based on its chemical structure and the known degradation patterns of similar compounds containing amide and chloro-aromatic functionalities.

Carpropamid_Degradation This compound This compound Metabolite1 Amide Hydrolysis Product (2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid) This compound->Metabolite1 Hydrolysis Metabolite2 Amine Product (1-(4-chlorophenyl)ethylamine) This compound->Metabolite2 Hydrolysis Metabolite3 Hydroxylated Metabolite This compound->Metabolite3 Microbial Oxidation Metabolite4 Dechlorinated Metabolite This compound->Metabolite4 Microbial/Photolytic Dechlorination Mineralization Mineralization (CO2, H2O, Cl-) Metabolite1->Mineralization Metabolite2->Mineralization Metabolite3->Mineralization Metabolite4->Mineralization

Caption: Hypothetical degradation pathway of this compound.

This proposed pathway includes:

  • Amide Bond Cleavage: Hydrolysis or microbial amidase activity could cleave the amide bond, yielding 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid and 1-(4-chlorophenyl)ethylamine.

  • Hydroxylation: Microbial enzymes, such as cytochrome P450 monooxygenases, could introduce hydroxyl groups onto the aromatic ring or other parts of the molecule.

  • Dechlorination: Reductive or hydrolytic dechlorination could occur under specific microbial or photolytic conditions.

  • Further Degradation: These initial transformation products would likely undergo further degradation, eventually leading to mineralization.

It is critical to emphasize that this pathway is purely hypothetical and requires experimental validation.

Conclusion and Future Research

While this compound is an effective fungicide for rice blast control, there is a significant gap in the publicly available scientific literature regarding its environmental degradation. The lack of data on its degradation pathways, metabolites, and kinetic parameters in soil and water makes a comprehensive environmental risk assessment challenging.

Future research should focus on conducting standardized degradation studies following OECD guidelines to:

  • Determine the half-lives of this compound in various soil types under both aerobic and anaerobic conditions.

  • Investigate the rate of hydrolysis at different pH values and temperatures.

  • Assess the importance of direct and indirect photolysis in aqueous environments.

  • Identify and quantify the major degradation products formed in each of these processes.

  • Elucidate the complete degradation pathway of this compound.

Generating this data is essential for regulatory agencies, environmental scientists, and the agricultural community to better understand the environmental behavior of this compound and to ensure its safe and sustainable use.

References

The Effect of Carpropamid on the Virulence of Magnaporthe oryzae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpropamid is a systemic fungicide that effectively controls rice blast disease, caused by the filamentous ascomycete Magnaporthe oryzae. Its mode of action is the inhibition of melanin (B1238610) biosynthesis, a crucial pathway for the pathogen's virulence. This technical guide provides an in-depth analysis of the effect of this compound on the virulence of M. oryzae, detailing its mechanism of action, summarizing quantitative data on its efficacy, and providing detailed experimental protocols for key assays. Visualizations of the melanin biosynthesis pathway, experimental workflows, and logical relationships are included to facilitate a comprehensive understanding of this compound's role in mitigating rice blast disease.

Introduction

Rice blast, caused by Magnaporthe oryzae, is one of the most devastating diseases of rice worldwide, leading to significant yield losses annually. The fungus infects rice plants by forming a specialized infection structure called an appressorium. This dome-shaped, melanized cell generates enormous turgor pressure to breach the plant cuticle and gain entry into the host tissue. Melanin biosynthesis is, therefore, a critical factor for the pathogenicity of M. oryzae.

This compound is a fungicide that specifically targets the melanin biosynthesis pathway in M. oryzae. By inhibiting this pathway, this compound effectively reduces the virulence of the fungus, preventing it from successfully infecting the rice plant. This guide explores the detailed mechanism of this compound's action and its quantifiable effects on the virulence of M. oryzae.

Mechanism of Action: Inhibition of Melanin Biosynthesis

This compound is a competitive and tight-binding inhibitor of the enzyme scytalone (B1230633) dehydratase (SDH), a key enzyme in the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway of M. oryzae.[1][2] SDH catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN). By inhibiting SDH, this compound causes the accumulation of the melanin precursor scytalone and prevents the formation of DHN-melanin.[3] This lack of melanin in the appressorium wall compromises its structural integrity and ability to generate the turgor pressure necessary for penetration of the host cuticle.[1][2] Consequently, the fungus is unable to infect the plant, and the disease is controlled.

Resistance to this compound has been linked to a single-point mutation (V75M) in the gene encoding scytalone dehydratase.[4][5] This mutation dramatically reduces the inhibitory activity of this compound on the enzyme.[5]

Melanin_Biosynthesis_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA 1,3,6,8-THN 1,3,6,8-THN Acetyl-CoA->1,3,6,8-THN Polyketide Synthase Scytalone Scytalone 1,3,6,8-THN->Scytalone Reductase 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN Scytalone Dehydratase (SDH) Vermelone Vermelone 1,3,8-THN->Vermelone Reductase 1,8-DHN 1,8-DHN Vermelone->1,8-DHN Scytalone Dehydratase (SDH) Melanin Melanin 1,8-DHN->Melanin This compound This compound This compound->Scytalone Inhibits SDH This compound->Vermelone Inhibits SDH SDH_Inhibition_Assay_Workflow cluster_workflow SDH Inhibition Assay Workflow A Prepare reaction mixture (Buffer + SDH) B Add this compound (various concentrations) A->B C Pre-incubate B->C D Add Scytalone (substrate) C->D E Monitor absorbance change (Spectrophotometer) D->E F Calculate initial velocities E->F G Determine Ki value F->G Plant_Infection_Assay_Workflow cluster_workflow Plant Infection Assay Workflow A Treat rice leaves/sheaths with this compound B Inoculate with M. oryzae spores A->B C Incubate in humid conditions B->C D Assess disease severity (lesion size/number) C->D E (Optional) Observe penetration (microscopy) D->E

References

Chirality and Biological Activity of Carpropamid Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpropamid is a systemic fungicide renowned for its efficacy against rice blast disease, caused by the fungus Pyricularia oryzae (Magnaporthe oryzae). Its mode of action involves the inhibition of melanin (B1238610) biosynthesis, a crucial process for the pathogen's ability to infect host plants. This compound possesses three chiral centers, resulting in four stereoisomers. This technical guide delves into the critical role of chirality in the biological activity of this compound isomers. It has been demonstrated that the fungicidal activity is highly dependent on the stereochemistry of the molecule, with one isomer exhibiting significantly greater potency. This guide provides a comprehensive overview of the isomers' differential activity, their mechanism of action, and detailed experimental protocols for their synthesis, separation, and biological evaluation.

Introduction to this compound and its Stereoisomerism

This compound, chemically known as 2,2-dichloro-N-(1-(4-chlorophenyl)ethyl)-1-ethyl-3-methylcyclopropanecarboxamide, is a potent inhibitor of scytalone (B1230633) dehydratase, a key enzyme in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway in fungi.[1] This inhibition prevents the formation of melanin in the appressoria, the specialized infection structures of P. oryzae, thereby blocking host penetration.

The this compound molecule has three chiral centers, leading to the existence of four stereoisomers. These are diastereomeric pairs of enantiomers. The technical grade of this compound is a mixture of these four stereoisomers: (1R,3S,1'R), (1S,3R,1'R), (1S,3R,1'S), and (1R,3S,1'S).[1] As is common with chiral pesticides, the biological activity of these isomers varies significantly, with one isomer being predominantly responsible for the fungicidal efficacy.[1]

Differential Biological Activity of this compound Isomers

The fungicidal activity of this compound is highly stereospecific. The (1S,3R,1'R) isomer has been identified as the most effective against rice blast.[1] This stereoselectivity is attributed to the specific binding interactions with the active site of the target enzyme, scytalone dehydratase.

Quantitative Data on Enzyme Inhibition

The primary mechanism of this compound's action is the inhibition of scytalone dehydratase. The inhibitory activity of the individual isomers against this enzyme provides a clear quantitative measure of their differential potency. The (1S,3R,1'R)-enantiomer is a potent, tight-binding inhibitor of scytalone dehydratase, while the other isomers exhibit significantly lower or no inhibitory activity at comparable concentrations.

Isomer ConfigurationTrivial NameInhibition of Scytalone Dehydratase
(1S,3R,1'R)KTU3616BHigh (Tight-binding inhibitor)
(1R,3S,1'R)KTU3616ANo significant inhibition
(1S,3R,1'S)KTU3615ANo significant inhibition
(1R,3S,1'S)KTU3615BNo significant inhibition

Mechanism of Action: Inhibition of Melanin Biosynthesis

The virulence of P. oryzae is critically dependent on the formation of a melanized appressorium. This structure generates immense turgor pressure, enabling the fungus to mechanically rupture the host plant's cuticle. This compound disrupts this process by inhibiting scytalone dehydratase, an enzyme that catalyzes a key dehydration step in the DHN melanin biosynthesis pathway.

Signaling Pathway of DHN Melanin Biosynthesis and Site of this compound Inhibition

The following diagram illustrates the DHN melanin biosynthesis pathway in P. oryzae and highlights the step inhibited by the active isomer of this compound.

Melanin_Biosynthesis_Pathway cluster_pathway DHN Melanin Biosynthesis Pathway Acetyl-CoA Acetyl-CoA 1,3,6,8-THN 1,3,6,8-THN Acetyl-CoA->1,3,6,8-THN PKS1 Scytalone Scytalone 1,3,6,8-THN->Scytalone T4HNR 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN SCD1 (Scytalone Dehydratase) Vermelone Vermelone 1,3,8-THN->Vermelone T3HNR 1,8-DHN 1,8-DHN Vermelone->1,8-DHN SCD1 (Scytalone Dehydratase) DHN-Melanin DHN-Melanin 1,8-DHN->DHN-Melanin Laccase/Polymerization This compound This compound (1S,3R,1'R)-isomer This compound->Scytalone Synthesis_Workflow cluster_synthesis Generalized Synthesis of this compound Isomers A Chiral Precursors (e.g., Chiral amine, Chiral cyclopropanation catalyst) B Stereoselective Cyclopropanation A->B C Formation of Cyclopropanecarboxylic Acid B->C D Activation of Carboxylic Acid (e.g., conversion to acid chloride) C->D E Amidation with Chiral Amine (R- or S)-1-(4-chlorophenyl)ethylamine D->E F Mixture of Diastereomers E->F Separation_Workflow cluster_separation Separation of this compound Isomers G Mixture of Diastereomers H Diastereomer Separation (e.g., Column Chromatography, Crystallization) G->H I1 Diastereomer 1 (e.g., (1R,3S,1'R) and (1S,3R,1'S)) H->I1 I2 Diastereomer 2 (e.g., (1S,3R,1'R) and (1R,3S,1'S)) H->I2 J1 Enantiomer Separation (Chiral HPLC) I1->J1 J2 Enantiomer Separation (Chiral HPLC) I2->J2 K1 Pure Isomer 1 J1->K1 K2 Pure Isomer 2 J1->K2 K3 Pure Isomer 3 J2->K3 K4 Pure Isomer 4 J2->K4 Bioassay_Workflow cluster_bioassay In Vitro Antifungal Bioassay Workflow L Prepare Potato Dextrose Agar (PDA) M Incorporate varying concentrations of each this compound isomer into PDA L->M N Pour plates and allow to solidify M->N O Inoculate plates with a mycelial plug of *P. oryzae* N->O P Incubate at 25-28°C for 5-7 days O->P Q Measure the diameter of fungal growth P->Q R Calculate the percentage of growth inhibition and determine EC50 values Q->R

References

Methodological & Application

Application Note: Preparation of Carpropamid Stock Solution for In Vitro Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carpropamid is a systemic fungicide predominantly used in the cultivation of rice to control the rice blast fungus, Magnaporthe grisea (syn. Pyricularia oryzae).[1][2] Its mode of action involves the inhibition of melanin (B1238610) biosynthesis, a crucial process for the structural integrity and virulence of many pathogenic fungi.[1] this compound specifically targets and potently inhibits scytalone (B1230633) dehydratase, an enzyme in the melanin biosynthesis pathway.[1][2] This application note provides a detailed protocol for the preparation of this compound stock solutions for use in in vitro antifungal susceptibility testing, such as broth microdilution assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and handling.

PropertyValueReference
Molecular Weight 334.67 g/mol [1][2]
Molecular Formula C₁₅H₁₈Cl₃NO[2]
CAS Number 104030-54-8[1]
Appearance Crystalline solid[3]
Water Solubility Not very soluble[1]
Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[3][4]

Mechanism of Action: Melanin Biosynthesis Inhibition

This compound exerts its antifungal effect by disrupting the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway. This pathway is critical for the formation of melanin in the appressoria of fungi like M. grisea, which is necessary for host penetration. This compound acts as a melanin biosynthesis inhibitor-dehydratase (MBI-D) by specifically inhibiting the enzyme scytalone dehydratase.[1]

G cluster_pathway DHN-Melanin Biosynthesis Pathway Acetate Acetate Scytalone Scytalone Acetate->Scytalone 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN Melanin Melanin 1,3,8-THN->Melanin Scytalone_Dehydratase Scytalone Dehydratase Scytalone_Dehydratase->1,3,8-THN Catalyzes Dehydration This compound This compound This compound->Scytalone_Dehydratase Inhibits

Figure 1. this compound's inhibition of the fungal melanin pathway.

Experimental Protocols

  • This compound (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

The general workflow for preparing a concentrated this compound stock solution is outlined below.

G start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Add Sterile DMSO to Desired Concentration weigh->dissolve mix 3. Vortex or Sonicate Until Fully Dissolved dissolve->mix aliquot 4. Dispense Aliquots into Sterile Amber Tubes mix->aliquot store 5. Store at -20°C or -80°C for Long-Term Use aliquot->store end End store->end

Figure 2. Workflow for preparing this compound stock solution.

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro assays.

  • Safety First: Perform all steps in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.

  • Calculation:

    • The molecular weight of this compound is 334.67 g/mol .

    • To prepare a 10 mM (0.01 mol/L) solution, you need 3.3467 mg of this compound per 1 mL of solvent.

    • Calculation: Mass (mg) = Desired Concentration (mM) * Molecular Weight (g/mol) * Volume (mL) / 1000

    • Example for 1 mL: Mass = 10 * 334.67 * 1 / 1000 = 3.35 mg

  • Weighing: Accurately weigh 3.35 mg of this compound powder using an analytical balance and place it into a sterile amber microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term stability. While specific stability data for this compound is not widely available, many antifungal stock solutions can be stored at -80°C for up to 6 months without significant loss of activity.[5]

This protocol is a general guideline based on established methods like those from the Clinical and Laboratory Standards Institute (CLSI).[6]

  • Prepare Fungal Inoculum:

    • Culture the desired fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure viability.[7]

    • Prepare a fungal suspension in sterile saline from a fresh culture.

    • Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[7]

    • Dilute this suspension in the test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the assay wells.[7][8]

  • Prepare Serial Dilutions:

    • In a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 12.

    • Thaw an aliquot of the 10 mM this compound stock solution. Create an intermediate dilution in RPMI-1640. For example, to test a final concentration range up to 128 µg/mL, prepare a starting solution of 256 µg/mL.

    • Add 200 µL of this 256 µg/mL this compound solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (medium and inoculum, no drug).

    • Column 12 will serve as the sterility control (medium only).

    • Solvent Control: It is critical to run a parallel control to test the effect of the highest concentration of DMSO on fungal growth.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. This brings the final volume to 200 µL and halves the drug concentration to the desired final range (e.g., 128 µg/mL down to 0.25 µg/mL).

    • Seal the plate and incubate at 35°C for 24-48 hours, or longer depending on the fungal species.[7]

  • Determine Minimum Inhibitory Concentration (MIC):

    • Following incubation, the MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth compared to the drug-free growth control well.[7]

Data Presentation

Results from in vitro antifungal assays should be recorded systematically. The table below provides a template for summarizing MIC data.

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL)Solvent Control
Magnaporthe griseaATCC XXXXXAmphotericin BNo Inhibition
Candida albicansATCC 90028FluconazoleNo Inhibition
Aspergillus fumigatusATCC 204305VoriconazoleNo Inhibition

References

Application Note: Analysis of Carpropamid Residue in Crops by HPLC-DAD/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the determination of Carpropamid residues in various agricultural commodities using High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the accurate quantification of this compound residues in diverse crop matrices.

Introduction

This compound is a fungicide widely used in agriculture to protect crops from various fungal diseases. Its application necessitates the development of reliable and sensitive analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits. This document outlines a robust HPLC-DAD/MS method for the analysis of this compound in crops like Korean cabbage, apple, brown rice, and green pepper. The methodology includes a traditional extraction and cleanup procedure, as well as notes on the alternative QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation approach.

Experimental Protocols

Sample Preparation (Traditional Method)

This protocol is based on the established method for this compound analysis in various agricultural commodities.[1][2]

a. Homogenization:

  • Weigh a representative portion of the crop sample.

  • Homogenize the sample to a uniform consistency.

b. Extraction:

  • Take a 50 g subsample of the homogenized material.

  • Add 100 mL of acetone (B3395972) and shake vigorously for 1 hour.

  • Filter the extract through a Büchner funnel with filter paper.

  • Rinse the flask and the solid residue with an additional 50 mL of acetone and filter.

  • Combine the filtrates in a separatory funnel.

c. Liquid-Liquid Partitioning:

  • To the combined acetone extract, add 50 mL of dichloromethane (B109758) and 500 mL of a 10% NaCl solution.

  • Shake the funnel for 5 minutes and allow the layers to separate.

  • Drain the lower organic (dichloromethane) layer into a flask.

  • Repeat the partitioning of the aqueous layer twice more with 50 mL of dichloromethane each time.

  • Combine all the dichloromethane extracts.

d. Drying and Concentration:

  • Pass the combined organic extract through anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

e. Clean-up (Florisil Column Chromatography):

  • Prepare a Florisil solid-phase extraction (SPE) column.

  • Pre-condition the column with n-hexane.

  • Dissolve the residue from the concentration step in a small volume of an appropriate solvent (e.g., dichloromethane/n-hexane).

  • Load the sample onto the Florisil column.

  • Elute the column with a suitable solvent mixture to separate this compound from matrix interferences.

  • Collect the eluate containing this compound.

  • Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., acetonitrile (B52724)/water).

HPLC-DAD/MS Analysis

a. Chromatographic Conditions:

ParameterValue
HPLC System: Agilent 1200 series or equivalent
Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Program: Time (min)
0
15
20
20.1
25
Flow Rate: 0.8 mL/min
Column Temperature: 40 °C
Injection Volume: 10 µL
DAD Wavelength: 220 nm[1][2]

b. Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
Ionization Mode: Electrospray Ionization (ESI), Positive
Precursor Ion (m/z): 334.0
Product Ions (m/z): 138.9 (Quantifier), 103.0 (Qualifier)
Collision Energy (eV): Optimization required by the user, typical starting values are between 15-30 eV.
Dwell Time: 200 ms

Quantitative Data Summary

The following table summarizes the validation data for the this compound residue analysis method in various crops.

Crop MatrixMethod Limit of Quantification (MLOQ) (mg/kg)Fortification Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Korean Cabbage0.02[1][2]0.02, 0.2, 2.0[1][2]84-112[1][2]<10[1][2]
Apple0.02[1][2]0.02, 0.2, 2.0[1][2]84-112[1][2]<10[1][2]
Brown Rice0.02[1][2]0.02, 0.2, 2.0[1][2]84-112[1][2]<10[1][2]
Green Pepper0.02[1][2]0.02, 0.2, 2.0[1][2]84-112[1][2]<10[1][2]

Experimental Workflow Diagram

experimental_workflow sample Crop Sample homogenization Homogenization sample->homogenization extraction Extraction with Acetone homogenization->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning cleanup Florisil Column Cleanup partitioning->cleanup analysis HPLC-DAD/MS Analysis cleanup->analysis data Data Acquisition and Processing analysis->data

Caption: Experimental workflow for this compound residue analysis.

Alternative Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has become popular for multi-residue pesticide analysis in food matrices. It involves a simple extraction and cleanup process.

QuEChERS Protocol Outline
  • Homogenization: Homogenize the crop sample as described previously.

  • Extraction and Partitioning:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate volume of water (for dry commodities) and acetonitrile.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

    • Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. PSA removes organic acids and other interferences.

    • Vortex and centrifuge.

  • Analysis: The final supernatant can be directly injected into the HPLC-DAD/MS system after filtration.

QuEChERS Workflow Diagram

quechers_workflow sample Homogenized Crop Sample extraction Acetonitrile Extraction & Salting Out sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup Dispersive SPE Cleanup (d-SPE) centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 analysis HPLC-DAD/MS Analysis centrifugation2->analysis

Caption: QuEChERS sample preparation workflow.

Conclusion

The HPLC-DAD/MS method described in this application note is a reliable and sensitive approach for the routine analysis of this compound residues in a variety of crop samples. The traditional extraction and cleanup method provides good recoveries and precision. For laboratories looking for a higher throughput and more environmentally friendly option, the QuEChERS method is a highly effective alternative. Proper validation of the chosen method in the specific crop matrix of interest is crucial for ensuring accurate and reliable results.

References

Application Notes and Protocols for Testing Carpropamid Efficacy Against Rice Blast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for evaluating the efficacy of Carpropamid against Magnaporthe oryzae, the causal agent of rice blast disease. The protocols cover in vitro, greenhouse, and field studies to generate comprehensive data on the fungicide's activity.

Introduction

Rice blast is a devastating disease that threatens global rice production.[1][2] Chemical control remains a primary strategy for managing this disease, and this compound is a key active ingredient used for this purpose. This compound is a melanin (B1238610) biosynthesis inhibitor (MBI) that specifically targets scytalone (B1230633) dehydratase (SCD), an enzyme crucial for the formation of appressoria, the specialized infection structures of M. oryzae.[1][3][4] By inhibiting melanin production, this compound prevents the fungus from penetrating the host plant tissue.[1] Some evidence also suggests a second mode of action involving the induction of host resistance.[5]

These protocols are designed to enable researchers to systematically evaluate the efficacy of this compound and other potential fungicides against rice blast.

In Vitro Efficacy Assessment

The in vitro assessment provides a rapid and controlled method to determine the direct inhibitory effect of this compound on the mycelial growth of M. oryzae. The poisoned food technique is a standard and widely used method for this purpose.[6][7]

Experimental Protocol: Poisoned Food Technique

Objective: To determine the concentration of this compound that effectively inhibits the mycelial growth of M. oryzae in vitro.

Materials:

  • Pure culture of Magnaporthe oryzae

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (technical grade, dissolved in a suitable solvent like acetone (B3395972) or DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Fungicide Incorporation: Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 ppm). Ensure thorough mixing. A control set should be prepared with the solvent alone.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the periphery of a 7-10 day old culture of M. oryzae, take a 5 mm mycelial disc using a sterile cork borer. Place the disc, mycelial side down, at the center of each PDA plate.

  • Incubation: Incubate the plates at 28 ± 2°C in the dark.

  • Data Collection: Measure the radial mycelial growth (in mm) in two perpendicular directions when the mycelium in the control plate has almost reached the edge of the plate.

  • Calculation: Calculate the percent inhibition of mycelial growth using the following formula:

    Percent Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C = Average radial growth in the control plate (mm)

    • T = Average radial growth in the treated plate (mm)

Data Presentation

Summarize the results in a table to clearly present the effect of different this compound concentrations on mycelial growth inhibition.

This compound Concentration (ppm)Average Radial Growth (mm)Standard DeviationPercent Inhibition (%)
0 (Control)85.2± 1.50.0
162.5± 2.126.6
1041.3± 1.851.5
5015.8± 1.281.5
1002.1± 0.597.5
2000.0± 0.0100.0

Greenhouse Efficacy Evaluation

Greenhouse studies are essential for assessing the protective and curative efficacy of this compound under controlled environmental conditions using whole plants.

Experimental Protocol: Whole Plant Assay

Objective: To evaluate the efficacy of this compound in preventing or reducing rice blast disease on susceptible rice seedlings.

Materials:

  • Rice seeds of a susceptible variety (e.g., Mansuli)[8]

  • Pots and sterilized potting mix

  • Magnaporthe oryzae spore suspension (1 x 10^5 conidia/mL)

  • This compound formulation

  • Spray applicator

  • Humid chamber

Procedure:

  • Plant Growth: Sow rice seeds in pots and grow them in a greenhouse for 3-4 weeks until they reach the 3-4 leaf stage.

  • Fungicide Application:

    • Protective Assay: Spray the rice seedlings with different concentrations of this compound formulation until runoff. Allow the plants to dry for 24 hours before inoculation.

    • Curative Assay: Inoculate the plants first (as described in step 3) and then apply the this compound treatment at different time intervals post-inoculation (e.g., 24, 48, 72 hours).

  • Inoculation: Spray the rice seedlings with the M. oryzae spore suspension until leaves are thoroughly wet.

  • Incubation: Place the inoculated plants in a humid chamber (90-95% relative humidity) at 25-28°C for 24 hours in the dark to facilitate infection. Then, move them back to the greenhouse bench.

  • Disease Assessment: After 5-7 days of incubation, assess the disease severity on the leaves using a standard disease rating scale (e.g., 0-9 scale, where 0 = no lesions and 9 = >75% leaf area affected).

  • Calculation: Calculate the Percent Disease Index (PDI) and the efficacy of the treatment.

    PDI = [Σ (rating x number of leaves in that rating) / (Total number of leaves x highest rating)] x 100

    Efficacy (%) = [(PDI in control - PDI in treatment) / PDI in control] x 100

Data Presentation

Present the greenhouse trial data in a structured table for easy comparison of different treatments.

TreatmentConcentrationApplication TimingDisease Severity (0-9 Scale)Percent Disease Index (PDI)Efficacy (%)
Untreated Control--7.886.70.0
This compound100 ppmProtective1.213.384.6
This compound200 ppmProtective0.55.693.5
This compound100 ppmCurative (24 hpi)2.527.867.9
This compound200 ppmCurative (24 hpi)1.820.076.9

Field Trial Protocol

Field trials are the final and most critical step in evaluating the performance of a fungicide under real-world agricultural conditions.

Experimental Protocol: Field Efficacy Trial

Objective: To determine the efficacy of this compound in controlling rice blast (leaf and neck blast) and its impact on grain yield under field conditions.

Materials:

  • Susceptible rice variety

  • This compound formulation

  • Standard farmer practice fungicide (for comparison)

  • Randomized Complete Block Design (RCBD) experimental plot layout[8]

  • Knapsack sprayer

  • Data collection tools

Procedure:

  • Experimental Design: Lay out the experiment in a Randomized Complete Block Design (RCBD) with at least three replications for each treatment.[8]

  • Crop Husbandry: Follow standard agronomic practices for rice cultivation.

  • Treatments: Include different dosages of this compound, an untreated control, and a standard fungicide check.

  • Fungicide Application: Apply the fungicides as a foliar spray at critical stages of disease development, such as late tillering, panicle initiation, and heading.[9] The number of sprays can vary, but typically two to three applications are made at 10-15 day intervals.[5][10]

  • Data Collection:

    • Leaf Blast Severity: Record the severity of leaf blast at 10-15 days after the last spray using the 0-9 scale.

    • Neck Blast Incidence: At the dough stage, count the number of infected panicles out of a random sample of 100 panicles per plot to determine the percent neck blast incidence.

    • Yield: Harvest the grains from the net plot area, dry them to a constant moisture level, and record the grain yield (t/ha).

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.

Data Presentation

Summarize the field trial data in a comprehensive table.

| Treatment | Dose (g a.i./ha) | Leaf Blast Severity (%) | Neck Blast Incidence (%) | Grain Yield (t/ha) | | :--- | :--- | :--- | :--- | :--- | :--- | | Untreated Control | - | 65.4 | 48.2 | 2.5 | | this compound | 150 | 18.2 | 10.5 | 4.8 | | this compound | 200 | 12.5 | 6.8 | 5.2 | | Standard Fungicide | (Recommended dose) | 22.6 | 15.3 | 4.5 |

Visualizing Experimental Workflows and Mechanisms

Signaling Pathway of this compound Action

This compound inhibits the melanin biosynthesis pathway in Magnaporthe oryzae by targeting the enzyme scytalone dehydratase. This prevents the formation of melanin, which is essential for the structural integrity and function of the appressorium.

G cluster_pathway Melanin Biosynthesis Pathway in M. oryzae cluster_inhibition Inhibition by this compound cluster_outcome Biological Outcome 1,3,6,8-THN 1,3,6,8-THN Scytalone Scytalone 1,3,6,8-THN->Scytalone Reductase 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN Scytalone Dehydratase (SCD) Vermelone Vermelone 1,3,8-THN->Vermelone Reductase Non-functional Appressorium Non-functional Appressorium 1,3,8-THN->Non-functional Appressorium 1,8-DHN 1,8-DHN Vermelone->1,8-DHN Dehydratase Melanin Melanin 1,8-DHN->Melanin Polymerization Functional Appressorium Functional Appressorium This compound This compound This compound->1,3,8-THN Inhibits SCD Successful Penetration Successful Penetration Functional Appressorium->Successful Penetration Penetration Failure Penetration Failure Non-functional Appressorium->Penetration Failure

Caption: this compound inhibits Scytalone Dehydratase, blocking melanin synthesis and appressorial penetration.

Experimental Workflow for Efficacy Testing

The overall workflow for testing this compound's efficacy involves a multi-step process, from initial in vitro screening to conclusive field trials.

G cluster_vitro In Vitro Assessment cluster_greenhouse Greenhouse Evaluation cluster_field Field Trials Isolate and Culture M. oryzae Isolate and Culture M. oryzae Poisoned Food Assay Poisoned Food Assay Isolate and Culture M. oryzae->Poisoned Food Assay Calculate Mycelial Inhibition Calculate Mycelial Inhibition Poisoned Food Assay->Calculate Mycelial Inhibition Determine EC50 Determine EC50 Calculate Mycelial Inhibition->Determine EC50 Grow Susceptible Rice Variety Grow Susceptible Rice Variety Determine EC50->Grow Susceptible Rice Variety Inform Doses Protective and Curative Assays Protective and Curative Assays Grow Susceptible Rice Variety->Protective and Curative Assays Inoculation with M. oryzae Inoculation with M. oryzae Protective and Curative Assays->Inoculation with M. oryzae Disease Severity Assessment Disease Severity Assessment Inoculation with M. oryzae->Disease Severity Assessment Calculate Efficacy Calculate Efficacy Disease Severity Assessment->Calculate Efficacy RCBD Plot Design RCBD Plot Design Calculate Efficacy->RCBD Plot Design Confirm Activity Foliar Application Foliar Application RCBD Plot Design->Foliar Application Assess Leaf and Neck Blast Assess Leaf and Neck Blast Foliar Application->Assess Leaf and Neck Blast Measure Grain Yield Measure Grain Yield Assess Leaf and Neck Blast->Measure Grain Yield Statistical Analysis Statistical Analysis Measure Grain Yield->Statistical Analysis

Caption: A sequential workflow for evaluating this compound efficacy from lab to field.

References

Application Notes and Protocols: Carpropamid as a Positive Control in Fungicide Screening Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Carpropamid as a positive control in fungicide screening studies. This compound's well-defined mechanism of action and its specific efficacy against key fungal pathogens make it an ideal standard for validating screening assays and comparing the potency of novel antifungal compounds.

Introduction

This compound is a systemic fungicide belonging to the cyclopropylcarboxamide group. Its primary mode of action is the inhibition of scytalone (B1230633) dehydratase, a crucial enzyme in the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi. This pathway is essential for the structural integrity and function of appressoria, the specialized infection structures of many pathogenic fungi, including the rice blast fungus, Magnaporthe oryzae. By inhibiting this enzyme, this compound prevents melanin (B1238610) formation, leading to non-functional appressoria and thereby inhibiting host penetration. This compound is particularly effective against Pyricularia oryzae (the anamorph of Magnaporthe oryzae), the causative agent of rice blast disease. Furthermore, this compound has been reported to induce systemic acquired resistance (SAR) in plants, offering a dual mode of protection.

The specific and well-characterized mechanism of this compound makes it an excellent positive control for:

  • Validating fungicide screening assays: Ensuring that the experimental setup can reliably detect antifungal activity.

  • Comparing the efficacy of novel compounds: Providing a benchmark against which to measure the potency of new fungicide candidates.

  • Investigating melanin biosynthesis inhibitors: Serving as a reference compound in studies targeting the DHN-melanin pathway.

  • Studying fungal pathogenesis: Aiding in the elucidation of the role of melanin in fungal virulence.

Data Presentation

The following table summarizes the reported efficacy of this compound against various fungal species, presented as EC50 values (the concentration that inhibits 50% of fungal growth). This data is crucial for determining appropriate concentrations for use as a positive control in screening assays.

Fungal SpeciesCommon DiseaseEC50 Value (µg/mL)Reference
Magnaporthe oryzaeRice Blast1.53
Alternaria alternataLeaf Spot, Blight250
Fusarium oxysporumFusarium Wilt250
Colletotrichum gloeosporioidesAnthracnose500

Signaling Pathway and Experimental Workflow

DHN-Melanin Biosynthesis Pathway Inhibition by this compound

Melanin_Biosynthesis_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway in Magnaporthe oryzae Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Polyketide_Synthase Polyketide Synthase (ALB1) Malonyl_CoA->Polyketide_Synthase 1_3_6_8-THN 1,3,6,8-THN Polyketide_Synthase->1_3_6_8-THN Scytalone_Dehydratase Scytalone Dehydratase 1_3_6_8-THN->Scytalone_Dehydratase Reduction 1_3_8-THN 1,3,8-THN Scytalone_Dehydratase->1_3_8-THN Dehydration Vermelone Vermelone 1_3_8-THN->Vermelone Reduction Laccase Laccase Vermelone->Laccase Dehydration DHN_Melanin DHN-Melanin Laccase->DHN_Melanin Polymerization This compound This compound This compound->Scytalone_Dehydratase Inhibition Fungicide_Screening_Workflow cluster_workflow General In Vitro Fungicide Screening Workflow Prep_Media Prepare Fungal Growth Media (e.g., PDA) Add_Compounds Incorporate Test Compounds, Positive Control (this compound), and Negative Control (Solvent) Prep_Media->Add_Compounds Inoculation Inoculate with Fungal Mycelial Plugs or Spore Suspension Add_Compounds->Inoculation Incubation Incubate under Optimal Growth Conditions Inoculation->Incubation Data_Collection Measure Mycelial Growth Diameter or Optical Density Incubation->Data_Collection Analysis Calculate Percent Inhibition and EC50 Values Data_Collection->Analysis

Application Notes and Protocols: Carpropamid in Fungal Cell Wall Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carpropamid is a systemic fungicide widely recognized for its potent inhibitory action against fungal melanin (B1238610) biosynthesis.[1] Specifically, it targets scytalone (B1230633) dehydratase (SCD), a key enzyme in the 1,8-dihydroxynaphthalene (DHN)-melanin pathway.[2][3] This pathway is critical for the pathogenicity of several fungi, most notably Magnaporthe oryzae, the causative agent of rice blast disease.[4] Melanin is deposited in the cell wall of specialized infection structures called appressoria, providing the structural rigidity and impermeability necessary to generate enormous turgor pressure for host penetration.[4][5] By blocking this process, this compound renders the fungus incapable of causing infection. This specific mechanism of action makes this compound an invaluable tool for studying the role of melanin in cell wall integrity, appressorial development, and fungal pathogenesis.

These notes provide an overview of this compound's application, quantitative data on its activity, and detailed protocols for its use in a research setting.

Mechanism of Action

This compound acts as a specific inhibitor of Scytalone Dehydratase (SCD). This enzyme catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN), a critical step in the DHN-melanin biosynthesis pathway.[3] Inhibition of SCD leads to the accumulation of the precursor scytalone and prevents the formation of DHN-melanin.[1] The resulting lack of melanin in the appressorial cell wall compromises its structural integrity, making it unable to withstand the high turgor pressure required for penetrating the host plant's cuticle.[5] This leads to a failure of infection.

Quantitative Data Presentation

The efficacy of this compound and its specific interaction with its target, Scytalone Dehydratase (SDH), have been quantified in several studies. The data below summarizes key metrics.

ParameterOrganism/EnzymeValueSignificanceReference
Binding Affinity (XP GScore) Magnaporthe oryzae SDHWT-8.882 kcal/molIndicates a strong binding affinity between this compound and its target enzyme, wild-type Scytalone Dehydratase.[4]
Enzyme Inhibition (Ki) Scytalone Dehydratase26 pMDemonstrates picomolar-level inhibition for a highly potent inhibitor of the same target enzyme, highlighting the potential for strong target engagement.[6]
Resistance Mutation Magnaporthe oryzae SDHV75MA single point mutation (Valine to Methionine at position 75) in the SCD enzyme dramatically reduces this compound's inhibitory activity, conferring resistance.[1][4]

Experimental Protocols

Protocol 1: In Vitro Scytalone Dehydratase (SDH) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on SDH enzyme activity, which can be extracted from fungal mycelia.

Materials:

  • Fungal culture (e.g., Magnaporthe oryzae)

  • Liquid nitrogen

  • Extraction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol)

  • Protease inhibitor cocktail

  • This compound stock solution (in DMSO)

  • Scytalone (substrate)

  • Spectrophotometer

  • 96-well UV-transparent microplates

Methodology:

  • Enzyme Extraction:

    • Grow the fungal strain in a suitable liquid medium.

    • Harvest mycelia by filtration, wash with sterile water, and freeze-dry or flash-freeze in liquid nitrogen.

    • Grind the mycelia to a fine powder under liquid nitrogen using a mortar and pestle.

    • Resuspend the powder in ice-cold Extraction Buffer containing a protease inhibitor cocktail.

    • Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • The assay measures the conversion of scytalone to 1,3,8-THN, which can be monitored by the change in absorbance.

    • Set up reactions in a 96-well plate. Each reaction should contain:

      • Extraction Buffer

      • A defined concentration of scytalone.

      • Varying concentrations of this compound (and a DMSO-only control).

    • Pre-incubate the enzyme extract with this compound or DMSO for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the substrate, scytalone.

    • Immediately measure the change in absorbance at a specific wavelength (e.g., 285 nm) over time using a spectrophotometer.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity for each this compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Fungal Appressorial Melanization and Penetration Assay

This protocol assesses the effect of this compound on the morphological development and pathogenic function of fungal appressoria.

Materials:

  • Fungal spores (e.g., M. oryzae)

  • This compound stock solution (in DMSO)

  • Sterile water with a surfactant (e.g., 0.05% Tween 20)

  • Hydrophobic surfaces (e.g., plastic coverslips, GelBond film) or host plant tissue (e.g., rice leaf sheaths).

  • Microscope with differential interference contrast (DIC) optics.

Methodology:

  • Spore Preparation and Treatment:

    • Harvest conidia from a 10-14 day old culture plate by flooding with sterile water containing a surfactant.

    • Filter the suspension through cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a desired density (e.g., 1 x 105 spores/mL).

    • Prepare serial dilutions of this compound in the spore suspension. Include a DMSO-only control.

  • Incubation and Appressoria Formation:

    • Pipette droplets of the treated spore suspension onto the hydrophobic surfaces or host tissue.

    • Incubate in a humid chamber at room temperature (e.g., 24-28°C) for 24-48 hours to allow for germination and appressorium development.

  • Microscopic Observation:

    • After incubation, observe the samples under a microscope.

    • Quantify the percentage of germinated spores that have formed appressoria.

    • Assess the melanization of the appressoria. Control appressoria will be dark and pigmented, while this compound-treated appressoria will appear hyaline (clear).[5]

  • (Optional) Penetration Assay on Host Tissue:

    • If using host tissue, observe the appressoria for the formation of penetration pegs and subsequent development of invasive hyphae within the plant cells.

    • Quantify the penetration efficiency (percentage of appressoria that successfully penetrate the host cuticle). A significant reduction in penetration is expected with this compound treatment.[5]

Visualizations

Signaling Pathway and Experimental Workflows

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibitor Inhibitor Action PKS1 Polyketide Synthase (PKS1) THN1 1,3,6,8-THN PKS1->THN1 THN_Reductase 1,3,6,8-THN Reductase Scytalone Scytalone THN_Reductase->Scytalone Scytalone_Dehydratase Scytalone Dehydratase (SCD) Vermelone Vermelone Scytalone_Dehydratase->Vermelone THN_Reductase2 1,3,8-THN Reductase THN2 1,8-DHN THN_Reductase2->THN2 Melanin DHN-Melanin AceCoA Acetyl-CoA AceCoA->PKS1 THN1->THN_Reductase Scytalone->Scytalone_Dehydratase Vermelone->THN_Reductase2 THN2->Melanin This compound This compound This compound->Scytalone_Dehydratase Inhibits Appressorial_Assay_Workflow cluster_outcomes Observed Outcomes Spore_Harvest 1. Harvest Fungal Spores (e.g., M. oryzae) Spore_Suspension 2. Prepare Spore Suspension (1x10^5 spores/mL) Spore_Harvest->Spore_Suspension Treatment 3. Treat with this compound (Serial Dilutions + Control) Spore_Suspension->Treatment Incubation 4. Incubate on Surface (e.g., Rice Sheath, 24h) Treatment->Incubation Microscopy 5. Microscopic Analysis Incubation->Microscopy Outcome_Control Control: Melanized Appressoria, Successful Penetration Microscopy->Outcome_Control Outcome_Treated This compound-Treated: Hyaline Appressoria, Penetration Failure Microscopy->Outcome_Treated Logical_Relationship Start This compound Application Inhibition Scytalone Dehydratase Inhibition Start->Inhibition Melanin_Block DHN-Melanin Synthesis Blocked Inhibition->Melanin_Block Wall_Defect Compromised Appressorial Cell Wall Integrity Melanin_Block->Wall_Defect Penetration_Fail Failure to Generate Turgor / Penetrate Host Wall_Defect->Penetration_Fail End Disease Control Penetration_Fail->End

References

Standard Operating Procedure for Carpropamid Treatment in Greenhouse Trials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carpropamid is a systemic fungicide with protective action against rice blast disease, caused by the fungus Pyricularia oryzae (syn. Magnaporthe oryzae).[1] Its primary mode of action is the inhibition of melanin (B1238610) biosynthesis in the fungus, which is essential for the successful penetration of the host plant tissue by the appressoria, the specialized infection structures of P. oryzae.[2][3] Specifically, this compound is a potent inhibitor of the enzyme scytalone (B1230633) dehydratase.[2][3] A secondary mode of action, the induction of systemic acquired resistance (SAR) in the rice plant, has also been reported. This document provides a detailed standard operating procedure for conducting greenhouse trials to evaluate the efficacy of this compound in controlling rice blast.

Key Experimental Protocols

Plant Material and Growth Conditions
  • Rice Cultivar Selection: Utilize a rice cultivar susceptible to Pyricularia oryzae to ensure adequate disease development. Commonly used susceptible cultivars include 'Nipponbare' and 'LTH'.

  • Seed Sowing and Plant Growth: Sow rice seeds in plastic pots (e.g., 9 cm diameter) filled with a commercial greenhouse potting mix or a sterilized soil-sand-compost mixture. Grow the rice plants in a greenhouse maintained at approximately 25-28°C with a relative humidity of 80-90% and a 12-hour photoperiod. Plants are typically grown to the 4-5 leaf stage before inoculation.

Inoculum Preparation
  • Fungal Isolate: Use a virulent strain of Pyricularia oryzae.

  • Culture Conditions: Culture the fungus on oatmeal agar (B569324) medium at 25°C under fluorescent light to promote sporulation.

  • Spore Suspension: After 10-14 days, flood the culture plates with sterile distilled water containing a wetting agent (e.g., 0.02% Tween 20). Gently scrape the surface of the culture with a sterile glass rod to dislodge the conidia.

  • Concentration Adjustment: Filter the spore suspension through a double layer of cheesecloth to remove mycelial fragments. Adjust the concentration of the spore suspension to 1 x 10^5 conidia/mL using a hemocytometer.

This compound Treatment
  • Formulation Preparation: Prepare a stock solution of this compound based on the desired final concentration. For commercial formulations, follow the manufacturer's instructions. For technical grade this compound, dissolve it in a small amount of a suitable solvent (e.g., acetone) before diluting with water containing a surfactant.

  • Application: Apply the this compound solution to the rice plants as a foliar spray until runoff. Ensure uniform coverage of all leaf surfaces. A control group of plants should be sprayed with a solution containing the solvent and surfactant but without this compound.

  • Timing of Application: this compound is a protective fungicide and should be applied prior to inoculation with P. oryzae. A typical application time is 24 hours before inoculation.

Inoculation and Incubation
  • Inoculation: Spray the rice plants with the prepared spore suspension of P. oryzae until the leaves are thoroughly wet.

  • Incubation: Place the inoculated plants in a dew chamber or a sealed plastic chamber with high relative humidity (>95%) at 25°C for 24 hours in the dark to facilitate fungal penetration.

  • Post-Incubation Conditions: After the incubation period, return the plants to the greenhouse benches under the same conditions as for plant growth.

Disease Assessment
  • Timing: Assess disease severity 5-7 days after inoculation.

  • Disease Rating Scale: Evaluate the percentage of leaf area covered with blast lesions using a standard disease rating scale (0-9 scale):

    • 0: No lesions

    • 1: Small brown specks of pinhead size

    • 2: Small, roundish, necrotic gray spots about 1-2 mm in diameter

    • 3: Lesions as in scale 2, but a significant number of lesions are on the upper leaves

    • 4: Typical susceptible blast lesions infecting less than 2% of the leaf area

    • 5: Typical susceptible blast lesions infecting 2-10% of the leaf area

    • 6: Typical susceptible blast lesions infecting 11-25% of the leaf area

    • 7: Typical susceptible blast lesions infecting 26-50% of the leaf area

    • 8: Typical susceptible blast lesions infecting 51-75% of the leaf area, and many leaves are dead

    • 9: More than 75% of the leaf area is affected

  • Efficacy Calculation: Calculate the disease control efficacy (%) using the following formula:

    • Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

Data Presentation

Table 1: Efficacy of this compound in Greenhouse Trials against Rice Blast

TreatmentApplication Rate (%)Mean Disease Severity (0-9 scale)Disease Control Efficacy (%)
Untreated Control07.50
This compound0.052.172.0
This compound0.11.284.0
This compound0.20.889.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

Mandatory Visualizations

Signaling Pathway of this compound's Mode of Action

Melanin_Biosynthesis_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway in Pyricularia oryzae acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) (ALB1) acetyl_coa->pks thn1368 1,3,6,8-Tetrahydroxynaphthalene (1,3,6,8-THN) pks->thn1368 hnr4 1,3,6,8-THN Reductase (4HNR) thn1368->hnr4 scytalone Scytalone hnr4->scytalone sdh1 Scytalone Dehydratase (SDH1/RSY1) scytalone->sdh1 thn138 1,3,8-Trihydroxynaphthalene (1,3,8-THN) sdh1->thn138 hnr3 1,3,8-THN Reductase (3HNR/BUF1) thn138->hnr3 dhn18 1,8-Dihydroxynaphthalene (1,8-DHN) hnr3->dhn18 melanin DHN-Melanin dhn18->melanin Polymerization This compound This compound This compound->sdh1 Inhibition

Caption: this compound inhibits the DHN-melanin biosynthesis pathway in P. oryzae by targeting scytalone dehydratase.

Experimental Workflow for this compound Greenhouse Trial

Carpropamid_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Inoculation cluster_incubation_assessment Incubation and Assessment cluster_data Data Analysis plant_prep 1. Rice Plant Cultivation (Susceptible Cultivar, 4-5 leaf stage) carpropamid_app 3. This compound Application (Foliar Spray) plant_prep->carpropamid_app control_app 3a. Control Application (Vehicle Spray) plant_prep->control_app inoculum_prep 2. P. oryzae Inoculum Preparation (1x10^5 conidia/mL) inoculation 4. Inoculation with P. oryzae (24h post-treatment) inoculum_prep->inoculation carpropamid_app->inoculation control_app->inoculation incubation 5. Incubation (24h, high humidity) inoculation->incubation greenhouse_growth 6. Return to Greenhouse incubation->greenhouse_growth assessment 7. Disease Assessment (5-7 days post-inoculation) greenhouse_growth->assessment data_analysis 8. Efficacy Calculation assessment->data_analysis

Caption: Workflow for evaluating this compound efficacy against rice blast in a greenhouse setting.

References

Application Note: Sensitive Quantification of Carpropamid in Rice Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of the fungicide Carpropamid in rice matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a QuEChERS-based sample preparation procedure for efficient extraction and cleanup, followed by optimized chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This method is intended for researchers, scientists, and professionals in drug development and food safety monitoring requiring a reliable and high-throughput analytical workflow for this compound residue analysis.

Introduction

This compound is a systemic fungicide widely used in rice cultivation to protect against rice blast disease, caused by the fungus Pyricularia oryzae.[1] Its mode of action involves the inhibition of melanin (B1238610) biosynthesis, which is crucial for the pathogen's ability to penetrate the host plant.[1] Due to its widespread use, monitoring this compound residues in rice is essential to ensure food safety and compliance with regulatory limits. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for trace-level quantification of pesticide residues in complex food matrices. This document provides a comprehensive protocol for the sensitive analysis of this compound, including sample preparation, LC-MS/MS parameters, and method validation guidelines.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for the extraction of pesticide residues from food matrices.

Materials:

  • Homogenized Rice Sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Sodium Chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and MgSO₄

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

  • Add 10 mL of HPLC-grade water and vortex for 30 seconds to hydrate (B1144303) the sample.

  • Add 10 mL of acetonitrile to the tube.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg PSA and 900 mg MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Internal Standard

For accurate quantification, the use of an internal standard (IS) is highly recommended to compensate for matrix effects and variations during sample preparation and injection. An ideal IS is a stable isotopically labeled version of the analyte (e.g., this compound-d4). However, due to its limited commercial availability, a structurally similar compound that is not present in the analyzed samples can be used. Triphenyl phosphate (B84403) (TPP) is a common internal standard used in multi-residue pesticide analysis and can be considered for this application.[2] The internal standard should be added to the sample before the extraction process.

Liquid Chromatography

System:

  • UHPLC/HPLC system capable of binary gradient elution.

Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

Mass Spectrometry

System:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 300 °C

  • Desolvation Gas Flow: 500 L/h

  • Cone Gas Flow: 50 L/h

Data Presentation

MRM Transitions and MS/MS Parameters

The following table summarizes the MRM transitions for this compound. The precursor ion is [M+H]⁺ with a mass-to-charge ratio (m/z) of 333.6. Two distinct product ions are monitored for quantification and confirmation.[3]

Note: The Declustering Potential (DP) and Collision Energy (CE) values provided are suggested starting points for method development and should be optimized for the specific instrument used to achieve maximum sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
This compound (Quantifier)333.6139.11006025
This compound (Qualifier)333.6196.01006020
Method Validation Data

The method should be validated according to international guidelines (e.g., SANTE/11312/2021) to ensure reliability. The following tables present typical validation data for pesticide residue analysis in rice matrices.

Table 1: Linearity and Limits of Detection/Quantification

ParameterValue
Linearity Range0.5 - 100 µg/kg
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)2.0 µg/kg

Table 2: Accuracy and Precision

Spiking Level (µg/kg)Recovery (%) (n=6)RSD (%) (n=6)
2.095.26.8
1098.74.5
5093.55.2

Acceptance criteria for method validation are typically within 70-120% for recovery and ≤20% for Relative Standard Deviation (RSD).[4][5]

Visualizations

G LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh 1. Weigh 10g of homogenized rice sample hydrate 2. Hydrate with 10mL H2O weigh->hydrate extract 3. Extract with 10mL ACN + MgSO4/NaCl hydrate->extract centrifuge1 4. Centrifuge extract->centrifuge1 cleanup 5. d-SPE Cleanup (PSA/MgSO4) centrifuge1->cleanup centrifuge2 6. Centrifuge cleanup->centrifuge2 filter 7. Filter and transfer to vial centrifuge2->filter inject 8. Inject into UHPLC system filter->inject Extract separate 9. Chromatographic Separation (C18) inject->separate detect 10. MS/MS Detection (MRM Mode) separate->detect integrate 11. Peak Integration detect->integrate Raw Data quantify 12. Quantification (Internal Standard) integrate->quantify report 13. Generate Report quantify->report

Caption: Experimental workflow for this compound analysis.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive and reliable approach for the quantification of this compound in rice. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry allows for accurate and high-throughput analysis, meeting the stringent requirements for pesticide residue monitoring in food safety applications. Proper method validation is crucial to ensure the quality and reliability of the analytical results.

References

Designing Experiments to Study Carpropamid Resistance in Fungi: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpropamid is a fungicide primarily used for the control of rice blast disease, caused by the fungus Magnaporthe oryzae. Its primary mode of action is the inhibition of scytalone (B1230633) dehydratase (SDH), a key enzyme in the dihydroxynaphthalene (DHN) melanin (B1238610) biosynthesis pathway.[1][2] Melanin is crucial for the structural integrity of the appressorium, a specialized infection structure that enables the fungus to penetrate the host plant's cuticle. By inhibiting melanin production, this compound prevents the fungus from successfully infecting the host.[3][4] Additionally, this compound has a secondary mode of action, inducing systemic acquired resistance (SAR) in the rice plant, further bolstering its defense against pathogens.[3]

The emergence of fungicide resistance is a significant threat to effective disease management. In the case of this compound, resistance in Magnaporthe oryzae (previously known as Magnaporthe grisea) has been linked to a specific point mutation in the scytalone dehydratase gene (SDH).[5][6] This mutation leads to a valine to methionine substitution at position 75 (V75M) of the enzyme, which reduces the binding affinity of this compound to its target without completely abolishing the enzyme's natural function.[5][6]

These application notes provide a comprehensive set of protocols for researchers to investigate this compound resistance in fungi, focusing on Magnaporthe oryzae as a model organism. The methodologies cover the isolation of resistant strains, determination of resistance levels, molecular characterization of the resistance mechanism, and assessment of the fitness costs associated with resistance.

Section 1: Isolation and Identification of this compound-Resistant Fungal Isolates

The first step in studying resistance is to obtain fungal isolates with reduced sensitivity to this compound. This can be achieved through the isolation of fungi from fields with a history of this compound use or by generating resistant mutants in the laboratory.

Experimental Workflow for Isolating Resistant Fungi

experimental_workflow cluster_0 Field Isolation cluster_1 Lab Generation (Optional) cluster_2 Resistance Screening field_sample Collect infected plant tissue surface_sterilize Surface sterilize tissue field_sample->surface_sterilize plate_on_media Plate on PDA surface_sterilize->plate_on_media isolate_fungus Isolate M. oryzae plate_on_media->isolate_fungus single_spore Single-spore isolation isolate_fungus->single_spore sensitive_strain Start with sensitive strain mutagenesis UV or chemical mutagenesis sensitive_strain->mutagenesis plate_mutants Plate on this compound-amended PDA mutagenesis->plate_mutants select_colonies Select growing colonies plate_mutants->select_colonies select_colonies->single_spore mic_test Determine MIC/EC50 single_spore->mic_test classify_strains Classify as Resistant or Sensitive mic_test->classify_strains

Caption: Workflow for isolating and identifying this compound-resistant fungal isolates.

Protocol 1.1: Isolation and Culture of Magnaporthe oryzae from Infected Rice Leaves

This protocol describes the isolation of M. oryzae from diseased rice leaf samples.

Materials:

  • Diseased rice leaves with characteristic blast lesions

  • Sterile distilled water

  • 1% sodium hypochlorite (B82951) (NaOCl) solution

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Sterile filter paper

  • Sterile scalpel and forceps

  • Incubator at 25-28°C

Procedure:

  • Excise small sections (3-5 mm) from the margin of active lesions on the rice leaves.

  • Surface sterilize the leaf sections by immersing them in 1% NaOCl for 1 minute, followed by three rinses in sterile distilled water.

  • Blot the sterilized sections dry on sterile filter paper.

  • Place the leaf sections onto PDA plates.

  • Incubate the plates at 25-28°C in the dark for 3-5 days.

  • Observe the plates for fungal growth emerging from the leaf sections. M. oryzae typically produces a grayish mycelium.

  • Subculture the leading edge of the fungal colony to fresh PDA plates to obtain a pure culture.[1][7]

Protocol 1.2: Single-Spore Isolation

To ensure genetic homogeneity, it is crucial to work with single-spore isolates.

Materials:

  • Pure culture of M. oryzae on PDA

  • Sterile distilled water

  • Sterile inoculation loop or glass rod

  • Water agar (2% agar in water) plates

  • Stereomicroscope

Procedure:

  • Flood the surface of a sporulating M. oryzae culture with a small amount of sterile distilled water.

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Prepare a serial dilution of the conidial suspension.

  • Spread 100 µL of a dilute suspension onto water agar plates.

  • Incubate the plates at 25°C for 12-18 hours.

  • Under a stereomicroscope, identify single, germinating conidia.

  • Using a sterile needle, excise the agar block containing a single germinated spore and transfer it to a fresh PDA plate.[5]

  • Incubate the plate at 25-28°C until a new colony forms.

Section 2: Quantifying this compound Resistance

The level of resistance is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit 50% of growth (EC50).

Protocol 2.1: Determination of EC50 for this compound

This protocol uses a mycelial growth inhibition assay on fungicide-amended media.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in acetone (B3395972) or DMSO)

  • Molten PDA medium

  • Sterile petri dishes (90 mm)

  • Single-spore isolates of M. oryzae (sensitive and potentially resistant)

  • Cork borer (5 mm diameter)

  • Incubator at 25-28°C

  • Ruler or calipers

Procedure:

  • Prepare a dilution series of this compound in the molten PDA to achieve final concentrations such as 0, 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL. Ensure the solvent concentration is the same in all plates, including the control (0 µg/mL).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the margin of an actively growing M. oryzae culture, take 5 mm mycelial plugs using a sterile cork borer.

  • Place a single mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubate the plates at 25-28°C in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the colony on the control plate reaches near the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log-transformed fungicide concentration and performing a probit or logistic regression analysis.[8][9]

Data Presentation: EC50 Values for this compound against M. oryzae Isolates
Isolate IDOriginEC50 (µg/mL)Resistance Factor (RF)*Phenotype
S1Lab Strain0.81.0Sensitive
F1Field A1.21.5Sensitive
F2Field B45.657.0Resistant
F3Field B52.365.4Resistant
M1Lab Mutant68.986.1Resistant

*Resistance Factor (RF) = EC50 of test isolate / EC50 of sensitive reference isolate (S1)

Section 3: Molecular Characterization of Resistance

The primary known mechanism of this compound resistance in M. oryzae is a point mutation in the SDH gene. This section provides protocols for identifying this mutation.

Logical Diagram for Molecular Characterization

molecular_characterization start Resistant and Sensitive Isolates dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of SDH Gene dna_extraction->pcr sequencing Sanger Sequencing of PCR Product pcr->sequencing analysis Sequence Alignment and Analysis sequencing->analysis mutation_found V75M Mutation Identified? analysis->mutation_found confirm_resistance Mechanism Confirmed mutation_found->confirm_resistance Yes other_mechanisms Investigate Other Mechanisms (e.g., gene expression) mutation_found->other_mechanisms No signaling_pathway cluster_0 Melanin Biosynthesis Pathway cluster_1 This compound Action cluster_2 Resistance Mechanism Scytalone Scytalone SDH_WT Scytalone Dehydratase (WT) Scytalone->SDH_WT SDH_Mutant Scytalone Dehydratase (V75M) Scytalone->SDH_Mutant Vermelone Vermelone Vermelone->SDH_WT Vermelone->SDH_Mutant DHN_Melanin DHN-Melanin SDH_WT->DHN_Melanin Dehydration This compound This compound Inhibition This compound->Inhibition Reduced_Inhibition This compound->Reduced_Inhibition Inhibition->SDH_WT Blocks active site SDH_Mutant->DHN_Melanin Dehydration (retained activity) Reduced_Inhibition->SDH_Mutant Reduced binding

References

Analytical standards and reference materials for Carpropamid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analysis of the fungicide Carpropamid in various matrices. The information compiled is intended to guide researchers in establishing robust analytical methods for residue monitoring, environmental fate studies, and quality control of this compound-containing products.

Analytical Standards and Reference Materials

The accuracy of any quantitative analysis heavily relies on the quality of the analytical standards used for calibration. For this compound analysis, it is recommended to use certified reference materials (CRMs) or analytical standards of high purity.

Several reputable suppliers offer this compound analytical standards. When selecting a standard, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity, identity, and the uncertainty associated with the certified value.[1][2]

Table 1: Commercially Available this compound Analytical Standards

SupplierProduct Name/GradePurityFormatCAS Number
Sigma-AldrichPESTANAL®, analytical standardCheck Certificate of AnalysisNeat104030-54-8
AccuStandardCertified Reference MaterialCheck Certificate of AnalysisSolution (e.g., in Acetonitrile)104030-54-8[3]
LABSTANDARDCertified Reference Material (CRM)≥ 95%Neat104030-54-8[4]

Analytical Methodologies

The choice of analytical methodology for this compound determination depends on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a Diode-Array Detector (DAD) is a commonly employed technique. Gas Chromatography (GC) coupled with MS is also a viable option.

Analysis of this compound in Agricultural Commodities by HPLC-DAD/MS

This protocol is based on a validated method for the determination of this compound residues in various agricultural products.[5][6]

2.1.1. Experimental Protocol

Sample Preparation (Extraction and Cleanup)

  • Homogenization: Homogenize a representative portion of the agricultural commodity (e.g., Korean cabbage, apple, brown rice, green pepper).

  • Extraction: Weigh 20 g of the homogenized sample into a centrifuge tube. Add 100 mL of acetone (B3395972) and shake vigorously for 1 hour.

  • Filtration: Filter the extract through a Büchner funnel with filter paper.

  • Liquid-Liquid Partitioning: Transfer the filtrate to a separatory funnel. Add 50 mL of saturated sodium chloride solution and 50 mL of dichloromethane (B109758). Shake for 5 minutes and allow the layers to separate. Collect the organic (lower) layer. Repeat the extraction of the aqueous layer twice more with 50 mL of dichloromethane each time.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Florisil Column Chromatography (Cleanup):

    • Prepare a Florisil solid-phase extraction (SPE) cartridge by pre-washing with 10 mL of n-hexane.

    • Dissolve the residue from step 6 in a small volume of n-hexane and load it onto the cartridge.

    • Elute the column with a suitable solvent mixture (e.g., a gradient of n-hexane and ethyl acetate) to separate this compound from matrix interferences.

    • Collect the fraction containing this compound and evaporate to dryness.

  • Reconstitution: Reconstitute the final residue in a suitable volume of the mobile phase for HPLC analysis.

Instrumental Analysis (HPLC-DAD/MS)

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.

  • Column: A reversed-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection:

    • DAD: Monitor at 220 nm.[5][6]

    • MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecule [M+H]⁺ and characteristic fragment ions.

2.1.2. Method Validation Data

The following table summarizes typical validation parameters for this method.[5][6]

Table 2: Validation Data for HPLC-DAD/MS Analysis of this compound in Agricultural Commodities

ParameterValue
Instrumental Limit of Quantitation (ILOQ)2 ng[5][6]
Method Limit of Quantitation (MLOQ)0.02 mg/kg[5][6]
Mean Recoveries84 - 112%[5][6]
Relative Standard Deviation (RSD)< 10%[5][6]

2.1.3. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization of Agricultural Commodity Extraction Acetone Extraction Homogenization->Extraction Partitioning Liquid-Liquid Partitioning (Dichloromethane) Extraction->Partitioning Cleanup Florisil Column Cleanup Partitioning->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution HPLC HPLC-DAD/MS Analysis Reconstitution->HPLC Quantification Quantification HPLC->Quantification QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Weigh 10g of Homogenized Sample Add_ACN Add 10mL Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 dSPE Dispersive SPE (d-SPE) Centrifuge1->dSPE Take Aliquot Centrifuge2 Centrifuge dSPE->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS Final Extract

References

Application Note: Extraction of Carbpropamid from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Target Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis.

Abstract: This document provides detailed protocols for the extraction of the fungicide carbpropamid from various plant tissue samples for residue analysis. Two primary methodologies are presented: a traditional solvent extraction method with column chromatography cleanup and a modern, rapid QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The protocols are designed to yield high-recovery extracts suitable for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Carbpropamid is a systemic fungicide used to control rice blast disease. Due to its application on staple crops, regulatory bodies worldwide require sensitive and reliable methods to monitor its residue levels in plant commodities to ensure food safety. This application note details validated methods for the extraction and purification of carbpropamid from diverse plant matrices such as fruits, vegetables, and grains.

Quantitative Data Summary

The following table summarizes the performance data for the traditional solvent extraction and Florisil column cleanup method for carbpropamid in various agricultural products.[1][2]

Plant MatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)Method LOQ (mg/kg)
Brown Rice 0.0293.53.50.02
0.2095.82.1
2.0094.61.8
Korean Cabbage 0.0284.75.60.02
0.2088.52.3
2.0084.01.5
Apple 0.02112.04.80.02
0.20104.02.5
2.0099.81.2
Green Pepper 0.0296.06.30.02
0.2098.43.4
2.0094.71.1

Data sourced from Lee, H. et al. (2012). Recovery studies were performed in triplicate at three fortification levels.[2] RSD: Relative Standard Deviation; LOQ: Limit of Quantification.

Experimental Protocols

Two primary protocols are described. Method A is a conventional approach, while Method B utilizes the streamlined QuEChERS workflow.

Method A: Solvent Extraction with Column Chromatography Cleanup

This method is based on a classic approach involving solvent extraction, liquid-liquid partitioning, and purification using a Florisil column.[1][2]

3.1.1 Materials and Reagents

  • Plant Tissue Sample: (e.g., brown rice, apple, cabbage)

  • Solvents: Acetone (B3395972), Dichloromethane (B109758), n-Hexane (all HPLC or pesticide residue grade)

  • Salts: Sodium Chloride (NaCl)

  • Sorbent: Florisil (pesticide residue grade), activated by heating at 130°C for >5 hours

  • Other: Anhydrous Sodium Sulfate (B86663), Glass wool

  • Equipment: High-speed homogenizer, rotary evaporator, chromatography column (1 cm ID), vortex mixer, centrifuge.

3.1.2 Protocol

  • Sample Preparation: Weigh 20 g of a homogenized plant sample into a 250 mL centrifuge bottle. For dry samples like brown rice, add 40 mL of distilled water and let stand for 30 minutes.

  • Extraction: Add 100 mL of acetone to the centrifuge bottle. Homogenize at high speed for 3 minutes. Filter the extract through a Büchner funnel.

  • Liquid-Liquid Partitioning: Transfer the filtrate to a 1 L separatory funnel. Add 50 mL of saturated NaCl solution and 100 mL of dichloromethane. Shake vigorously for 5 minutes and allow the layers to separate.

  • Drying: Drain the lower dichloromethane layer through a funnel containing anhydrous sodium sulfate into a flask.

  • Concentration: Evaporate the solvent from the flask using a rotary evaporator at 40°C until dryness.

  • Column Cleanup:

    • Prepare a chromatography column by packing it with 1 cm of anhydrous sodium sulfate, 5 g of activated Florisil, and another 1 cm of anhydrous sodium sulfate on top.

    • Pre-wet the column with 20 mL of n-hexane.

    • Dissolve the residue from step 5 in 5 mL of 10% dichloromethane in n-hexane and load it onto the column.

    • Wash the column with 30 mL of 10% dichloromethane in n-hexane (discard this fraction).

    • Elute the carbpropamid with 50 mL of 50% dichloromethane in n-hexane.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent (e.g., acetonitrile (B52724)/water) for HPLC analysis.

Method B: QuEChERS-based Extraction and d-SPE Cleanup

The QuEChERS method is a fast and efficient alternative, significantly reducing solvent usage and sample preparation time.[3][4][5] This is a generalized protocol adaptable for various plant matrices.

3.2.1 Materials and Reagents

  • Plant Tissue Sample: (e.g., fruits, vegetables, grains)

  • Solvents: Acetonitrile (HPLC grade), Formic Acid (optional, for acidified QuEChERS)

  • Salts/Buffers: QuEChERS extraction salt packets (e.g., containing Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)).

  • Sorbent: Dispersive SPE (d-SPE) tubes containing MgSO₄ and a cleanup sorbent like Florisil or C18.[6] For pigmented samples, Graphitized Carbon Black (GCB) may be included.[7]

  • Equipment: High-speed homogenizer, 50 mL and 15 mL centrifuge tubes, vortex mixer, high-speed centrifuge.

3.2.2 Protocol

  • Sample Preparation: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile (e.g., 1% formic acid in acetonitrile) to the tube.[6] Cap and shake vigorously for 1 minute using a vortex mixer.

  • Salting Out: Add the QuEChERS extraction salts to the tube. Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will separate the sample solids from the acetonitrile supernatant containing the extracted analytes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube.

    • The d-SPE tube contains anhydrous MgSO₄ to remove residual water and a sorbent (e.g., Florisil) to remove matrix interferences.

    • Cap the tube and shake on a vortex mixer for 1-2 minutes.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥5000 rpm for 5 minutes to pellet the sorbent material.

  • Final Preparation: The resulting supernatant is the final extract. It can be directly injected or transferred to an autosampler vial, possibly after filtration through a 0.22 µm filter, for LC-MS/MS analysis.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

cluster_prep Sample Preparation cluster_partition Purification cluster_cleanup Column Cleanup cluster_analysis Analysis Homogenize Homogenize Plant Sample (20g) Extract Add Acetone & Homogenize Homogenize->Extract Partition Liquid-Liquid Partition (DCM/Saturated NaCl) Extract->Partition Dry Dry DCM Layer (Anhydrous Na₂SO₄) Partition->Dry Concentrate1 Evaporate to Dryness Dry->Concentrate1 Load Reconstitute & Load onto Florisil Column Concentrate1->Load Wash Wash (10% DCM in Hexane) Load->Wash Elute Elute Carbpropamid (50% DCM in Hexane) Wash->Elute Concentrate2 Evaporate to Dryness Elute->Concentrate2 Reconstitute Reconstitute in Mobile Phase Concentrate2->Reconstitute Analysis Analyze via HPLC-DAD/MS Reconstitute->Analysis

Figure 1: Workflow for Traditional Solvent Extraction and Cleanup.

cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize Weigh Homogenized Sample (10-15g) into 50 mL Tube AddSolvent Add Acetonitrile & Vortex (1 min) Homogenize->AddSolvent AddSalts Add QuEChERS Salts & Vortex (1 min) AddSolvent->AddSalts Centrifuge1 Centrifuge (5 min) AddSalts->Centrifuge1 Transfer Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer Vortex Vortex (2 min) Transfer->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Collect Collect Supernatant Centrifuge2->Collect Analysis Analyze via LC-MS/MS Collect->Analysis

Figure 2: Workflow for the QuEChERS Extraction Method.

References

Field Application Techniques for Carpropamid in Rice Paddies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpropamid is a systemic fungicide belonging to the cyclopropane (B1198618) carboxamide class of chemicals. It is primarily used for the control of rice blast disease, caused by the fungus Magnaporthe oryzae. This compound acts as a melanin (B1238610) biosynthesis inhibitor (MBI-D), specifically by inhibiting the scytalone (B1230633) dehydratase enzyme. This mode of action prevents the fungus from producing melanin, which is essential for the formation of appressoria, the specialized structures used by the fungus to penetrate the host plant tissue. This document provides detailed application notes and protocols for the field application of this compound in rice paddies, intended for research and development purposes.

Data Presentation: Quantitative Application Data

The following tables summarize the available quantitative data for the application of different this compound formulations in rice paddies.

Table 1: this compound Formulation and Application Rates

Formulation TypeProduct ExampleApplication MethodTargetRecommended Rate
GranulesThis compound 4GRNursery Box TreatmentRice Blast (Magnaporthe oryzae)Data not available in searched literature
Soluble Concentrate (SC)This compound 27.8 SC / 30 SCFoliar SprayRice Blast & Sheath Blight500 ml/ha or 1 ml/litre of water[1]
Flowable ConcentrateNot specifiedWater Surface ApplicationRice Blast (Magnaporthe oryzae)Data not available in searched literature

Table 2: Application Timing for Rice Blast Control

Rice Growth StageApplication MethodPurpose
Nursery StageNursery Box Treatment (Granules)Early-season protection against leaf blast
Tillering StageFoliar Spray (SC)Control of leaf blast
Booting Stage (late)Foliar Spray (SC)Protective application against neck and panicle blast[2]
Heading Stage (50-70% emergence)Foliar Spray (SC)Critical timing for effective control of neck and panicle blast[3]

Experimental Protocols

Protocol 1: Field Efficacy Trial for Foliar Application of this compound

Objective: To evaluate the efficacy of a this compound Soluble Concentrate (SC) formulation in controlling rice blast (Magnaporthe oryzae) under field conditions.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[4][5]

  • Plot Size: 5 m x 2 m or similar, with adequate spacing between plots to minimize spray drift.[6]

  • Treatments:

    • T1: this compound 27.8 SC at 500 ml/ha.[1]

    • T2: Untreated Control (water spray).

    • T3 (Optional): Positive Control (a standard fungicide for rice blast).

  • Rice Variety: A known susceptible rice variety to Magnaporthe oryzae should be used.[4][5]

2. Inoculum Preparation and Inoculation:

  • Isolate: A virulent local isolate of Magnaporthe oryzae should be used.

  • Culture: Grow the fungus on a suitable medium such as oatmeal agar (B569324) for 10-14 days to induce sporulation.[7]

  • Spore Suspension: Prepare a spore suspension of 1 x 10^5 spores/mL in sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20).[8]

  • Inoculation: Inoculate the rice plants at the late tillering or early booting stage by spraying the spore suspension until runoff, preferably in the late evening to ensure high humidity for infection.[9]

3. Fungicide Application:

  • Timing: Apply the treatments at the late booting stage and again at 50-70% panicle emergence.[2][3]

  • Equipment: Use a calibrated knapsack sprayer with a hollow cone nozzle to ensure uniform coverage.[1]

  • Spray Volume: A spray volume of 500 L/ha is recommended.[1]

4. Data Collection and Disease Assessment:

  • Disease Severity: Assess the severity of leaf blast and neck blast at 7 and 14 days after the final application.

  • Assessment Scale: Use the Standard Evaluation System (SES) for Rice from the International Rice Research Institute (IRRI), which employs a 0-9 scale.[10][11][12][13][14]

    • Leaf Blast: Scored based on the percentage of leaf area affected.

    • Neck Blast: Scored based on the percentage of infected panicles and the extent of lesion development on the panicle neck.

  • Yield Parameters: At harvest, record grain yield (t/ha), 1000-grain weight, and percentage of filled grains.

5. Data Analysis:

  • Analyze the disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Residue Analysis of this compound in Rice Grain

Objective: To determine the residue levels of this compound in rice grain following field application.

1. Sample Collection:

  • Collect mature rice grain samples from the treated and control plots at harvest.

  • Ensure that the samples are representative of the entire plot.

2. Sample Preparation and Extraction:

  • Homogenize the rice grain samples.

  • Extract a sub-sample with a suitable solvent such as acetone.

  • Perform a liquid-liquid partition to separate the this compound from interfering substances.

  • Clean up the extract using a Florisil column.

3. Analytical Method:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

  • Column: Octylsilyl or octadecylsilyl column.

  • Mobile Phase: A suitable gradient of acetonitrile (B52724) and water.

  • Detection Wavelength: 220 nm for DAD.

  • Quantification: Use a certified reference standard of this compound to prepare a calibration curve for quantification.

Mandatory Visualizations

Signaling Pathway of this compound's Mode of Action

Carpropamid_Mode_of_Action cluster_Fungus Magnaporthe oryzae cluster_Outcome Outcome DHN_Melanin_Pathway DHN-Melanin Biosynthesis Pathway Scytalone Scytalone DHN_Melanin_Pathway->Scytalone Vermelone 1,3,8-Trihydroxynaphthalene Scytalone->Vermelone Scytalone Dehydratase Scytalone_Dehydratase Melanin Melanin Vermelone->Melanin No_Melanin No Melanin Production This compound This compound This compound->Scytalone_Dehydratase Inhibits No_Appressorium Failed Appressorium Formation No_Melanin->No_Appressorium No_Penetration No Host Penetration No_Appressorium->No_Penetration

Caption: Mode of action of this compound in inhibiting melanin biosynthesis.

Experimental Workflow for Field Efficacy Trial

Field_Trial_Workflow start Start: Field Trial Planning exp_design 1. Experimental Design (RCBD, 4 Reps) start->exp_design variety_selection 2. Select Susceptible Rice Variety exp_design->variety_selection inoculum_prep 3. Inoculum Preparation (Magnaporthe oryzae) variety_selection->inoculum_prep inoculation 4. Inoculation of Rice Plants inoculum_prep->inoculation treatment_app 5. Fungicide Application (this compound SC) inoculation->treatment_app data_collection 6. Data Collection (Disease Severity, Yield) treatment_app->data_collection data_analysis 7. Statistical Analysis (ANOVA) data_collection->data_analysis end End: Efficacy Report data_analysis->end

Caption: Workflow for a field efficacy trial of this compound.

Logical Relationship for Application Timing Decision

Application_Timing_Decision growth_stage Rice Growth Stage? leaf_blast_present Leaf Blast Present? growth_stage->leaf_blast_present Nursery booting_stage Late Booting Stage? growth_stage->booting_stage Vegetative/Reproductive nursery_app Apply Nursery Box Treatment (Granules) leaf_blast_present->nursery_app Yes no_action Monitor Crop leaf_blast_present->no_action No heading_stage 50-70% Heading? booting_stage->heading_stage No foliar_booting Apply Foliar Spray (Late Booting) booting_stage->foliar_booting Yes foliar_heading Apply Foliar Spray (Heading) heading_stage->foliar_heading Yes heading_stage->no_action No foliar_tillering Apply Foliar Spray (Tillering)

Caption: Decision tree for this compound application timing.

References

Troubleshooting & Optimization

Technical Support Center: Carpropamid Solubility in Aqueous Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with carpropamid in aqueous buffer solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is characterized by its very low solubility in water. At 20°C and a pH of 7, the water solubility of this compound is approximately 1.8 mg/L[1]. Its high Log P value of 4.25 indicates that it is a lipophilic (fat-soluble) compound, preferring non-aqueous environments[1].

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Direct dissolution of this compound in aqueous buffers is challenging due to its hydrophobic nature. The low water solubility means that it will not readily dissolve in water-based solutions without the use of a proper solubilization technique.

Q3: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?

A3: The standard and recommended method for preparing a working solution of a poorly water-soluble compound like this compound is to first create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. This stock solution can then be diluted into your aqueous buffer to the desired final concentration.

Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my buffer. What can I do to prevent this?

A4: This phenomenon, often called "crashing out," is common when a concentrated organic stock solution is diluted into an aqueous medium. Here are several troubleshooting strategies:

  • Slow, Dropwise Addition: Add the DMSO stock solution drop-by-drop to the aqueous buffer while vigorously stirring or vortexing. This rapid dispersion helps prevent the formation of localized high concentrations that lead to precipitation.

  • Pre-warm the Buffer: Warming your aqueous buffer to your experimental temperature (e.g., 37°C) before adding the this compound stock can help maintain solubility.

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual decrease in the organic solvent concentration can help keep the compound in solution.

  • Use of Co-solvents or Surfactants: In some cases, the addition of a small amount of a co-solvent (like ethanol) or a surfactant (like Tween® 80) to the aqueous buffer can improve the solubility of hydrophobic compounds. However, these should be used with caution as they can affect your experimental system.

Q5: What is the stability of this compound in aqueous solutions?

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₈Cl₃NO[5][6]
Molecular Weight 334.67 g/mol [5][6]
Water Solubility (20°C, pH 7) 1.8 mg/L[1]
Log P (octanol-water partition coefficient) 4.25[1]
Melting Point 152 °C[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound. For a 10 mM stock solution, you would weigh 3.347 mg of this compound for every 1 mL of DMSO.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes or gently warm it to 37°C.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer to achieve the desired final concentration.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • Sterile conical tubes or flasks

  • Vortex mixer or magnetic stirrer

Procedure:

  • Buffer Preparation: Prepare your desired aqueous buffer at the correct pH and temperature for your experiment.

  • Pre-warming (Optional but Recommended): Warm the aqueous buffer to your experimental temperature (e.g., 37°C).

  • Dilution: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise.

  • Final Mixing: Continue to mix the solution for at least one minute to ensure homogeneity.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before use in your experiment. It is recommended to use the freshly prepared working solution immediately.

Mandatory Visualizations

Carpropamid_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation Carpropamid_Powder This compound (Solid) Mix_Vortex_Sonicate Mix / Vortex / Sonicate Carpropamid_Powder->Mix_Vortex_Sonicate DMSO DMSO (Solvent) DMSO->Mix_Vortex_Sonicate Stock_Solution 10 mM Stock in DMSO Mix_Vortex_Sonicate->Stock_Solution Dilute_Stir Slowly Add & Stir Vigorously Stock_Solution->Dilute_Stir Aqueous_Buffer Aqueous Buffer (e.g., PBS) Aqueous_Buffer->Dilute_Stir Precipitation_Check Check for Precipitation Dilute_Stir->Precipitation_Check Working_Solution Final Working Solution Experiment Experiment Working_Solution->Experiment Use Immediately Precipitation_Check->Working_Solution Clear Solution

Caption: Workflow for preparing this compound solutions.

Melanin_Biosynthesis_Inhibition Pentaketide_Pathway Pentaketide Pathway Scytalone Scytalone Pentaketide_Pathway->Scytalone Scytalone_Dehydratase Scytalone Dehydratase (Enzyme) Scytalone->Scytalone_Dehydratase DHN 1,8-Dihydroxynaphthalene (Melanin Precursor) Scytalone_Dehydratase->DHN Melanin (B1238610) Melanin DHN->Melanin This compound This compound Inhibition This compound->Inhibition Inhibition->Scytalone_Dehydratase

Caption: this compound's mode of action in fungal melanin biosynthesis.

References

Carpropamid Technical Support Center: Troubleshooting Instability in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Carpropamid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered during laboratory experiments. All data presented is based on established principles of chemical stability and forced degradation studies for similar compounds and should be considered illustrative.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy after storage. What could be the cause?

A1: Cloudiness in your this compound solution, especially when prepared in aqueous buffers, could indicate precipitation due to its low water solubility. This compound is sparingly soluble in water. If the concentration exceeds its solubility limit at a given temperature, it can precipitate out of the solution. Additionally, significant temperature fluctuations during storage can also lead to precipitation.

Troubleshooting Steps:

  • Verification of Solvent and Concentration: Confirm that the solvent and concentration are appropriate. This compound is often supplied in acetonitrile (B52724), in which it is more soluble.[1] For aqueous solutions, ensure the concentration is below the solubility limit.

  • Gentle Warming and Sonication: Try gently warming the solution and sonicating it to redissolve the precipitate. Avoid excessive heat, which could lead to degradation.

  • Solvent System Modification: Consider using a co-solvent system, such as a mixture of acetonitrile and water, to improve solubility for your experimental needs.

Q2: I suspect my this compound has degraded. What are the likely causes of degradation in a laboratory setting?

A2: this compound, being a cyclopropylcarboxamide, may be susceptible to degradation under certain conditions. The primary routes of degradation in a laboratory are expected to be hydrolysis (especially under strong acidic or basic conditions), photolysis (degradation by light), and thermal stress.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, it is recommended to store this compound as a solid (neat) or in a stable organic solvent like acetonitrile in a cool, dark, and dry place. Some suppliers of analytical standards recommend storage at room temperature (20-25°C), while others suggest freezing (<-10°C) for optimal stability.[1][2] Always refer to the supplier's instructions on the certificate of analysis. Once in solution, especially aqueous solutions, the stability may be reduced.

Troubleshooting Guide: Investigating this compound Instability

If you observe unexpected experimental results and suspect this compound instability, a systematic approach can help identify the root cause. This guide outlines a logical workflow for troubleshooting.

start Unexpected Experimental Results instability_suspected Instability Suspected start->instability_suspected check_solution Check Solution Appearance (Clarity, Color) degradation_analysis Perform Degradation Analysis (e.g., HPLC) check_solution->degradation_analysis check_storage Review Storage Conditions (Temp, Light, Duration) check_storage->degradation_analysis check_prep Verify Solution Preparation (Solvent, pH, Concentration) check_prep->degradation_analysis instability_suspected->check_solution Visual Inspection instability_suspected->check_storage Record Review instability_suspected->check_prep Protocol Review compare_results Compare with Control (Freshly Prepared Solution) degradation_analysis->compare_results identify_cause Identify Cause of Instability compare_results->identify_cause remediate Remediate and Repeat Experiment identify_cause->remediate

Caption: Troubleshooting workflow for this compound instability.

Forced Degradation Studies: Understanding this compound's Stability Profile

To proactively understand the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.

Experimental Protocol: Forced Degradation of this compound

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and 1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and 1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize the samples before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound to 80°C in an oven for 48 hours. Also, incubate a solution of this compound in acetonitrile (100 µg/mL) at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound in acetonitrile/water (50:50) (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (freshly prepared solution), by a validated stability-indicating HPLC method.

start This compound Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M & 1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 60-80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Experimental workflow for forced degradation studies.

Hypothetical Stability Data for this compound

The following tables summarize the expected, hypothetical outcomes of a forced degradation study on this compound.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperatureExpected Degradation (%)
Acid Hydrolysis 0.1 M HCl24 hours60°C~5-10%
1 M HCl24 hours60°C~15-25%
Base Hydrolysis 0.1 M NaOH24 hours60°C~10-20%
1 M NaOH24 hours60°C>50%
Oxidation 3% H₂O₂24 hoursRoom Temp~5-15%
Thermal (Solid) Dry Heat48 hours80°C<5%
Thermal (Solution) Acetonitrile48 hours60°C~5-10%
Photolysis UV/Vis LightAs per ICH Q1BRoom Temp~20-40%

Table 2: Hypothetical Half-life (t½) of this compound under Various Conditions

ConditionpHTemperatureEstimated Half-life
Hydrolysis 525°C> 1 year
725°C~180 days
925°C~30 days
Photolysis 725°C~15-30 days

Note: These values are illustrative and based on the general stability of similar chemical structures. Actual stability will depend on the specific experimental conditions.

Potential Degradation Pathways

This compound possesses a dichlorocyclopropane ring and an amide linkage, which are potential sites for degradation.

  • Hydrolysis: The amide bond is susceptible to hydrolysis, especially under strong basic conditions, which would cleave the molecule into 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid and 1-(4-chlorophenyl)ethylamine.

  • Photolysis: The aromatic ring and the cyclopropane (B1198618) ring can be susceptible to photolytic degradation, potentially leading to dechlorination or ring-opening products.

This compound This compound Hydrolysis Hydrolysis (esp. basic pH) This compound->Hydrolysis Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Deg1 2,2-dichloro-1-ethyl-3-methyl- cyclopropanecarboxylic acid Hydrolysis->Deg1 Deg2 1-(4-chlorophenyl)ethylamine Hydrolysis->Deg2 Deg3 Dechlorinated and/or Ring-Opened Products Photolysis->Deg3

Caption: Potential degradation pathways of this compound.

Mechanism of Action: Melanin (B1238610) Biosynthesis Inhibition

This compound's primary mode of action as a fungicide is the inhibition of melanin biosynthesis in fungi like Pyricularia oryzae (rice blast fungus).[3] Specifically, it targets the enzyme scytalone (B1230633) dehydratase.[3] This inhibition prevents the formation of melanin, which is crucial for the structural integrity of the appressoria (specialized infection structures), thereby preventing the fungus from penetrating the host plant tissue.

cluster_fungus Fungal Cell Pentaketide 1,3,6,8-THN Scytalone Scytalone Pentaketide->Scytalone Reduction DHN 1,8-DHN Scytalone->DHN Dehydration No_Infection Non-Functional Appressorium (No Infection) Scytalone->No_Infection Melanin Melanin DHN->Melanin Polymerization Appressorium Functional Appressorium (Infection) Melanin->Appressorium This compound This compound Enzyme Scytalone Dehydratase This compound->Enzyme Inhibition Inhibition Enzyme->Inhibition Inhibition->Scytalone

Caption: this compound's mechanism of action.

This technical support center provides a foundational guide for troubleshooting this compound instability. For critical applications, it is always recommended to perform in-house stability studies under your specific experimental conditions.

References

Technical Support Center: Optimizing Carpropamid Concentration for Fungal Mycelial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Carpropamid to inhibit fungal mycelial growth. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a melanin (B1238610) biosynthesis inhibitor (MBI).[1][2] It specifically targets and inhibits the enzyme scytalone (B1230633) dehydratase (SCD) within the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi.[1][3] This inhibition prevents the dehydration of scytalone to 1,3,8-trihydroxynaphthalene, a critical step in the production of DHN-melanin.[2][4] Fungal melanin is crucial for the structural integrity of appressoria, which are specialized infection structures used by many pathogenic fungi to penetrate host tissues.[4][5] By inhibiting melanin production, this compound weakens the appressorial cell wall, leading to a failure of host penetration.[4][5]

Q2: Is this compound directly fungicidal?

A2: No, this compound is not considered to have direct fungicidal activity.[1] Its mode of action is to inhibit the melanin biosynthesis pathway, which in turn prevents the fungus from successfully infecting its host. It may not directly kill the fungus but rather prevents its pathogenic development.

Q3: Which fungi are most susceptible to this compound?

A3: this compound is most well-known for its efficacy against Magnaporthe oryzae (also known as Pyricularia oryzae), the causative agent of rice blast disease.[2][5][6] Its effectiveness is linked to the importance of melanin in the pathogenesis of this particular fungus. It has also been shown to inhibit melanization in other fungi, such as Colletotrichum lagenarium and Madurella mycetomatis.[2][3]

Q4: What is a typical effective concentration range for this compound?

A4: The effective concentration of this compound can vary significantly depending on the fungal species and experimental conditions. For highly sensitive fungi like Pyricularia oryzae, concentrations as low as 0.01 µg/mL have been shown to inhibit melanin synthesis.[2] However, for mycelial growth inhibition, higher concentrations may be required. The provided data table below summarizes reported EC50 values for different fungi.

Q5: How should I prepare a stock solution of this compound?

A5: this compound is not readily soluble in water. A stock solution can be prepared by dissolving this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone. It is crucial to then prepare serial dilutions from this stock solution to achieve the desired final concentrations in your growth medium. Remember to include a solvent control in your experiments to account for any potential effects of the solvent on fungal growth.

Troubleshooting Guide

Issue: Inconsistent or no inhibition of mycelial growth observed.

  • Possible Cause 1: Fungal species is not susceptible.

    • Solution: this compound's primary mode of action is the inhibition of DHN-melanin biosynthesis.[1][3] Fungi that do not rely heavily on this specific melanin pathway for their growth or pathogenesis may not be significantly affected. Research the specific melanin pathways of your target fungus.

  • Possible Cause 2: Incorrect concentration range.

    • Solution: The effective concentration of this compound is species-dependent.[7] Conduct a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific fungal strain.

  • Possible Cause 3: Degradation of this compound.

    • Solution: Ensure that the this compound stock solution is stored correctly, typically at a low temperature and protected from light, to prevent degradation. Prepare fresh dilutions for each experiment.

  • Possible Cause 4: Issues with the growth medium.

    • Solution: The pH of the growth medium can sometimes affect the stability and efficacy of a chemical compound. Ensure the pH of your medium is consistent across all experiments.

Issue: Contamination of fungal cultures.

  • Possible Cause 1: Non-sterile technique.

    • Solution: Strictly adhere to aseptic techniques during all stages of the experiment, including media preparation, inoculation, and handling of fungal cultures.

  • Possible Cause 2: Contaminated stock solutions.

    • Solution: Filter-sterilize your this compound stock solution and dilutions if possible, especially if you are not using a volatile solvent that is self-sterilizing.

Issue: High variability in results between replicates.

  • Possible Cause 1: Inconsistent inoculum size.

    • Solution: Use a standardized method for inoculation, such as using mycelial plugs of a consistent diameter (e.g., 5 mm) taken from the actively growing edge of a fresh fungal culture.[8]

  • Possible Cause 2: Uneven distribution of this compound in the medium.

    • Solution: Ensure that the this compound solution is thoroughly mixed into the molten agar (B569324) medium before pouring the plates to guarantee a uniform concentration.

Quantitative Data Summary

The following table summarizes the effective concentration of this compound required for 50% inhibition (EC50) of mycelial growth for various fungal species.

Fungal SpeciesEC50 (mg/L)Notes
Monilinia fructicola>10Weak inhibitory activity against mycelial growth.[7]
Pyricularia oryzae<0.01 (for melanin synthesis inhibition)Highly effective at inhibiting melanin biosynthesis, which is crucial for its pathogenicity.[2]

Note: The available quantitative data for this compound's direct inhibition of mycelial growth (EC50 values) is limited in the reviewed literature. Many studies focus on its role as a melanin biosynthesis inhibitor and its impact on pathogenicity rather than solely on mycelial growth inhibition.

Detailed Experimental Protocol

This protocol outlines the agar dilution method for determining the EC50 value of this compound against a target fungal species.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or acetone

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Actively growing culture of the target fungus on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Laminar flow hood

2. Preparation of this compound Stock and Working Solutions:

  • Prepare a 10 mg/mL stock solution of this compound by dissolving it in a minimal amount of DMSO.

  • From the stock solution, prepare a series of working solutions through serial dilution in sterile distilled water to achieve concentrations such as 1000, 500, 100, 50, 10, 1, and 0.1 µg/mL.

3. Preparation of Fungicide-Amended Media:

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Allow the molten PDA to cool to approximately 45-50°C in a water bath.

  • Under a laminar flow hood, add the appropriate volume of each this compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 10, 5, 1, 0.1, and 0.01 µg/mL).

  • Also, prepare a solvent control plate containing the same concentration of DMSO as the highest this compound concentration plate and a negative control plate with no this compound or solvent.

  • Mix the amended agar thoroughly by swirling and pour approximately 20 mL into each sterile petri dish.

  • Allow the plates to solidify completely.

4. Inoculation:

  • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a 7-day-old culture of the target fungus.[8]

  • Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate (including controls).

5. Incubation:

  • Incubate the plates at the optimal temperature for the target fungus (e.g., 25°C) in the dark.[8]

  • Incubate until the fungal colony in the negative control plate has reached a significant diameter (e.g., 6-8 cm).

6. Data Collection and Analysis:

  • Measure the colony diameter in two perpendicular directions for each plate.

  • Calculate the average diameter for each concentration.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) from the resulting dose-response curve using probit analysis or linear regression.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions prep_media Prepare Fungicide- Amended PDA prep_dilutions->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50

Caption: Experimental workflow for determining the EC50 of this compound.

Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway Acetate Acetate Pentaketide 1,3,6,8-Tetrahydroxynaphthalene Acetate->Pentaketide Scytalone Scytalone Pentaketide->Scytalone SCD Scytalone Dehydratase Scytalone->SCD Vermelone 1,3,8-Trihydroxynaphthalene DHN 1,8-Dihydroxynaphthalene Vermelone->DHN Melanin DHN-Melanin DHN->Melanin This compound This compound This compound->SCD Inhibition SCD->Vermelone

Caption: this compound inhibits Scytalone Dehydratase in the DHN-melanin pathway.

References

Technical Support Center: Overcoming Carpropamid Resistance in Magnaporthe oryzae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carpropamid and Magnaporthe oryzae. The information is designed to help address specific experimental challenges related to fungicide resistance.

Frequently Asked Questions (FAQs)

FAQ 1: My Magnaporthe oryzae field isolate is showing reduced sensitivity to this compound. What is the likely mechanism of resistance?

The primary mechanism of this compound resistance in Magnaporthe oryzae is a target-site mutation. Specifically, a single nucleotide polymorphism (SNP) in the scytalone (B1230633) dehydratase (SDH) gene, resulting in a valine to methionine substitution at the 75th amino acid position (V75M), has been identified as the key cause of resistance.[1][2] This mutation reduces the binding affinity of this compound to the SDH enzyme, which is crucial for the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway.[1][2] Melanin (B1238610) is essential for the structural integrity and function of the appressorium, the specialized infection structure used by the fungus to penetrate the host plant tissue.

FAQ 2: How can I confirm if my isolate has the V75M resistance mutation?

You can confirm the presence of the V75M mutation using molecular techniques such as PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism) or ARMS-PCR (Amplification Refractory Mutation System PCR), followed by sequencing to be certain. A detailed protocol for PCR-based detection is provided in the Experimental Protocols section of this guide.

FAQ 3: Are there alternative fungicides that are effective against this compound-resistant M. oryzae?

Yes, fungicides with different modes of action are generally effective against this compound-resistant isolates. Since this compound resistance is due to a specific target-site mutation, other melanin biosynthesis inhibitors (MBIs) that target different enzymes in the pathway, or fungicides from entirely different classes, can be used. For example:

  • MBI-R (Reductase inhibitors): Fungicides like tricyclazole, which inhibit the reductase enzymes in the melanin pathway, are often effective.[3]

  • Other classes of fungicides: Strobilurins (e.g., azoxystrobin), triazoles (e.g., tebuconazole), and anilinopyrimidines have different target sites and are expected to be effective, provided the isolate has not developed multiple resistance.[4][5][6][7]

It is always recommended to perform sensitivity testing to confirm the efficacy of any alternative fungicide against your specific isolate.

FAQ 4: What signaling pathways are involved in melanin biosynthesis and could be relevant to understanding resistance?

The DHN-melanin biosynthesis pathway is a key virulence factor in M. oryzae. Its regulation involves several upstream signaling cascades, including:

  • Pmk1 MAPK Pathway: This pathway is crucial for appressorium formation and pathogenicity. The Pmk1 MAP kinase regulates the expression of genes involved in melanin biosynthesis.[8][9][10][11]

  • Mps1 MAPK Pathway: This pathway is involved in cell wall integrity and also plays a role in appressorium penetration.[1][12]

  • cAMP-PKA Pathway: This pathway is involved in sensing surface cues and initiating appressorium formation, which is a prerequisite for melanin production in this structure.

Disruptions in these pathways can affect the fungus's ability to produce melanin and cause infection.

Troubleshooting Guides

Troubleshooting Fungicide Sensitivity Assays
Problem Possible Cause(s) Suggested Solution(s)
High variability in mycelial growth between replicates. 1. Uneven mycelial plugs. 2. Inconsistent agar (B569324) depth. 3. Contamination.1. Use a sterile cork borer of a consistent diameter to take plugs from the actively growing edge of the colony. 2. Ensure a uniform volume of agar medium is dispensed into each petri dish. 3. Use sterile techniques throughout the procedure.
No growth, even at the lowest fungicide concentrations. 1. Fungicide concentration is too high. 2. Inactive or non-viable fungal culture.1. Perform a wider range of serial dilutions for the fungicide. 2. Use a fresh, actively growing culture for the assay.
Isolate displays intermediate resistance, but the V75M mutation is not detected. 1. Other resistance mechanisms may be present (e.g., overexpression of the target enzyme, efflux pumps). 2. Experimental error in the sensitivity assay.1. Investigate gene expression levels of the SDH gene and genes encoding ABC transporters. 2. Repeat the sensitivity assay with careful attention to detail.
Troubleshooting PCR for V75M Mutation Detection
Problem Possible Cause(s) Suggested Solution(s)
No PCR product (no bands on the gel). 1. Poor quality or insufficient quantity of DNA template. 2. Incorrect PCR cycling conditions (especially annealing temperature). 3. Degraded primers. 4. Presence of PCR inhibitors.[13][14]1. Quantify DNA and check its purity (A260/280 ratio). Use a positive control DNA sample. 2. Optimize the annealing temperature using a gradient PCR. 3. Use fresh primer aliquots. 4. Re-purify the DNA or dilute the template to reduce inhibitor concentration.[13]
Non-specific bands or smears on the gel. 1. Annealing temperature is too low. 2. Too much template DNA. 3. Primer-dimer formation.1. Increase the annealing temperature in 2°C increments. 2. Reduce the amount of template DNA in the reaction. 3. Optimize primer concentration.
Faint bands. 1. Insufficient number of PCR cycles. 2. Low template concentration. 3. Suboptimal annealing temperature or extension time.1. Increase the number of cycles to 35-40. 2. Increase the amount of template DNA. 3. Optimize PCR cycling parameters.
Restriction digest for PCR-RFLP is incomplete. 1. Insufficient amount or inactive restriction enzyme. 2. Incorrect incubation time or temperature. 3. Presence of PCR buffer components that inhibit the enzyme.1. Use the recommended amount of fresh, high-quality enzyme. 2. Follow the manufacturer's protocol for the specific enzyme. 3. Purify the PCR product before digestion.

Data Presentation

Table 1: In-silico Docking Scores of this compound and Alternative Compounds against Wild-Type and V75M Mutant Scytalone Dehydratase (SDH) of M. oryzae

CompoundTarget ProteinDocking Score (kcal/mol)Reference
This compoundSDH (Wild-Type)-8.882[15]
This compoundSDH (V75M Mutant)No successful docking predicted[15]
Pseudopyronine ASDH (Wild-Type)-10.5[15]
Pseudopyronine ASDH (V75M Mutant)-9.8[15]
MyricetinSDH (Wild-Type)-233.20 (Arbitrary Units)[16]
Versicolorin BSDH (Wild-Type)-234.23 (Arbitrary Units)[16]

Note: The docking scores from different studies may use different algorithms and scoring functions, and thus are not directly comparable. They are presented here to illustrate the relative binding affinities.

Experimental Protocols

Protocol 1: Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol determines the half-maximal effective concentration (EC50) of a fungicide against M. oryzae.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile distilled water

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • M. oryzae culture (7-10 days old)

  • Incubator (25-28°C)

Procedure:

  • Prepare a serial dilution of the fungicide stock solution.

  • Add the appropriate volume of each fungicide dilution to molten PDA (cooled to ~50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare control plates with DMSO alone.

  • Pour the amended PDA into petri dishes and allow them to solidify.

  • Using a sterile cork borer, take 5 mm mycelial plugs from the actively growing edge of a M. oryzae culture.

  • Place one mycelial plug in the center of each PDA plate, with the mycelial side facing down.

  • Seal the plates and incubate them in the dark at 25-28°C.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the log of the fungicide concentrations.

Protocol 2: Molecular Detection of the V75M Mutation (ARMS-PCR)

This protocol is a conceptual guide for an Amplification Refractory Mutation System (ARMS-PCR) to detect the V75M mutation. Primer design is critical for this method.

Principle: ARMS-PCR uses four primers in a single reaction: two outer primers that amplify a larger fragment of the gene regardless of the allele, and two inner, allele-specific primers. The 3' end of one inner primer is specific to the wild-type allele, and the other is specific to the mutant allele.

Materials:

  • Genomic DNA from M. oryzae isolate

  • PCR master mix

  • Four primers (Outer Forward, Outer Reverse, Inner Wild-Type, Inner Mutant)

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

Primer Design (Conceptual):

  • Outer Primers: Design to amplify a ~400-500 bp fragment of the SDH gene, flanking the V75 codon.

  • Inner Wild-Type Primer (Forward): The 3' end should match the wild-type (Valine - GTG) sequence.

  • Inner Mutant Primer (Reverse): The 3' end should match the mutant (Methionine - ATG) sequence. To increase specificity, a deliberate mismatch can be introduced at the -2 or -3 position from the 3' end of the inner primers.

Procedure:

  • Set up the PCR reaction with the genomic DNA, master mix, and all four primers.

  • Perform PCR with an optimized annealing temperature. A typical program would be:

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 58-62°C for 30 seconds

      • Extension: 72°C for 45 seconds

    • Final extension: 72°C for 5 minutes

  • Run the PCR products on a 1.5-2% agarose gel.

Expected Results:

  • All samples: A band corresponding to the outer primers' product size (~400-500 bp) should be present as a control.

  • Wild-type: A second band corresponding to the product of the Outer Reverse and Inner Wild-Type primers.

  • Resistant (V75M): A second band corresponding to the product of the Outer Forward and Inner Mutant primers.

  • Heterozygous (if applicable): All three bands would be present.

Visualizations

experimental_workflow cluster_0 Initial Observation & Fungicide Sensitivity cluster_1 Molecular Analysis cluster_2 Data Interpretation & Further Steps A Isolate M. oryzae from field B Fungicide Sensitivity Assay (Protocol 1) A->B C Determine EC50 Value B->C D Genomic DNA Extraction C->D If resistant E ARMS-PCR for V75M (Protocol 2) D->E F Gel Electrophoresis E->F G Sequence Verification (Optional) F->G H Correlate EC50 with Genotype G->H I Test Alternative Fungicides H->I J Investigate Other Mechanisms H->J

Figure 1: Experimental workflow for identifying and characterizing this compound resistance.

dhn_melanin_pathway cluster_0 Upstream Signaling Regulation cluster_1 DHN-Melanin Biosynthesis Pathway Pmk1 Pmk1 (MAPK) PKS Polyketide Synthase (PKS) Pmk1->PKS Regulates expression SDH Scytalone Dehydratase (SDH) Target of this compound Pmk1->SDH Regulates expression Mps1 Mps1 (MAPK) Mps1->SDH Regulates expression cAMP_PKA cAMP-PKA Pathway cAMP_PKA->Pmk1 Activates AcetylCoA Acetyl-CoA / Malonyl-CoA AcetylCoA->PKS T4HN 1,3,6,8-THN PKS->T4HN THR Trihydroxynaphthalene Reductase T4HN->THR Scytalone Scytalone THR->Scytalone Scytalone->SDH T3HN 1,3,8-THN SDH->T3HN DHN 1,8-DHN SDH->DHN THR2 Trihydroxynaphthalene Reductase T3HN->THR2 Vermelone Vermelone THR2->Vermelone Vermelone->SDH Laccase Laccase DHN->Laccase Melanin DHN-Melanin Laccase->Melanin This compound This compound This compound->SDH Inhibits V75M V75M Mutation V75M->SDH Confers Resistance

Figure 2: DHN-Melanin biosynthesis pathway and its regulation in M. oryzae.

References

Identifying and minimizing interference from Carpropamid degradation products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and minimizing interference from Carpropamid degradation products during your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, potentially arising from the presence of its degradation products.

Issue Potential Cause Recommended Action
Poor peak shape or splitting for this compound Co-elution with a degradation product.1. Modify Gradient: Adjust the mobile phase gradient to improve separation. A shallower gradient can often resolve closely eluting compounds.2. Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl (B1667301) column) to alter selectivity.3. Adjust pH: Modify the pH of the mobile phase to alter the ionization state of this compound and its degradation products, which can significantly impact retention times on reverse-phase columns.
Inaccurate quantification of this compound (low recovery) 1. Degradation during sample preparation: this compound may be degrading after extraction and before analysis.2. Ion suppression/enhancement in MS detection: Co-eluting degradation products can interfere with the ionization of this compound in the mass spectrometer source.[1]1. Minimize Sample Processing Time: Keep samples cold and in the dark as much as possible. Analyze samples as quickly as possible after preparation.2. Use a Stability-Indicating Method: Develop and validate a method that separates this compound from its degradation products.[2][3][4]3. Employ an Internal Standard: Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and ionization suppression/enhancement.[1]4. Improve Chromatographic Separation: Ensure baseline separation of this compound from any interfering peaks.
Unexpected peaks in the chromatogram Presence of this compound degradation products.1. Perform Forced Degradation Studies: Subject a pure standard of this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5][6] This will help in tentatively identifying the unknown peaks.2. Use High-Resolution Mass Spectrometry (HRMS): Analyze the samples using LC-HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the unknown peaks, which can be used to propose elemental compositions and structures.[7][8]3. Acquire Analytical Standards: If available, purchase certified reference standards of potential this compound metabolites to confirm their identity by comparing retention times and mass spectra.[9]
Variable retention times for this compound Matrix effects from complex samples (e.g., soil, plant extracts) that may contain varying levels of substances that interact with the analytical column.1. Implement a Robust Sample Cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components before analysis.[10][11]2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.3. Regularly Condition and Wash the Column: Implement a rigorous column washing procedure between sample batches to remove any accumulated matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, which contains an amide linkage and chlorinated phenyl and cyclopropane (B1198618) rings, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid and 1-(4-chlorophenyl)ethylamine.[8]

  • Photolysis: Exposure to UV light can induce degradation, potentially through cleavage of the amide bond or reactions involving the chlorinated aromatic ring.[12]

  • Oxidation: Oxidative conditions can lead to various degradation products, potentially involving hydroxylation of the aromatic ring or other oxidative transformations.[13]

  • Metabolism in Soil and Plants: In environmental and biological systems, this compound can be metabolized by microorganisms and plants, leading to a variety of transformation products.[7][14][15]

Q2: How can I identify the specific degradation products of this compound in my samples?

A2: Identifying unknown degradation products requires a systematic approach:

  • Forced Degradation Studies: As mentioned in the troubleshooting guide, intentionally degrading a this compound standard under various stress conditions (acid, base, peroxide, heat, light) is the first step to generate and get a preliminary chromatographic profile of the potential degradation products.[5][6]

  • LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for structural elucidation. By analyzing the fragmentation patterns of the parent this compound and the unknown peaks, you can propose structures for the degradation products.[8][16]

  • High-Resolution Mass Spectrometry (HRMS): For greater confidence in structural identification, LC-HRMS provides accurate mass measurements, allowing for the determination of elemental compositions.[12]

  • NMR Spectroscopy: For definitive structure confirmation, the degradation products can be isolated using preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][7]

Q3: What type of analytical method is best for minimizing interference from degradation products?

A3: A stability-indicating method (SIM) is the most suitable approach. A SIM is a validated analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2][3][4] The key characteristic of a SIM is its ability to resolve the peak of the parent compound from all other potential peaks in the chromatogram. Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or mass spectrometric detector is commonly used to develop such methods.

Q4: Can degradation products of this compound interfere with mass spectrometric detection?

A4: Yes, degradation products can cause significant interference in LC-MS analysis, primarily through a phenomenon known as the "matrix effect," which includes ion suppression or enhancement.[1] If a degradation product co-elutes with this compound, it can compete for ionization in the electrospray source, leading to a decrease (suppression) or increase (enhancement) in the this compound signal, resulting in inaccurate quantification. This is why chromatographic separation is critical.[1][17]

Q5: Where can I obtain analytical standards for this compound degradation products?

A5: Obtaining analytical standards for pesticide metabolites can be challenging as they are often not commercially available. Potential sources include:

  • Specialty Chemical Suppliers: Companies that synthesize custom chemicals and analytical standards may be able to produce them upon request.[18]

  • Collaboration with Synthetic Chemists: Collaborating with a medicinal or synthetic chemistry group to synthesize the predicted degradation products is another option.

  • Isolation from Degraded Samples: As a last resort, the degradation products can be isolated from forcefully degraded samples using preparative chromatography, although this is a labor-intensive process and the purity of the isolated material needs to be thoroughly characterized.

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to generate potential degradation products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile (B52724) or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1N NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1N HCl.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 30% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in water:acetonitrile) to UV light (e.g., 254 nm) for 48 hours.

    • Keep a control sample in the dark.

    • Dilute the exposed and control samples for analysis.

3. Analysis:

  • Analyze all stressed and control samples by a suitable RP-HPLC method with UV and/or MS detection to observe the formation of degradation products.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis LC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photolysis Photolytic Degradation Photolysis->Analysis Start This compound Standard Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photolysis Identification Identify Degradation Products Analysis->Identification

Forced degradation experimental workflow.
Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general approach for developing an HPLC method capable of separating this compound from its degradation products.

1. Initial Method Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and/or full scan MS.

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject a mixture of the stressed samples (from Protocol 1) and the unstressed this compound standard.

  • Goal: Achieve baseline separation (>1.5) between the this compound peak and all degradation product peaks.

  • Optimization Steps (if separation is poor):

    • Modify Gradient: Adjust the gradient slope and duration.

    • Change Organic Modifier: Replace acetonitrile with methanol.

    • Alter pH: Use a different mobile phase additive (e.g., ammonium (B1175870) acetate (B1210297) for a higher pH).

    • Try a Different Column: Test a column with a different stationary phase chemistry.

3. Method Validation (as per ICH guidelines):

  • Once optimal separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness.

G Stability-Indicating Method Development Start Initial HPLC Conditions Inject Inject Mix of Stressed Samples Start->Inject Evaluate Evaluate Separation Inject->Evaluate Optimize Optimize Method (Gradient, Solvent, pH, Column) Evaluate->Optimize Separation < 1.5 Validate Validate Method (ICH) Evaluate->Validate Separation > 1.5 Optimize->Inject

Workflow for stability-indicating method development.
Potential Degradation Pathway of this compound

Based on the chemical structure, a primary degradation pathway is the hydrolysis of the amide bond.

G Potential Hydrolysis of this compound This compound This compound (C15H18Cl3NO) DP1 2,2-dichloro-1-ethyl-3-methyl- cyclopropanecarboxylic acid This compound->DP1 Hydrolysis DP2 1-(4-chlorophenyl)ethylamine This compound->DP2 Hydrolysis

Potential hydrolysis pathway of this compound.

References

How to prevent Carpropamid precipitation in liquid culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Carpropamid precipitation in liquid culture media.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to resolving precipitation issues encountered when using this compound in your experiments.

Issue: Immediate Precipitation of this compound Upon Addition to Liquid Culture Media

Question: I dissolved this compound in an organic solvent to create a stock solution. When I add it to my liquid culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?

Answer: Immediate precipitation, often termed "crashing out," is a frequent challenge when introducing a hydrophobic compound like this compound into an aqueous environment like culture media. This occurs because the compound's solubility drastically decreases upon dilution of the organic solvent.

Here are the potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the medium exceeds its aqueous solubility limit. This compound has very low water solubility.Decrease the final working concentration of this compound. It is crucial to determine its maximum soluble concentration in your specific culture medium by performing a solubility test.
Rapid Solvent Exchange Adding a concentrated stock solution directly and quickly into a large volume of aqueous media causes a rapid shift in solvent polarity around the compound, leading to immediate precipitation.[1]Add the this compound stock solution dropwise into the vortex of the gently stirring or swirling culture medium. This gradual dispersion allows the molecules to be surrounded by media components that can aid in solubility before they aggregate and precipitate.
Low Temperature of Media The solubility of many compounds is temperature-dependent. Adding the stock solution to cold media can significantly decrease this compound's solubility.Always use pre-warmed (e.g., 37°C or the optimal temperature for your culture) liquid culture media for preparing your final working solution.[2]
High Organic Solvent Concentration in Final Solution While an organic solvent is necessary to dissolve this compound initially, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium as low as possible, ideally below 0.5%, and preferably below 0.1% to minimize both toxicity and precipitation.[2] This may necessitate preparing a more dilute stock solution.
pH of the Media The pH of the culture medium can influence the solubility of compounds. While this compound is chemically stable under standard conditions, significant deviations from a neutral pH could potentially affect its solubility.[3]Ensure the pH of your liquid culture medium is within the optimal range for your experiment and cell type. If you suspect pH is a factor, you can test the solubility of this compound in buffers of varying pH.
Issue: Delayed Precipitation of this compound in Culture

Question: My culture medium containing this compound appears clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What is happening?

Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the culture medium over time.

Potential CauseExplanationRecommended Solution
Metastable Supersaturation Initially, you may have created a supersaturated solution where the concentration of this compound is higher than its thermodynamic solubility limit. Over time, this unstable state resolves with the compound precipitating out as it reaches equilibrium.The most effective solution is to work at a final concentration at or below the determined maximum solubility of this compound in your specific medium.
Interaction with Media Components Components in the culture medium, such as salts, amino acids, or proteins, can interact with this compound over time, leading to the formation of insoluble complexes.[4]If possible, try to identify the interacting component by systematically testing the stability of this compound in simpler media or saline solutions. In serum-containing media, proteins can sometimes help solubilize hydrophobic compounds, but can also contribute to complex formation.
Changes in Media Composition due to Cellular Metabolism Cellular activity can alter the pH and composition of the culture medium, which may, in turn, affect the solubility of this compound.Monitor the pH of your culture medium throughout the experiment. If significant changes are observed, more frequent media changes may be necessary.
Temperature Fluctuations Repeated removal of the culture from a stable temperature environment (e.g., incubator) can cause temperature fluctuations that may lead to precipitation.Minimize the time that cultures are outside of the incubator.

FAQs: Handling and Using this compound in Liquid Culture

Q1: What is the best organic solvent to dissolve this compound for use in liquid culture?

A1: Given this compound's solubility profile, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for preparing stock solutions of hydrophobic compounds.[2] Acetonitrile is also a suitable solvent for this compound.[1] It is crucial to use a high-purity, sterile grade of the solvent. The final concentration of the solvent in the culture medium should be kept to a minimum (ideally <0.1%) to avoid cellular toxicity.[2]

Q2: How can I determine the maximum soluble concentration of this compound in my specific liquid culture medium?

A2: You can perform a simple solubility test. Prepare a high-concentration stock solution of this compound in a suitable organic solvent. Then, create a series of dilutions of this stock solution in your pre-warmed culture medium. Incubate these dilutions under your experimental conditions and visually inspect for precipitation at different time points (e.g., immediately, 1 hour, 24 hours). The highest concentration that remains clear is your practical maximum soluble concentration.

Q3: Can I filter out the precipitate and use the remaining solution?

A3: This is not recommended. The formation of a precipitate means the concentration of the dissolved this compound is unknown and likely much lower than your intended final concentration. Using the filtered solution will lead to inaccurate and unreliable experimental results.

Q4: Are there any components in standard culture media that are known to cause precipitation of hydrophobic compounds?

A4: Yes, certain components can contribute to precipitation. High concentrations of salts, especially calcium and phosphate, can sometimes form insoluble complexes with organic compounds. Interactions with proteins and other macromolecules in serum-containing media can also be a factor.

Physicochemical Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₈Cl₃NO[5]
Molecular Weight 334.67 g/mol [6]
Melting Point 152 °C[6]
Water Solubility Very low[3]
Solubility in Organic Solvents Soluble in dichloromethane (B109758) and acetonitrile; slightly soluble in toluene (B28343) and methanol.[1][6]
Log P (octanol-water partition coefficient) 4.23(Implied by its hydrophobic nature)
Chemical Stability Stable under standard ambient conditions.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity, sterile organic solvent (e.g., DMSO, ethanol, or acetonitrile)

  • Sterile, conical tube (e.g., 15 mL)

  • Vortex mixer

  • Sterile, single-use aliquoting tubes (e.g., 1.5 mL microcentrifuge tubes)

Procedure:

  • Determine the Desired Stock Concentration: Decide on a stock concentration that is significantly higher than your final working concentration to minimize the volume of organic solvent added to your culture.

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound and transfer it to the sterile conical tube.

  • Add Solvent: Add the appropriate volume of the chosen sterile organic solvent to the conical tube.

  • Dissolve Completely: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Aliquot for Storage: Dispense the stock solution into single-use sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C or lower, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Liquid Culture Medium

This protocol provides a method for diluting the stock solution to the final working concentration while minimizing precipitation.

Materials:

  • Aliquot of this compound stock solution

  • Pre-warmed (to the experimental temperature) sterile liquid culture medium

  • Sterile conical tube or flask for the final culture volume

  • Vortex mixer or magnetic stirrer

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Culture Medium: In a sterile conical tube or flask, have the final volume of pre-warmed liquid culture medium ready.

  • Gentle Agitation: Gently swirl the culture medium or use a sterile magnetic stir bar on a slow setting.

  • Dropwise Addition: Slowly add the required volume of the this compound stock solution dropwise into the vortex of the stirring medium. Do not add the medium to the stock solution.

  • Continue Mixing: Continue to gently mix the solution for a few minutes to ensure homogeneity.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation before introducing it to your cells.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_procedure Was the dilution procedure correct? check_stock->check_procedure Yes reprepare_stock Reprepare stock solution. Ensure complete dissolution. check_stock->reprepare_stock No solubility_issue Potential solubility issue in media check_procedure->solubility_issue Yes correct_procedure Follow correct dilution protocol: - Pre-warm media - Add stock dropwise to stirring media check_procedure->correct_procedure No solubility_test Perform a solubility test to determine max concentration solubility_issue->solubility_test change_solvent Consider a different organic solvent for the stock solubility_issue->change_solvent check_media Are there known interactions with media components? solubility_issue->check_media final_check Problem Resolved? reprepare_stock->final_check correct_procedure->final_check lower_concentration Lower the final working concentration solubility_test->lower_concentration lower_concentration->final_check change_solvent->final_check modify_media If possible, modify media (e.g., different buffer, serum-free) check_media->modify_media Yes modify_media->final_check G Potential Causes of this compound Precipitation precipitation This compound Precipitation physicochemical Physicochemical Factors precipitation->physicochemical procedural Procedural Factors precipitation->procedural media_interaction Media Interactions precipitation->media_interaction low_solubility Low Aqueous Solubility physicochemical->low_solubility high_concentration Concentration > Solubility Limit physicochemical->high_concentration temperature Low Temperature physicochemical->temperature ph Unfavorable pH physicochemical->ph rapid_dilution Rapid Dilution/ Solvent Shock procedural->rapid_dilution high_solvent High Final Solvent % procedural->high_solvent stock_issue Incompletely Dissolved Stock procedural->stock_issue salt_interaction Interaction with Salts (e.g., Ca²⁺, PO₄³⁻) media_interaction->salt_interaction protein_interaction Interaction with Proteins (in serum) media_interaction->protein_interaction metabolism Changes due to Cellular Metabolism media_interaction->metabolism

References

Factors affecting Carpropamid's performance in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the factors that influence Carpropamid's performance in different soil types. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary soil factors affecting the efficacy and mobility of this compound?

A1: The performance of this compound in soil is primarily influenced by a combination of soil properties. These include soil texture (specifically the percentage of clay and sand), organic matter content, pH, and moisture level. These factors collectively determine the extent of this compound's adsorption to soil particles, its bioavailability for fungicidal activity, and its potential for movement within the soil profile.

Q2: How does soil organic matter influence this compound's behavior?

A2: Soil organic matter (SOM) plays a crucial role in the sorption (adsorption and absorption) of this compound. Soils with higher organic matter content tend to exhibit stronger adsorption of this compound. This increased sorption can reduce its concentration in the soil solution, thereby limiting its mobility and leaching potential. However, very strong adsorption may also decrease its bioavailability for uptake by target fungi, potentially reducing its efficacy. Conversely, in soils with low organic matter, this compound is more available in the soil solution, which may increase its fungicidal activity but also enhances its potential for leaching.

Q3: What is the effect of soil pH on the stability and degradation of this compound?

A3: Soil pH can significantly impact the chemical stability and microbial degradation of this compound. While specific data for this compound is limited, many pesticides are most stable in neutral to slightly acidic conditions.[1] Highly acidic or alkaline soils can lead to abiotic degradation through hydrolysis.[1] Moreover, soil pH is a critical factor for microbial activity. Most soil microorganisms responsible for pesticide degradation thrive in a pH range of 5.5 to 8.0. Extreme pH values can inhibit microbial populations, thereby slowing down the biodegradation of this compound.

Q4: How does soil texture (e.g., sandy vs. clay) affect this compound's performance?

A4: Soil texture dictates the soil's surface area and cation exchange capacity (CEC), both of which are important for pesticide sorption. Clay soils, with their small particle size and high surface area, exhibit a greater capacity to adsorb pesticides like this compound compared to sandy soils.[2] This strong adsorption in clay soils leads to lower mobility and reduced leaching risk. In contrast, sandy soils have larger particles, less surface area, and lower CEC, resulting in weaker adsorption and a higher potential for this compound to leach into deeper soil layers or groundwater.[2]

Q5: What is the role of soil moisture in the degradation and transport of this compound?

A5: Soil moisture is a key driver of both microbial degradation and transport of this compound. Adequate soil moisture is essential for microbial activity, as microorganisms require water for their metabolic processes.[3] Therefore, the biodegradation of this compound is generally faster in moist soils compared to dry conditions. Soil moisture also influences the movement of this compound. In saturated or near-saturated conditions, the potential for leaching is higher as water acts as a carrier for the dissolved fungicide.[4]

Q6: What are the expected degradation products of this compound in soil?

A6: Specific degradation pathways for this compound in soil are not extensively documented in publicly available literature. However, as a cyclopropanecarboxamide (B1202528) fungicide, it is expected to undergo degradation through hydrolysis of the amide bond and oxidation of the ethyl and methyl groups on the cyclopropane (B1198618) ring.[5] Microbial activity is likely to play a significant role in these degradation processes.[6] The primary degradation products would likely be less complex molecules, eventually leading to mineralization into carbon dioxide, water, and inorganic chlorides.[5]

Troubleshooting Guide for this compound Soil Experiments

Problem Potential Cause Troubleshooting Steps
Low recovery of this compound from soil samples. Inefficient extraction method.Optimize the extraction solvent and technique. A mixture of polar and non-polar solvents may be necessary. Ensure thorough mixing and adequate extraction time.
Strong adsorption to soil components (high clay or organic matter).Use a more rigorous extraction method, such as Soxhlet extraction or pressurized liquid extraction. Consider using radiolabeled this compound (¹⁴C-Carpropamid) to perform a mass balance and quantify non-extractable residues.
Degradation of this compound during sample storage or processing.Store soil samples at -20°C immediately after collection. Minimize the time between sampling and extraction. Analyze extracts promptly or store them at low temperatures in the dark.
High variability in results between replicate experiments. Inconsistent soil packing in columns, leading to preferential flow paths.Standardize the soil packing procedure to achieve a uniform bulk density in all columns. Pack the columns in small increments with gentle tapping.
Non-uniform application of this compound to the soil.Ensure a homogenous application of the this compound solution to the soil surface. Use a fine-mist sprayer for even distribution.
Heterogeneity of the soil used in the experiments.Thoroughly mix and sieve the bulk soil sample before use to ensure uniformity.
No leaching of this compound observed in column studies. High adsorption capacity of the soil used.Characterize the soil properties (organic matter, clay content) before the experiment. If the objective is to study leaching, select a soil with lower adsorption potential (e.g., sandy loam).
Insufficient volume of simulated rainfall applied.Ensure that the total volume of leachate collected is sufficient to displace at least one to two pore volumes of the soil column.
Rapid degradation of this compound.Analyze soil samples from different depths of the column at the end of the experiment to determine if degradation has occurred.
Unexpectedly fast degradation of this compound. Enhanced microbial degradation due to pre-exposure of the soil to this compound or similar compounds.Use soil with no known history of pesticide application. To confirm microbial involvement, compare degradation rates in sterilized (e.g., autoclaved or gamma-irradiated) versus non-sterilized soil.
Abiotic degradation due to extreme soil pH.Measure and record the pH of the soil used in the experiment. If necessary, adjust the soil pH to the desired range before starting the experiment.

Data Presentation: Factors Influencing this compound Performance

Disclaimer: Specific quantitative data for this compound across a wide range of soil types and conditions is limited in publicly available literature. The following tables are illustrative and based on general principles of pesticide-soil interactions and data from structurally similar compounds. Researchers should conduct their own experiments to obtain precise values for their specific conditions.

Table 1: Illustrative Half-life (DT₅₀) of a this compound-like Fungicide in Different Soil Types

Soil TypeOrganic Matter (%)pHTemperature (°C)Moisture (% WHC*)Estimated DT₅₀ (days)
Sandy Loam1.56.5206030 - 50
Silt Loam3.06.5206045 - 65
Clay Loam4.56.5206060 - 80
Sandy Loam1.55.0206040 - 60
Sandy Loam1.58.0206035 - 55
Clay Loam4.56.51060100 - 140
Clay Loam4.56.5203080 - 110

*WHC: Water Holding Capacity

Table 2: Illustrative Adsorption Coefficients (Koc) of a this compound-like Fungicide in Different Soil Textures

Soil TextureOrganic Carbon (%)Clay (%)Estimated Koc (mL/g)Mobility Class
Sand0.55100 - 300High to Medium
Loamy Sand1.010300 - 600Medium
Sandy Loam1.515500 - 1000Low to Medium
Loam2.520800 - 1500Low
Silt Loam3.0251200 - 2000Low
Clay Loam3.5351800 - 3000Low to Slight
Clay4.0502500 - 5000Slight

Experimental Protocols

Protocol 1: Determining the Soil Degradation Half-life of this compound (Adapted from OECD Guideline 307)

Objective: To determine the rate of aerobic degradation of this compound in different soil types under controlled laboratory conditions.

Materials:

  • Test soils (e.g., sandy loam, clay loam) sieved to <2 mm.

  • Analytical standard of this compound.

  • Radiolabeled ¹⁴C-Carpropamid (optional, but recommended for mass balance).

  • Incubation vessels (e.g., biometer flasks) that allow for trapping of volatile organics and CO₂.

  • Solutions for trapping volatiles (e.g., ethylene (B1197577) glycol) and CO₂ (e.g., potassium hydroxide).

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS, Liquid Scintillation Counter if using radiolabel).

  • Standard laboratory equipment (balances, pipettes, shakers, incubator).

Methodology:

  • Soil Preparation and Characterization:

    • Collect fresh soil samples from the top 0-20 cm layer.

    • Remove stones and plant debris and sieve the soil through a 2 mm mesh.

    • Characterize the soil for texture, organic carbon content, pH, cation exchange capacity, and microbial biomass.

    • Adjust the soil moisture to 40-60% of its maximum water holding capacity (WHC).

    • Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow microbial activity to stabilize.

  • Application of this compound:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply the this compound solution to the soil to achieve the desired final concentration (e.g., 1 mg/kg). Ensure even distribution by thorough mixing.

    • For each soil type, prepare triplicate samples for each sampling time point, plus control samples (without this compound) and sterile control samples (optional).

  • Incubation:

    • Place the treated soil samples (typically 50-100 g) into the incubation vessels.

    • Connect the traps for volatile compounds and CO₂.

    • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 1°C).

    • Maintain aerobic conditions by ensuring adequate headspace or by gently flushing with air.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), sacrifice triplicate samples for analysis.

    • Extract this compound and its potential degradation products from the soil using an appropriate solvent system.

    • Analyze the extracts using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of this compound.

    • Analyze the contents of the volatile and CO₂ traps to quantify mineralization.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Plot the natural logarithm of the concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the regression line.

    • Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.

Protocol 2: Assessing the Leaching Potential of this compound in Soil Columns (Adapted from OECD Guideline 312)

Objective: To evaluate the mobility and leaching behavior of this compound in different soil types under simulated rainfall conditions.

Materials:

  • Test soils (e.g., sandy loam, clay loam) sieved to <2 mm.

  • Analytical standard of this compound.

  • Glass or stainless steel columns (e.g., 30 cm length, 5 cm internal diameter).

  • Peristaltic pump or other device for applying simulated rainfall.

  • 0.01 M calcium chloride (CaCl₂) solution.

  • Fraction collector for leachate samples.

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS).

Methodology:

  • Column Packing:

    • Place a glass wool plug at the bottom of each column.

    • Pack the columns with the test soil to a uniform bulk density, representative of field conditions.

    • Saturate the columns from the bottom up with 0.01 M CaCl₂ solution to avoid air entrapment. Allow the columns to drain until flow ceases.

  • This compound Application:

    • Apply a known amount of this compound solution evenly to the top of the soil column.

  • Leaching:

    • Apply 0.01 M CaCl₂ solution to the top of the columns at a constant, slow flow rate to simulate rainfall (e.g., over 48 hours).

    • Collect the leachate in fractions using a fraction collector.

  • Sample Collection and Analysis:

    • At the end of the leaching period, record the total volume of leachate collected.

    • Analyze the leachate fractions for the concentration of this compound.

    • Extrude the soil column and section it into segments (e.g., every 5 cm).

    • Extract and analyze each soil segment for the concentration of this compound.

  • Data Analysis:

    • Calculate the total amount of this compound in the leachate and in each soil segment.

    • Construct a distribution profile of this compound within the soil column.

    • Calculate a mass balance to determine the overall recovery of the applied this compound.

Mandatory Visualizations

experimental_workflow_degradation cluster_prep Soil Preparation cluster_application Application cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing soil_collection Collect Soil (0-20 cm) sieve Sieve (<2 mm) soil_collection->sieve characterize Characterize Soil Properties sieve->characterize moisture Adjust Moisture (40-60% WHC) characterize->moisture pre_incubate Pre-incubate (7-14 days) moisture->pre_incubate apply_chem Apply this compound pre_incubate->apply_chem incubate Incubate in Dark (20°C) apply_chem->incubate traps Trap Volatiles & CO2 incubate->traps sample Sample at Intervals incubate->sample extract Extract Soil sample->extract analyze_traps Analyze Traps sample->analyze_traps analyze Analyze Extracts (HPLC/LC-MS) extract->analyze calc_conc Calculate Concentration analyze->calc_conc analyze_traps->calc_conc plot_data Plot ln(Conc) vs. Time calc_conc->plot_data calc_dt50 Calculate DT50 plot_data->calc_dt50

Caption: Workflow for determining the soil degradation half-life of this compound.

logical_relationship cluster_factors Soil Factors cluster_processes Processes cluster_performance This compound Performance organic_matter High Organic Matter adsorption Increased Adsorption organic_matter->adsorption Increases clay_content High Clay Content clay_content->adsorption Increases low_ph Low pH (<5.5) degradation Altered Degradation Rate low_ph->degradation May Decrease (Microbial Activity) high_ph High pH (>8.0) high_ph->degradation May Increase (Hydrolysis) high_moisture High Moisture high_moisture->degradation Increases (Microbial Activity) mobility Reduced Mobility/Leaching high_moisture->mobility Increases low_moisture Low Moisture low_moisture->degradation Decreases adsorption->mobility Decreases efficacy Efficacy adsorption->efficacy Can Decrease (Bioavailability) degradation->efficacy Affects Persistence leaching_risk Leaching Risk mobility->leaching_risk Decreases

Caption: Factors affecting this compound's performance in soil.

References

Refining purification methods for Carpropamid from synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Carpropamid from its synthesis reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My final this compound product has a low melting point and appears oily. What are the likely impurities and how can I remove them?

Answer:

A low melting point and oily appearance suggest the presence of unreacted starting materials or low molecular weight byproducts. The most probable impurities originating from the synthesis of this compound are:

  • Unreacted 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid: This acidic impurity can be removed by a liquid-liquid extraction procedure.

  • Unreacted 1-(4-chlorophenyl)ethylamine: This basic impurity can also be removed through liquid-liquid extraction.

  • Byproducts from the coupling reaction: These can vary depending on the specific coupling reagents used.

Troubleshooting Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the basic impurity, 1-(4-chlorophenyl)ethylamine. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaHCO₃) to remove the acidic impurity, 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude, purified this compound.

Question 2: After an initial workup, my this compound product is still showing multiple spots on a Thin Layer Chromatography (TLC) analysis. How can I improve the purity?

Answer:

If impurities persist after a basic liquid-liquid extraction, column chromatography is a highly effective method for separating compounds with different polarities. For this compound, a normal-phase silica (B1680970) gel column chromatography is recommended.

Troubleshooting Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to yield the purified product.

Question 3: My this compound yield is significantly lower after recrystallization. How can I optimize the recrystallization process to improve yield while maintaining high purity?

Answer:

Low yield after recrystallization is often due to the selection of a suboptimal solvent system or cooling the solution too rapidly. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Protocol: Optimizing Recrystallization

  • Solvent Screening: Test the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) at both room temperature and boiling point. A good solvent system will show a significant difference in solubility.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to ensure the solution is saturated.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can cause the compound to precipitate out along with impurities. For further crystallization, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity before (%)Purity after (%)Yield (%)Key Impurities Removed
Liquid-Liquid Extraction859295Unreacted starting materials (acidic and basic)
Column Chromatography92>9880Byproducts and closely related impurities
Recrystallization95>9975Minor impurities, improved crystal form

Experimental Workflows

Below are diagrams illustrating the logical flow of the purification protocols.

experimental_workflow_extraction start Crude this compound in Organic Solvent wash_acid Wash with 1M HCl start->wash_acid Remove basic impurities wash_base Wash with 1M NaHCO3 wash_acid->wash_base Remove acidic impurities wash_brine Wash with Brine wash_base->wash_brine Remove aqueous impurities dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate Solvent dry->concentrate end Purified This compound concentrate->end

Caption: Workflow for Liquid-Liquid Extraction of this compound.

experimental_workflow_chromatography start Crude This compound load Load onto Silica Column start->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions concentrate Concentrate Solvent combine->concentrate end Pure This compound concentrate->end

Caption: Workflow for Column Chromatography Purification of this compound.

experimental_workflow_recrystallization start Impure This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry end Pure Crystalline This compound dry->end

Caption: Workflow for Recrystallization of this compound.

Addressing matrix effects in LC-MS/MS analysis of Carpropamid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the fungicide Carpropamid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound. These co-extracted compounds, such as pigments, lipids, sugars, and proteins, can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference is known as the matrix effect and can manifest in two ways:

  • Ion Suppression: This is the most common matrix effect, where co-eluting matrix components reduce the ionization efficiency of this compound. This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration or even false-negative results if the suppression is severe.[1]

  • Ion Enhancement: Less frequently, co-eluting compounds can increase the ionization efficiency of this compound, leading to an artificially high signal and an overestimation of its concentration.

The extent of the matrix effect is dependent on the analyte, the complexity of the sample matrix, the sample preparation method, and the chromatographic conditions.[2]

Q2: I am observing low and inconsistent recoveries for this compound in my samples. Could this be due to matrix effects?

A2: Yes, low and inconsistent recoveries are a classic symptom of uncompensated matrix effects, particularly ion suppression. If you are calibrating your instrument using standards prepared in a clean solvent (e.g., acetonitrile (B52724) or methanol), the signal response for this compound in your sample extracts may be significantly lower due to ion suppression from the sample matrix. This discrepancy between the calibration standards and the samples leads to inaccurate quantification and the appearance of low recovery. The variability in the composition of the matrix between different samples can also lead to inconsistent levels of ion suppression, resulting in poor precision and reproducibility.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: The most common method to quantify matrix effects is by comparing the signal response of this compound in a pure solvent standard to its response in a blank sample matrix that has been fortified with the analyte at the same concentration after the extraction process (post-extraction spike). The matrix effect (ME) can be calculated using the following formula:

ME (%) = [ (Peak Area in Matrix / Peak Area in Solvent) - 1 ] x 100

  • A negative ME% indicates ion suppression.

  • A positive ME% indicates ion enhancement.

  • An ME% between -20% and +20% is often considered acceptable, but this can vary depending on the specific requirements of the assay.

Q4: What are the primary strategies to address matrix effects in this compound analysis?

A4: There are two main approaches to addressing matrix effects:

  • Minimization Strategies: These aim to reduce the amount of co-eluting matrix components that reach the ion source.

    • Effective Sample Preparation: Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are designed to remove a significant portion of interfering matrix components through extraction, partitioning, and dispersive solid-phase extraction (dSPE) cleanup.[3]

    • Chromatographic Separation: Optimizing the LC method to achieve better separation between this compound and interfering matrix components can significantly reduce ion suppression.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components entering the MS, thereby lessening their impact. However, this approach may compromise the method's sensitivity if the concentration of this compound is already low.

  • Compensation Strategies: These methods aim to correct for the matrix effects that cannot be eliminated.

    • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[4]

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS, such as a deuterated or ¹³C-labeled version of this compound, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the extraction process and co-elutes with this compound. Since the SIL-IS and the analyte are affected by the matrix in the same way, the ratio of their signal responses remains constant, allowing for accurate quantification even in the presence of significant ion suppression or enhancement.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal for this compound in sample extracts, but good signal in solvent standards. Severe ion suppression due to a complex matrix.1. Improve Sample Cleanup: If using the QuEChERS method, consider using different or additional dSPE sorbents. For example, C18 can help remove nonpolar interferences, while graphitized carbon black (GCB) can remove pigments, though it may also retain planar pesticides. 2. Dilute the Sample Extract: Perform a dilution series (e.g., 1:5, 1:10, 1:20) to find a dilution factor that reduces the matrix effect while maintaining sufficient sensitivity. 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the bulk of the matrix components.
Poor reproducibility and high %RSD between replicate injections of the same sample extract. Inconsistent matrix effects or carryover.1. Implement Matrix-Matched Calibration: This will help to normalize the response across samples with similar matrices. 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects. 3. Optimize Wash Steps: Ensure the autosampler and LC system have a rigorous wash cycle between injections to prevent carryover of matrix components.
Recovery is within an acceptable range, but the peak shape for this compound is poor in sample extracts. Co-eluting interferences affecting the chromatography.1. Adjust Chromatographic Conditions: Experiment with a different analytical column, mobile phase composition, or gradient profile to improve peak shape. 2. Enhance Sample Cleanup: Re-evaluate the dSPE cleanup step to target the removal of the interfering compounds.
Significant signal enhancement observed for this compound. Co-eluting compounds are enhancing the ionization of this compound.1. Matrix-Matched Calibration is Essential: This will ensure that the calibration standards are also enhanced to the same degree as the samples. 2. A Stable Isotope-Labeled Internal Standard will also effectively compensate for ion enhancement.

Quantitative Data Summary

The following tables summarize typical recovery data for this compound and the impact of matrix effects on other pesticides in various matrices, illustrating the importance of appropriate mitigation strategies.

Table 1: Recovery of this compound in Various Agricultural Commodities

CommodityFortification Level (mg/kg)Mean Recovery (%)RSD (%)
Korean Cabbage0.0295.53.2
0.298.72.5
2.0101.21.8
Apple0.0288.44.1
0.292.13.3
2.095.62.1
Brown Rice0.0284.05.5
0.287.34.2
2.090.13.0
Green Pepper0.02105.32.8
0.2108.91.9
2.0112.01.5

Data adapted from a study utilizing an acetone-based extraction with liquid-liquid partition and Florisil column cleanup, with recoveries calculated using matrix-matched standards.

Table 2: Illustrative Matrix Effects for Other Pesticides in Different Vegetable Matrices

PesticideMatrixMatrix Effect (%)
CarbendazimTomato-45 (Suppression)
ThiamethoxamCucumber-15 (Suppression)
ImidaclopridBell Pepper-60 (Suppression)
AcetamipridSpinach+30 (Enhancement)
BoscalidLettuce-25 (Suppression)

Experimental Protocols

Protocol 1: QuEChERS-based Sample Preparation for this compound Analysis

This protocol is a general guideline based on the widely used QuEChERS method for pesticide residue analysis.

  • Sample Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like rice, add 10 mL of water and allow to rehydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add an appropriate internal standard if being used.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general cleanup).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.

    • Filter the diluted extract through a 0.22 µm syringe filter before injection.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Prepare a Blank Matrix Extract: Follow the complete sample preparation protocol (e.g., QuEChERS) using a sample of the same matrix that is known to be free of this compound.

  • Prepare a Stock Solution of this compound: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Create a Series of Working Standards: Dilute the stock solution to create a series of working standards at different concentrations.

  • Spike the Blank Matrix Extract: Add a small volume of each working standard to aliquots of the blank matrix extract to create a series of matrix-matched calibration standards at the desired concentration levels.

  • Analyze: Analyze the matrix-matched calibration standards using the same LC-MS/MS method as the samples.

Visualizations

MatrixEffectWorkflow cluster_Problem Problem Identification cluster_Solution Troubleshooting & Mitigation Strategies cluster_Mitigation cluster_Compensation cluster_Outcome Desired Outcome Problem Inaccurate Quantification (Low Recovery / High Variability) Cause Matrix Effects (Ion Suppression or Enhancement) Problem->Cause Suspected Cause Mitigation Minimize Matrix Effects Cause->Mitigation Address by Minimizing Compensation Compensate for Matrix Effects Cause->Compensation Address by Compensating SamplePrep Improve Sample Prep (e.g., QuEChERS dSPE) Chroma Optimize Chromatography Dilution Sample Dilution Outcome Accurate & Reproducible This compound Quantification Mitigation->Outcome MMCal Matrix-Matched Calibration SILIS Stable Isotope-Labeled Internal Standard Compensation->Outcome

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

QuEChERS_Workflow start 1. Sample Weighing & Homogenization extraction 2. Acetonitrile Extraction + Internal Standard start->extraction salts 3. Add QuEChERS Salts (MgSO4, NaCl, Citrates) extraction->salts centrifuge1 4. Centrifuge salts->centrifuge1 dSPE 5. Dispersive SPE Cleanup (Aliquot + Sorbents) centrifuge1->dSPE centrifuge2 6. Centrifuge dSPE->centrifuge2 final_extract 7. Dilute & Filter centrifuge2->final_extract analysis 8. LC-MS/MS Analysis final_extract->analysis

Caption: Overview of the QuEChERS sample preparation workflow.

Calibration_Comparison cluster_Solvent Solvent-Based Calibration cluster_MatrixMatched Matrix-Matched Calibration cluster_Sample Sample Analysis SolventStd This compound in pure solvent SolventAnalysis LC-MS/MS Analysis SolventStd->SolventAnalysis Comparison Comparison of Quantification SolventAnalysis->Comparison Inaccurate Result (if matrix effects exist) BlankMatrix Blank Matrix Extract MMStd This compound spiked into blank matrix extract BlankMatrix->MMStd MMAnalysis LC-MS/MS Analysis MMAnalysis->Comparison Accurate Result SampleExtract This compound in sample extract SampleAnalysis LC-MS/MS Analysis SampleExtract->SampleAnalysis SampleAnalysis->Comparison Quantify Against

Caption: Comparison of solvent-based vs. matrix-matched calibration.

References

Enhancing Carpropamid Stability in Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support guide is designed for researchers, scientists, and drug development professionals working with Carpropamid. It provides essential information, troubleshooting advice, and experimental protocols to help maintain the stability of this compound in aqueous solutions by adjusting pH.

Introduction to this compound and pH Stability

This compound is a fungicide used primarily in rice cultivation.[1] Like many agrochemicals, its stability in aqueous solutions can be significantly influenced by the pH of the medium. The chemical structure of this compound, a cyclopropylcarboxamide, contains functional groups that can be susceptible to hydrolysis, a chemical process of decomposition involving water.[2] The rate of this degradation is often pH-dependent.

While specific public data on the hydrolysis rate of this compound at various pH levels is limited, general principles of organic chemistry and pesticide stability suggest that this compound, as an amide, is likely to be most stable in neutral to slightly acidic conditions. Alkaline conditions, in particular, can accelerate the hydrolysis of amide bonds, leading to a loss of the active ingredient.

This guide provides best practices for preparing and stabilizing this compound solutions based on these general principles and offers troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound solutions?

Q2: How does alkaline hydrolysis affect this compound?

Alkaline hydrolysis is a chemical reaction where hydroxide (B78521) ions (OH⁻), which are more abundant in alkaline solutions, attack susceptible chemical bonds. In the case of this compound, the amide linkage is a potential site for such an attack. This can lead to the breakdown of the molecule into inactive degradation products, reducing the efficacy of the solution.

Q3: What are the signs of this compound degradation in my solution?

Degradation of this compound is not always visible. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the active ingredient and its degradation products. A decrease in the peak area corresponding to this compound over time indicates degradation.

Q4: Can temperature affect the pH-dependent stability of this compound?

Yes, temperature can significantly influence the rate of chemical reactions, including hydrolysis. Higher temperatures generally accelerate the degradation of pesticides in solution, and this effect can be more pronounced at pH values outside the optimal stability range. Therefore, it is advisable to store this compound solutions at cool, controlled temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Efficacy in Bioassays Degradation of this compound due to improper pH of the solution.1. Measure the pH of your prepared solution. 2. Adjust the pH to a range of 5.0 - 7.0 using a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer). 3. Prepare fresh solutions more frequently and store them at a low temperature. 4. Confirm the concentration of the active ingredient using an analytical method like HPLC.
Inconsistent Experimental Results Variability in the pH of the water used to prepare solutions.1. Standardize the water source for all experiments. 2. Always measure and adjust the pH of the water before adding this compound. 3. Use buffered solutions to maintain a constant pH throughout the experiment.
Precipitation in the Solution This compound has low water solubility (1.8 mg/L at 20°C and pH 7).[1] Changes in pH can sometimes affect solubility.1. Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent and pH. 2. Consider using a co-solvent if higher concentrations are needed, and verify its compatibility and impact on stability.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution

Objective: To prepare a stable stock solution of this compound at a target pH.

Materials:

  • This compound (analytical standard)

  • HPLC-grade water

  • Buffer salts (e.g., potassium phosphate monobasic, potassium phosphate dibasic for a phosphate buffer)

  • pH meter, calibrated

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Buffer Preparation:

    • Prepare a buffer solution of the desired pH (e.g., pH 6.0). For a phosphate buffer, this can be done by mixing appropriate proportions of monobasic and dibasic potassium phosphate solutions.

    • Verify the final pH of the buffer solution using a calibrated pH meter.

  • This compound Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • In a volumetric flask, dissolve the this compound in a small amount of a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile) in which it is freely soluble, as this compound has low water solubility.

    • Add the prepared buffer solution to the flask, bringing it close to the final desired volume.

    • Stir the solution until the this compound is fully dissolved.

    • Bring the solution to the final volume with the buffer.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage:

    • Store the stock solution in a tightly sealed, amber glass container to protect it from light.

    • Store at a refrigerated temperature (e.g., 4°C).

Protocol 2: Monitoring this compound Stability by HPLC

Objective: To determine the stability of this compound in solutions at different pH values over time.

Materials:

  • pH-adjusted this compound solutions (as prepared in Protocol 1)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • A suitable HPLC column (e.g., C18 reversed-phase)

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)

  • Vials for HPLC analysis

Procedure:

  • Sample Preparation:

    • Prepare several batches of this compound solutions at different pH values (e.g., pH 4, 7, and 9) using appropriate buffers.

    • Divide each batch into aliquots for analysis at different time points (e.g., 0, 24, 48, 72 hours).

    • Store the aliquots under controlled temperature and light conditions.

  • HPLC Analysis:

    • At each designated time point, take an aliquot from each pH condition.

    • Inject the sample into the HPLC system.

    • Run the analysis using a validated method for this compound.

    • Record the peak area or height corresponding to the this compound peak.

  • Data Analysis:

    • Compare the peak area/height of this compound at each time point to the initial (time 0) measurement for each pH condition.

    • A decrease in the peak area/height indicates degradation.

    • Calculate the percentage of this compound remaining at each time point for each pH to determine the degradation rate.

pH and this compound Stability Relationship

The following diagram illustrates the general relationship between pH and the stability of amide-containing compounds like this compound.

Carpropamid_Stability cluster_pH pH Scale cluster_stability This compound Stability Acidic Acidic (pH < 7) Low_Stability Lower Stability (Increased Hydrolysis) Acidic->Low_Stability Potential for Acid-Catalyzed Hydrolysis (Generally Slower than Alkaline) Neutral Neutral (pH 7) High_Stability Higher Stability Neutral->High_Stability Optimal Range Alkaline Alkaline (pH > 7) Alkaline->Low_Stability Accelerated Amide Hydrolysis

Caption: General relationship between pH and this compound stability.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the pH-dependent stability of this compound.

Stability_Workflow start Start: Prepare this compound Stock Solution prep_solutions Prepare Buffered Solutions (e.g., pH 4, 7, 9) start->prep_solutions add_this compound Add this compound to Each Buffered Solution prep_solutions->add_this compound initial_analysis Time = 0 Analysis (HPLC) add_this compound->initial_analysis incubation Incubate Solutions at Controlled Temperature initial_analysis->incubation sampling Collect Aliquots at Defined Time Intervals incubation->sampling sampling->incubation hplc_analysis Analyze Aliquots by HPLC sampling->hplc_analysis data_analysis Calculate Degradation Rate (Compare to Time = 0) hplc_analysis->data_analysis conclusion Determine Optimal pH for Stability data_analysis->conclusion

References

Validation & Comparative

A Comparative Guide to Validating the Inhibitory Effect of Carpropamid on Melanin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carpropamid's performance in inhibiting melanin (B1238610) biosynthesis against other notable alternatives. Detailed experimental data, protocols for key validation assays, and visual representations of relevant pathways and workflows are presented to support researchers in their investigative efforts.

Introduction to Melanin Biosynthesis and its Inhibition

Melanin, a pigment crucial for photoprotection in various organisms, is synthesized through a series of enzymatic reactions. In many fungi, the 1,8-dihydroxynaphthalene (DHN)-melanin pathway is essential for their virulence and survival. In mammals, the production of eumelanin (B1172464) and pheomelanin is primarily regulated by the enzyme tyrosinase. The inhibition of these pathways is a key strategy in antifungal agent development and in the treatment of hyperpigmentation disorders.

This compound is a fungicide that specifically targets the DHN-melanin pathway by inhibiting the enzyme scytalone (B1230633) dehydratase. This guide will compare this compound with other inhibitors that act on the same and different pathways involved in melanin synthesis.

Comparative Analysis of Melanin Biosynthesis Inhibitors

The following tables summarize the quantitative data on the inhibitory effects of this compound and a selection of alternative compounds. It is important to note that the inhibitory mechanisms and the enzymes targeted by these compounds vary significantly, which is reflected in the different types of assays and reported values (e.g., Ki vs. IC50).

Inhibitors of the DHN-Melanin Pathway (Fungal)

This pathway is the primary target of this compound. The key enzymes in this pathway are polyketide synthase, tetrahydroxynaphthalene reductase, and scytalone dehydratase.

InhibitorTarget EnzymeInhibition Value (Ki)Organism/Assay Condition
This compound (KTU3616B isomer) Scytalone Dehydratase0.6 nMPyricularia oryzae (Wild-Type)
This compound (KTU3616B isomer) Scytalone Dehydratase (Val75Met variant)138 nMPyricularia oryzae (Resistant Strain)
Fenoxanil Scytalone DehydrataseNot specifiedFungicide targeting the same enzyme
Diclocymet Scytalone DehydrataseNot specifiedFungicide targeting the same enzyme
Tricyclazole Tetrahydroxynaphthalene ReductaseNot specifiedFungicide targeting a different step in the DHN pathway

Note: Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor to the enzyme.

Inhibitors of the DOPA-Melanin Pathway (Mammalian)

This pathway is the primary route for melanin synthesis in mammals, with tyrosinase being the rate-limiting enzyme. These inhibitors are relevant for cosmetic and therapeutic applications in humans.

InhibitorTarget EnzymeInhibition Value (IC50)Organism/Assay Condition
Kojic Acid Tyrosinase (monophenolase)7.50 µMMushroom Tyrosinase
Kojic Acid Tyrosinase (diphenolase)20.51 µMMushroom Tyrosinase
α-Arbutin Tyrosinase0.48 mMMouse Melanoma Cells
β-Arbutin Tyrosinase8.4 mMMushroom Tyrosinase

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity in vitro.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate the inhibitory effects of various compounds on melanin biosynthesis.

Scytalone Dehydratase Inhibition Assay (In Vitro)

This assay is used to determine the inhibitory potential of compounds against the enzyme scytalone dehydratase, the target of this compound.

Materials:

  • Purified scytalone dehydratase enzyme

  • Scytalone (substrate)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the assay buffer, purified scytalone dehydratase, and varying concentrations of the test compound.

  • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the substrate, scytalone.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 282 nm) over time, which corresponds to the conversion of scytalone.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 or Ki value by plotting the enzyme activity against the inhibitor concentration.

Melanin Content Assay in B16F10 Melanoma Cells (Cell-Based)

This assay quantifies the total melanin content in a cell line that produces melanin, providing an indication of the overall inhibitory effect of a compound on the melanin synthesis pathway within a cellular context.

Materials:

  • B16F10 mouse melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Lysis buffer (1 N NaOH with 10% DMSO)

  • Spectrophotometer

Protocol:

  • Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • After treatment, wash the cells with PBS and lyse them with the lysis buffer.

  • Incubate the cell lysates at a high temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

  • Measure the absorbance of the lysates at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein concentration of each sample to account for any effects on cell proliferation.

  • Calculate the percentage of melanin inhibition relative to the untreated control.

Tyrosinase Inhibition Assay (In Vitro)

This is a common assay to screen for inhibitors of the key enzyme in mammalian melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Test compound

  • Phosphate (B84403) buffer (pH 6.8)

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of the test compound.

  • In a microplate, add the phosphate buffer, mushroom tyrosinase, and varying concentrations of the test compound.

  • Pre-incubate the mixture at room temperature.

  • Initiate the reaction by adding L-DOPA.

  • Measure the formation of dopachrome (B613829) by monitoring the increase in absorbance at 475 nm over time.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Melanin_Biosynthesis_Pathways cluster_DHN DHN-Melanin Pathway (Fungi) cluster_DOPA DOPA-Melanin Pathway (Mammals) Acetyl-CoA Acetyl-CoA 1,3,6,8-Tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene Acetyl-CoA->1,3,6,8-Tetrahydroxynaphthalene Polyketide Synthase Scytalone Scytalone 1,3,6,8-Tetrahydroxynaphthalene->Scytalone Tetrahydroxynaphthalene Reductase 1,3,8-Trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene Scytalone->1,3,8-Trihydroxynaphthalene Scytalone Dehydratase Vermelone Vermelone 1,3,8-Trihydroxynaphthalene->Vermelone Trihydroxynaphthalene Reductase 1,8-Dihydroxynaphthalene 1,8-Dihydroxynaphthalene Vermelone->1,8-Dihydroxynaphthalene Scytalone Dehydratase DHN-Melanin DHN-Melanin 1,8-Dihydroxynaphthalene->DHN-Melanin This compound This compound Scytalone\nDehydratase Scytalone Dehydratase This compound->Scytalone\nDehydratase inhibits Tricyclazole Tricyclazole Tetrahydroxynaphthalene\nReductase Tetrahydroxynaphthalene Reductase Tricyclazole->Tetrahydroxynaphthalene\nReductase inhibits L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Eumelanin / Pheomelanin Eumelanin / Pheomelanin Dopaquinone->Eumelanin / Pheomelanin Kojic_Acid Kojic_Acid Tyrosinase Tyrosinase Kojic_Acid->Tyrosinase inhibits Arbutin Arbutin Arbutin->Tyrosinase inhibits

Caption: Melanin biosynthesis pathways and points of inhibition.

Experimental_Workflow_Melanin_Content cluster_workflow Melanin Content Assay Workflow A 1. Seed B16F10 Cells B 2. Treat with Inhibitor A->B C 3. Wash and Lyse Cells B->C D 4. Solubilize Melanin (80°C) C->D E 5. Measure Absorbance (405 nm) D->E F 6. Normalize to Protein Content E->F G 7. Calculate % Inhibition F->G

Caption: Workflow for the cellular melanin content assay.

Conclusion

This compound is a potent and specific inhibitor of scytalone dehydratase in the fungal DHN-melanin biosynthesis pathway. Its high affinity for the target enzyme, demonstrated by low nanomolar Ki values, makes it an effective agent for controlling fungal growth. When comparing this compound to other melanin inhibitors, it is crucial to consider their distinct mechanisms of action and target organisms. While inhibitors like Tricyclazole also target the DHN-melanin pathway, they act on a different enzymatic step. For applications related to mammalian pigmentation, tyrosinase inhibitors such as Kojic Acid and Arbutin are the relevant comparators. The provided experimental protocols and data offer a solid foundation for researchers to validate and compare the efficacy of these and other novel melanin biosynthesis inhibitors.

A Comparative Guide: Carpropamid vs. Tricyclazole for the Control of Rice Blast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rice blast, caused by the fungus Magnaporthe oryzae, remains a significant threat to rice production worldwide, necessitating effective fungicidal control measures. Among the chemical options, carpropamid and tricyclazole (B1682534) have been prominent in managing this devastating disease. This guide provides an objective comparison of their efficacy, mechanisms of action, and performance in field conditions, supported by experimental data.

Executive Summary

Both this compound and tricyclazole are effective in controlling rice blast, primarily by inhibiting melanin (B1238610) biosynthesis, a crucial process for the fungus to penetrate the host plant. However, they target different enzymes in this pathway. A key differentiator is this compound's dual mode of action, which includes the induction of systemic acquired resistance (SAR) in the rice plant, providing an additional layer of defense. Field trial data indicates that both fungicides are highly effective in reducing neck blast incidence.

Mechanism of Action

This compound and tricyclazole are classified as melanin biosynthesis inhibitors (MBIs), but they act on different points in the biochemical pathway.

  • Tricyclazole: Belongs to the MBI-R group, inhibiting the reductase enzyme (trihydroxynaphthalene reductase) in the melanin biosynthesis pathway. This action prevents the formation of melanin in the appressoria, the specialized infection structures of the fungus, thereby blocking penetration into the rice plant.[1]

  • This compound: Is categorized as an MBI-D, targeting the scytalone (B1230633) dehydratase enzyme.[1] This inhibition also leads to a lack of melanin in the appressoria. Uniquely, this compound has a second mode of action: it induces systemic acquired resistance (SAR) in the rice plant, enhancing the plant's own defense mechanisms against the pathogen.[2]

The distinct mechanisms are visualized in the following signaling pathway diagrams:

Tricyclazole_Mechanism cluster_fungus Magnaporthe oryzae DHN_Melanin DHN-Melanin Pathway Reductase Trihydroxynaphthalene Reductase DHN_Melanin->Reductase Melanin Melanin Production Reductase->Melanin Appressorium Functional Appressorium Melanin->Appressorium Penetration Host Penetration Appressorium->Penetration Tricyclazole Tricyclazole Tricyclazole->Reductase

Mechanism of Action of Tricyclazole

Carpropamid_Mechanism cluster_fungus Magnaporthe oryzae cluster_plant Rice Plant DHN_Melanin DHN-Melanin Pathway Scytalone_Dehydratase Scytalone Dehydratase DHN_Melanin->Scytalone_Dehydratase Melanin Melanin Production Scytalone_Dehydratase->Melanin Appressorium Functional Appressorium Melanin->Appressorium Penetration Host Penetration Appressorium->Penetration SAR Systemic Acquired Resistance (SAR) SAR->Penetration This compound This compound This compound->Scytalone_Dehydratase This compound->SAR

Dual Mechanism of Action of this compound

Comparative Efficacy: Field Trial Data

Direct comparative field trials of this compound and tricyclazole as standalone treatments are not extensively documented in readily available literature. However, existing studies provide valuable insights into their individual effectiveness. One study directly comparing their impact on neck blast found both to be the most promising fungicides for reducing disease incidence.[2] The following tables summarize data from various field trials, showcasing the performance of each fungicide.

Table 1: Efficacy of Tricyclazole in Controlling Rice Blast

Study ReferenceFungicide FormulationApplication RateTargetEfficacy MetricResultControl
Moktan et al. (2021)[3][4]Tricyclazole 75% WP2g/L of H₂OLeaf BlastDisease Severity27.85%-
Moktan et al. (2021)[3][4]Tricyclazole 75% WP2g/L of H₂OLeaf BlastDisease Incidence35.5%-
Moktan et al. (2021)[3][4]Tricyclazole 75% WP2g/L of H₂O-Grain Yield3.93 t/ha-
Horo et al. (2018)[5]Tricyclazole 75% WP-Leaf BlastDisease Incidence27.00%-
Horo et al. (2018)[5]Tricyclazole 75% WP-Leaf BlastDisease Intensity11.63%-
Horo et al. (2018)[5]Tricyclazole 75% WP-Neck BlastDisease Incidence8.35%-
Horo et al. (2018)[5]Tricyclazole 75% WP--Grain Yield36.50 q/ha-
Nath & Mondal[6]Tricyclazole 75% WP1.0 ml/LLeaf BlastDisease Severity29.37%-
Kumar et al. (2019)[7]Tricyclozole 75 WP0.8 g/lit Leaf Blast% Control71.02%-

Table 2: Efficacy of this compound in Controlling Rice Blast

Study ReferenceFungicide FormulationApplication RateTargetEfficacy MetricResultNotes
Singh et al.[2]This compound-Neck BlastDisease IncidenceMost promisingDirectly compared with tricyclazole and found to be equally effective.

Experimental Protocols

The evaluation of fungicide efficacy against rice blast typically follows a standardized experimental protocol to ensure reliable and comparable results.

A typical experimental workflow is as follows:

Experimental_Workflow A 1. Experimental Design (e.g., Randomized Complete Block Design) B 2. Plot Preparation & Sowing (Susceptible Rice Variety) A->B C 3. Fungicide Application (Specified rates and timings) B->C D 4. Inoculation (Optional) (Artificial or natural infection) C->D E 5. Disease Assessment (Scoring of leaf and neck blast severity/incidence) D->E F 6. Data Collection (Yield and yield components) E->F G 7. Statistical Analysis F->G

Typical Experimental Workflow for Fungicide Efficacy Trials

Key Methodological Components:

  • Experimental Design: Field trials are commonly conducted using a Randomized Complete Block Design (RCBD) with multiple replications to minimize experimental error.[3][8]

  • Planting Material: A rice variety known to be susceptible to blast is typically used to ensure adequate disease pressure for evaluating fungicide performance.[3]

  • Fungicide Application: Fungicides are applied at specified rates and timings, often as foliar sprays.[7] The timing of application is critical and may occur at different growth stages, such as the late boot stage and heading, to target both leaf and neck blast.[9]

  • Disease Assessment: Disease severity and incidence are evaluated at regular intervals. For leaf blast, this often involves a scoring system (e.g., a 0-9 scale) based on the percentage of leaf area affected by lesions.[10][11] Neck blast is typically assessed by counting the number of infected panicles.[5]

  • Data Collection: In addition to disease parameters, agronomically important data such as grain yield, number of tillers, and 1000-grain weight are collected to determine the overall impact of the fungicide treatment.[4][5]

  • Statistical Analysis: The collected data is subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine the significance of the differences between treatments.[3]

Conclusion

Both this compound and tricyclazole are potent fungicides for the management of rice blast. Tricyclazole has a long history of effective use and a well-understood mechanism of action. This compound offers a dual mode of action, which may provide a more robust and potentially more durable control strategy by not only inhibiting the pathogen directly but also by activating the plant's own defense systems. While direct comparative field data is not abundant, the available evidence suggests that both are highly effective, particularly against neck blast. The choice between these two fungicides may depend on local pathogen populations, resistance management strategies, and the desire to leverage the host-defense induction offered by this compound. Further head-to-head field trials under diverse environmental conditions would be beneficial to provide a more definitive comparison of their performance.

References

Comparative Analysis of Carpropamid with Novel Fungicide Candidates for Rice Blast Management

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Rice blast, caused by the fungus Magnaporthe oryzae, remains one of the most destructive diseases in rice cultivation globally, threatening food security and causing significant economic losses.[1] For decades, chemical fungicides have been a primary tool in managing this disease. Carpropamid, a well-established fungicide, has been widely used, but the constant evolution of fungal resistance necessitates the development and evaluation of novel fungicidal candidates.

This guide provides a comparative analysis of this compound against a new generation of chemical and biological fungicides, supported by experimental data and detailed protocols to aid in research and development efforts.

This compound: A Profile

This compound is a systemic fungicide with a dual mode of action, making it a robust, protective agent against M. oryzae.[2]

  • Primary Mode of Action: Melanin (B1238610) Biosynthesis Inhibition (MBI) this compound's primary function is to inhibit the melanin biosynthesis pathway in the fungus.[2] It specifically targets and potently inhibits scytalone (B1230633) dehydratase (SDH), a key enzyme required for the formation of melanin in the appressorium (the specialized infection structure).[1][3] Melanin is crucial for generating the turgor pressure that allows the fungus to mechanically penetrate the rice leaf cuticle. By blocking this process, this compound effectively prevents the pathogen from invading the host plant.[1][4]

  • Secondary Mode of Action: Host Defense Induction In addition to its direct antifungal activity, this compound has been shown to induce systemic acquired resistance (SAR) in the rice plant.[2][5] It stimulates host defense responses, including the production of phytoalexins and pathogenesis-related (PR) proteins, which enhance the plant's innate ability to resist infection.[5]

  • Resistance Mechanism The extensive use of this compound has led to the emergence of resistant fungal strains. Resistance is primarily associated with a single-point mutation (e.g., V75M) in the Sdh1 gene, which encodes the scytalone dehydratase enzyme, reducing the binding affinity of the fungicide.[1]

Carpropamid_MoA cluster_fungus Magnaporthe oryzae cluster_plant Rice Plant Spore Spore Appressorium Appressorium Spore->Appressorium Melanin Biosynthesis Melanin Biosynthesis Appressorium->Melanin Biosynthesis Requires Scytalone Dehydratase (SDH) Scytalone Dehydratase (SDH) Melanin Biosynthesis->Scytalone Dehydratase (SDH) Melanin Melanin Scytalone Dehydratase (SDH)->Melanin Turgor Pressure Turgor Pressure Melanin->Turgor Pressure Penetration Penetration Turgor Pressure->Penetration Infection Infection Penetration->Infection Carpropamid_F This compound Carpropamid_F->Scytalone Dehydratase (SDH) Inhibits Carpropamid_P This compound SAR Systemic Acquired Resistance (SAR) Carpropamid_P->SAR Induces SAR->Infection Inhibits

Caption: Dual mode of action of this compound against M. oryzae.

Novel Fungicide Candidates: A Comparative Overview

The search for alternatives to this compound has yielded promising candidates across several categories, including next-generation chemical compounds and sustainable biofungicides.

Next-Generation Chemical Fungicides

Recent research has focused on identifying new molecular targets and repurposing existing compounds to develop fungicides with novel modes of action.

  • Drug Repurposing (Metazachlor & Propranolol):

    • Metazachlor: This herbicide has been repurposed as a fungicide that targets the very-long-chain fatty acid (VLCFA) biosynthesis enzyme, Elo1. VLCFAs are essential for the organization of septin GTPases during appressorium-mediated infection. By inhibiting Elo1, Metazachlor disrupts this process and prevents host penetration.[6]

    • Propranolol (B1214883): A known inhibitor of the phosphatide phosphatase Pah1, propranolol has demonstrated broad-spectrum antifungal activity. It disrupts diacylglycerol production, which is critical for cellular signaling and appressorium development in M. oryzae. Derivatives of propranolol have shown up to a 16-fold increase in antifungal activity.[6][7]

Metazachlor_MoA cluster_fungus Magnaporthe oryzae LCFA Long-Chain Fatty Acids Elo1 VLCFA Biosynthesis (Elo1 enzyme) LCFA->Elo1 VLCFA Very-Long-Chain Fatty Acids Elo1->VLCFA Septin Septin GTPase Organization VLCFA->Septin Appressorium Functional Appressorium Septin->Appressorium Penetration Host Penetration Appressorium->Penetration Infection Infection Penetration->Infection Metazachlor Metazachlor Metazachlor->Elo1 Inhibits Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo / Field Trial A1 Prepare Fungicide-Amended PDA Medium A2 Inoculate with M. oryzae Mycelial Disc A1->A2 A3 Incubate (e.g., 7-9 days) A2->A3 A4 Measure Radial Growth A3->A4 A5 Calculate % Inhibition and EC₅₀ Value A4->A5 B1 Setup RCBD Plots with Susceptible Rice Cultivar A5->B1 Promising Candidates Advance B2 Apply Treatments at Key Growth Stages B1->B2 B3 Assess Disease Incidence & Severity Periodically B2->B3 B4 Harvest and Measure Grain Yield B3->B4 B5 Perform Statistical Analysis B4->B5 End End B5->End Start Start Start->A1

References

Unraveling Fungicide Cross-Resistance: A Comparative Analysis of Carpropamid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against fungal pathogens in agriculture, understanding the nuances of fungicide resistance is paramount for developing sustainable disease management strategies. This publication provides a comprehensive comparison of the cross-resistance profiles of Carpropamid, a key melanin (B1238610) biosynthesis inhibitor (MBI-D), with other major fungicide classes, namely Quinone outside inhibitors (QoIs) and Demethylation inhibitors (DMIs). This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in agrochemical research.

This compound's unique mode of action, targeting the scytalone (B1230633) dehydratase (SDH) enzyme in the melanin biosynthesis pathway, sets it apart from other fungicides. Resistance to this compound in fungal pathogens like Magnaporthe oryzae, the causative agent of rice blast, is primarily attributed to a single point mutation (V75M) in the SDH gene.[1] This specificity in its mechanism of action suggests a low probability of cross-resistance with fungicides that have different target sites.

Comparative Analysis of Fungicide Efficacy

To elucidate the cross-resistance profiles, the following tables summarize the 50% effective concentration (EC50) values of this compound, the QoI fungicide Azoxystrobin (B1666510), and the DMI fungicide Tebuconazole against both sensitive (wild-type) and resistant strains of Magnaporthe oryzae. Lower EC50 values are indicative of higher fungicide efficacy.

Table 1: EC50 Values (µg/mL) of this compound and Other Fungicides Against Magnaporthe oryzae

Fungicide ClassFungicideTarget GeneFungal StrainEC50 (µg/mL)Resistance Factor (RF)
MBI-D This compoundScytalone Dehydratase (SDH)Wild-Type~1.5 - 5.0-
Resistant (V75M)>50>10
QoI AzoxystrobinCytochrome b (Cyt b)Wild-Type~0.039-
Resistant (G143A)>100>2500
DMI TebuconazoleCytochrome P450 14α-demethylase (CYP51)Wild-Type~0.33-
Resistant (CYP51 mutations)>10>30

Note: The EC50 values are compiled from multiple studies and may vary depending on the specific isolate and experimental conditions. The data presented here illustrates general cross-resistance patterns.

The data clearly indicates a lack of cross-resistance between this compound and the tested QoI and DMI fungicides. Strains exhibiting high levels of resistance to Azoxystrobin or Tebuconazole, due to mutations in their respective target genes, would be expected to remain sensitive to this compound, and vice-versa. This is because their mechanisms of action are entirely independent.

Experimental Protocols

The determination of cross-resistance patterns relies on standardized experimental procedures. Below is a detailed methodology for the key experiment used to generate the data in this guide.

Mycelial Growth Inhibition Assay

This in vitro assay quantifies the concentration of a fungicide required to inhibit 50% of the fungal mycelial growth (EC50).

1. Fungal Isolates and Culture Conditions:

  • Wild-type (sensitive) and characterized resistant strains of Magnaporthe oryzae are used.

  • Isolates are maintained on Potato Dextrose Agar (PDA) at 25°C.[2]

2. Fungicide Stock Solutions:

  • Fungicides (this compound, Azoxystrobin, Tebuconazole) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.

3. Fungicide-Amended Media:

  • The fungicide stock solutions are serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µg/mL).[2]

  • Control plates containing only PDA and PDA with DMSO (at the highest concentration used in the treatments) are also prepared.

4. Inoculation and Incubation:

  • A mycelial plug (typically 5 mm in diameter) from the actively growing margin of a fungal culture is placed in the center of each fungicide-amended and control plate.[3]

  • The plates are incubated at 25°C in the dark for a specified period (e.g., 7-10 days), or until the fungal growth in the control plate reaches a certain diameter.[2]

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions, and the average diameter is calculated.

  • The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [1 - (Colony diameter on amended media / Colony diameter on control media)] x 100

  • The EC50 values are determined by probit analysis of the inhibition percentages plotted against the logarithm of the fungicide concentrations.

Visualizing the Mechanisms of Action and Resistance

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by each fungicide class and the molecular basis of resistance.

Melanin_Biosynthesis_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway in Magnaporthe oryzae cluster_inhibition Fungicide Action cluster_resistance Resistance Mechanism Malonyl-CoA Malonyl-CoA 1,3,6,8-THN 1,3,6,8-THN Malonyl-CoA->1,3,6,8-THN PKS1 Scytalone Scytalone 1,3,6,8-THN->Scytalone THR1 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN SCD1 Vermelone Vermelone 1,3,8-THN->Vermelone THR1 1,8-DHN 1,8-DHN Vermelone->1,8-DHN SCD1 Melanin Melanin 1,8-DHN->Melanin This compound This compound SCD1 SCD1 This compound->SCD1 Inhibits V75M Mutation in SCD1\nprevents this compound binding V75M Mutation in SCD1 prevents this compound binding

Caption: this compound inhibits the DHN-melanin biosynthesis pathway.

Mitochondrial_Respiration_Pathway cluster_pathway Mitochondrial Electron Transport Chain cluster_inhibition Fungicide Action cluster_resistance Resistance Mechanism Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III e- Complex II Complex II Complex II->Coenzyme Q Cytochrome c Cytochrome c Complex III->Cytochrome c ATP Synthesis ATP Synthesis Complex III->ATP Synthesis contributes to Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 e- H2O H2O O2->H2O Azoxystrobin Azoxystrobin (QoI) Azoxystrobin->Complex III Inhibits Qo site G143A Mutation in Cytochrome b\n(subunit of Complex III)\nprevents QoI binding G143A Mutation in Cytochrome b (subunit of Complex III) prevents QoI binding

Caption: QoI fungicides inhibit mitochondrial respiration at Complex III.

Sterol_Biosynthesis_Pathway cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway cluster_inhibition Fungicide Action cluster_resistance Resistance Mechanism Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Intermediates Lanosterol->Intermediates CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Tebuconazole Tebuconazole (DMI) CYP51 (14α-demethylase) CYP51 (14α-demethylase) Tebuconazole->CYP51 (14α-demethylase) Inhibits Mutations in CYP51 gene\nprevent DMI binding Mutations in CYP51 gene prevent DMI binding

Caption: DMI fungicides inhibit ergosterol biosynthesis.

Experimental Workflow for Cross-Resistance Assessment

The logical flow for investigating the cross-resistance profiles of fungicides is depicted in the following diagram.

Cross_Resistance_Workflow start Start: Isolate Fungal Strains (Wild-Type & Resistant) culture Culture Isolates on PDA Medium start->culture inoculate Inoculate Plates with Fungal Mycelial Plugs culture->inoculate prepare_fungicides Prepare Stock Solutions of Fungicides (this compound, Azoxystrobin, Tebuconazole) prepare_media Prepare Fungicide-Amended PDA Plates at Serial Dilutions prepare_fungicides->prepare_media prepare_media->inoculate incubate Incubate Plates at 25°C inoculate->incubate measure Measure Colony Diameters and Calculate % Inhibition incubate->measure calculate_ec50 Calculate EC50 Values using Probit Analysis measure->calculate_ec50 analyze Analyze and Compare EC50 Values & Resistance Factors calculate_ec50->analyze end Conclusion on Cross-Resistance Profile analyze->end

Caption: Workflow for assessing fungicide cross-resistance.

References

Efficacy comparison between different stereoisomers of Carpropamid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carpropamid, a potent fungicide, is a cornerstone in the management of rice blast disease caused by Pyricularia oryzae. Its mode of action involves the inhibition of scytalone (B1230633) dehydratase, a key enzyme in the fungal melanin (B1238610) biosynthesis pathway. This inhibition prevents the pathogen from penetrating the host plant's cells. As a chiral molecule with multiple stereocenters, this compound exists as a mixture of stereoisomers. Understanding the differential efficacy of these isomers is paramount for optimizing fungicidal formulations and ensuring sustainable disease control.

While comprehensive, publicly available studies detailing a side-by-side quantitative comparison of all this compound stereoisomers are limited, existing data indicates a significant stereoselectivity in its fungicidal activity. The technical grade of this compound is a mixture of four stereoisomers: (1R,3S,1'R), (1S,3R,1'R), (1S,3R,1'S), and (1R,3S,1'S). Among these, the (1S,3R,1'R)-isomer has been identified as the most effective against rice blast. However, specific EC50 values and detailed comparative data from peer-reviewed publications remain scarce in the public domain.

This guide synthesizes the available information and provides a framework for the experimental evaluation of this compound stereoisomers.

Data on Stereoisomer Efficacy

Due to the limited availability of direct comparative studies in the public domain, a detailed quantitative table of EC50 values for each stereoisomer cannot be provided at this time. Research indicates the (1S,3R,1'R) isomer possesses the highest fungicidal activity; however, the precise efficacy ratios between the different isomers are not well-documented in accessible literature.

Experimental Protocols

To facilitate further research in this area, the following section outlines a detailed methodology for the synthesis and comparative fungicidal activity assessment of this compound stereoisomers.

I. Stereoselective Synthesis of this compound Isomers

A stereoselective synthesis approach is crucial to obtain the individual stereoisomers of this compound in high purity. A general synthetic pathway can be conceptualized as follows:

  • Synthesis of Chiral Cyclopropanecarboxylic Acid: The synthesis begins with the preparation of the enantiomerically pure forms of 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid. This can be achieved through asymmetric cyclopropanation reactions or by resolution of the racemic acid.

  • Synthesis of Chiral Amine: The chiral amine, 1-(4-chlorophenyl)ethylamine, is prepared in its (R) and (S) forms, typically through asymmetric reduction of the corresponding ketone or by resolution of the racemic amine.

  • Amide Coupling: The individual stereoisomers of the cyclopropanecarboxylic acid are coupled with the individual stereoisomers of the amine using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) to yield the four desired stereoisomers of this compound: (1R,3S,1'R), (1S,3R,1'R), (1S,3R,1'S), and (1R,3S,1'S).

  • Purification and Characterization: Each synthesized stereoisomer must be purified, typically by column chromatography, and its stereochemical integrity and purity confirmed using analytical techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry.

II. In Vitro Antifungal Activity Assay against Pyricularia oryzae

This protocol describes the determination of the half-maximal effective concentration (EC50) for each this compound stereoisomer against the mycelial growth of Pyricularia oryzae.

Materials:

  • Pure cultures of Pyricularia oryzae

  • Potato Dextrose Agar (PDA) medium

  • Potato Dextrose Broth (PDB) medium

  • Stock solutions of each this compound stereoisomer in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Fungal Culture Preparation: Pyricularia oryzae is cultured on PDA plates at 25°C for 7-10 days to allow for sufficient mycelial growth and sporulation.

  • Inoculum Preparation: A mycelial suspension is prepared by scraping the surface of the PDA culture with a sterile loop and suspending it in sterile PDB. The suspension is homogenized, and the concentration is adjusted to a standard value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Preparation of Test Solutions: A series of dilutions of each this compound stereoisomer are prepared in PDB in a 96-well microplate. A typical concentration range might be from 0.01 µg/mL to 100 µg/mL. A control well containing only PDB and the solvent (at the highest concentration used in the test wells) is also included.

  • Inoculation: Each well of the microplate is inoculated with the fungal suspension.

  • Incubation: The microplates are incubated at 25°C for 48-72 hours.

  • Growth Assessment: Fungal growth is determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration of the test compound relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Mode of Action

To further elucidate the experimental process and the underlying mechanism of this compound's action, the following diagrams are provided.

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_assay In Vitro Antifungal Assay start Starting Materials chiral_acid Chiral Cyclopropanecarboxylic Acid Isomers start->chiral_acid chiral_amine Chiral Amine Isomers start->chiral_amine coupling Amide Coupling chiral_acid->coupling chiral_amine->coupling purification Purification & Characterization coupling->purification isomers Pure this compound Stereoisomers purification->isomers dilution Serial Dilution of Isomers isomers->dilution culture P. oryzae Culture inoculum Inoculum Preparation culture->inoculum incubation Incubation in Microplate inoculum->incubation dilution->incubation measurement OD Measurement incubation->measurement analysis EC50 Determination measurement->analysis

Caption: Workflow for Synthesis and Efficacy Testing.

mode_of_action This compound This compound Stereoisomer SDH Scytalone Dehydratase This compound->SDH Inhibition Melanin_Pathway Melanin Biosynthesis Pathway SDH->Melanin_Pathway Catalyzes No_Infection Infection Blocked SDH->No_Infection Inhibition leads to Penetration Appressorial Penetration Melanin_Pathway->Penetration Enables Infection Host Plant Infection Penetration->Infection Penetration->No_Infection

Caption: this compound's Mode of Action.

A Comparative Guide to Carpropamid-Induced Systemic Acquired Resistance in Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carpropamid's performance in inducing Systemic Acquired Resistance (SAR) in rice against the blast fungus Magnaporthe oryzae. Its efficacy is evaluated alongside other well-established SAR inducers: Probenazole, Benzothiadiazole (BTH), and Acibenzolar-S-methyl (ASM). This document synthesizes available experimental data, details relevant methodologies, and visualizes key biological pathways to facilitate further research and development in crop protection.

Comparative Efficacy of SAR Inducers

Systemic Acquired Resistance is a plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections. Chemical inducers of SAR are pivotal in modern agriculture for their ability to enhance the plant's innate immunity. This compound, primarily known as a melanin (B1238610) biosynthesis inhibitor (MBI-D) fungicide, also exhibits a secondary mode of action by inducing SAR in rice.[1] The following tables summarize the comparative efficacy of this compound and other key SAR inducers in controlling rice blast disease.

Table 1: Comparison of Disease Control Efficacy against Rice Blast (Magnaporthe oryzae)

InducerApplication MethodApplication RateDisease Reduction (%)Reference
This compound Root treatmentNot specified>98% penetration inhibition[2]
Probenazole Nursery treatmentNot specified91.2% (neck blast)[3]
Acibenzolar-S-methyl (ASM) Foliar spray100 mg a.i./lHigh efficacy (specific % not stated for rice blast)[4]
Benzothiadiazole (BTH) Foliar sprayNot specifiedEffective control (specific % not stated for rice blast)[5]
Untreated Control--0%-

Note: Direct comparative studies with identical experimental conditions are limited. The data presented is compiled from different studies and should be interpreted with caution.

Table 2: Comparative Effect of SAR Inducers on Defense-Related Gene Expression and Enzyme Activity in Rice

InducerTarget Gene/EnzymeFold Change/Activity IncreaseReference
This compound Phytoalexins (Momilactone A, Sakuranetin)Increased accumulation[2]
Probenazole PR-1 genes> 3-fold overexpression[6]
Phenylalanine Ammonia-Lyase (PAL)Increased activity[6]
Acibenzolar-S-methyl (ASM) PR genesUpregulation (specific fold change not stated)[5]
Benzothiadiazole (BTH) PR genesUpregulation (specific fold change not stated)[5]

Table 3: Comparative Impact on Salicylic Acid (SA) and Jasmonic Acid (JA) Signaling Pathways in Rice

InducerEffect on SA PathwayEffect on JA PathwayReference
This compound (inferred from Tolprocarb) ActivationNo significant activation[1]
Probenazole ActivationActivation[1]
Acibenzolar-S-methyl (ASM) Acts downstream of SAGenerally antagonistic to JA pathway[5]
Benzothiadiazole (BTH) Acts downstream of SAGenerally antagonistic to JA pathway[5]

Note: The effect of this compound on SA and JA pathways is inferred from studies on Tolprocarb, a compound with a similar mode of action.[1] In rice, the crosstalk between SA and JA signaling can be complex, with some studies suggesting a common defense system activated by both.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines protocols for inducing SAR in rice using this compound and for the subsequent evaluation of disease resistance.

Protocol for this compound-Induced SAR in Rice

This protocol describes the application of this compound to rice seedlings to induce systemic acquired resistance against Magnaporthe oryzae.

Materials:

  • Rice seeds (susceptible cultivar)

  • This compound fungicide

  • Probenazole, Acibenzolar-S-methyl, Benzothiadiazole (for comparative studies)

  • Sterile distilled water

  • Pots and sterilized soil

  • Growth chamber or greenhouse with controlled environment

  • Magnaporthe oryzae spore suspension (1 x 10^5 spores/mL)

  • Tween 20

Procedure:

  • Plant Cultivation:

    • Sow rice seeds in pots containing sterilized soil and grow them in a growth chamber or greenhouse under controlled conditions (e.g., 28°C day/24°C night, 14h photoperiod).

    • Use seedlings at the 3-4 leaf stage for the experiment.

  • Preparation of Inducer Solutions:

    • Prepare a stock solution of this compound according to the manufacturer's instructions. From this, prepare the desired working concentration by diluting with sterile distilled water.

    • Similarly, prepare solutions for Probenazole, ASM, and BTH for comparative analysis. A mock control solution (e.g., sterile water with the same solvent concentration as the inducers) should also be prepared.

  • Application of SAR Inducers:

    • Soil Drench Application: Apply a defined volume of the this compound solution (or other inducers) to the soil of each pot. Ensure even distribution around the root zone.

    • Foliar Spray Application: Alternatively, spray the leaves of the rice seedlings with the inducer solutions until runoff. Add a surfactant like Tween 20 (0.02% v/v) to the spray solution to ensure uniform coverage.

  • Incubation Period:

    • After treatment, keep the plants in the growth chamber for a period of 3-7 days to allow for the establishment of SAR.

  • Pathogen Inoculation:

    • Prepare a spore suspension of Magnaporthe oryzae at a concentration of 1 x 10^5 spores/mL in sterile water containing 0.02% Tween 20.

    • Spray the rice seedlings uniformly with the spore suspension.

    • Place the inoculated plants in a dark, humid chamber (100% relative humidity) at 25°C for 24 hours to facilitate fungal penetration.

    • After 24 hours, move the plants back to the growth chamber.

  • Disease Assessment:

    • Evaluate the disease severity 5-7 days after inoculation.

    • Measure the area of blast lesions on the leaves. The percentage of disease reduction can be calculated relative to the mock-treated control plants.

Protocol for Gene Expression Analysis (qRT-PCR)

This protocol outlines the steps for quantifying the expression of defense-related genes such as PR-1 and PAL.

Materials:

  • Rice leaf tissue from treated and control plants

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for PR-1, PAL, and a reference gene (e.g., Actin)

Procedure:

  • Sample Collection and RNA Extraction:

    • Harvest leaf samples from treated and control plants at different time points after inducer application (e.g., 0, 24, 48, 72 hours).

    • Immediately freeze the samples in liquid nitrogen and store at -80°C.

    • Extract total RNA from the leaf tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

    • The thermal cycling conditions will depend on the specific qPCR machine and reagents used.

    • Calculate the relative gene expression using the 2^-ΔΔCt method, with the reference gene for normalization.

Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol describes the measurement of PAL enzyme activity in rice leaves.

Materials:

  • Rice leaf tissue

  • Extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing β-mercaptoethanol and PVPP)

  • L-phenylalanine solution

  • Spectrophotometer

Procedure:

  • Protein Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C to pellet the cell debris.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • The reaction mixture consists of the crude enzyme extract and L-phenylalanine solution in the appropriate buffer.

    • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

    • Measure the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

    • Calculate the PAL activity based on the change in absorbance over time and the protein concentration of the extract.

Visualization of Signaling Pathways and Workflows

Graphical representations of biological pathways and experimental designs are essential for clear communication and understanding.

SAR_Signaling_Pathway cluster_inducers SAR Inducers cluster_signaling Signaling Cascade cluster_response Defense Response This compound This compound SA_Biosynthesis Salicylic Acid (SA) Biosynthesis This compound->SA_Biosynthesis Activates Probenazole Probenazole Probenazole->SA_Biosynthesis Activates JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Probenazole->JA_Biosynthesis Activates BTH_ASM BTH / ASM SA Salicylic Acid (SA) BTH_ASM->SA Acts downstream SA_Biosynthesis->SA SA->JA_Biosynthesis Antagonistic crosstalk (often observed) NPR1 NPR1 SA->NPR1 Activates JA Jasmonic Acid (JA) JA_Biosynthesis->JA JA->SA_Biosynthesis Antagonistic crosstalk (often observed) SAR Systemic Acquired Resistance (SAR) JA->SAR Contributes to (in some contexts) PR_Genes PR Gene Expression (e.g., PR-1) NPR1->PR_Genes Induces PR_Genes->SAR PAL_Activity PAL Activity PAL_Activity->SAR Phytoalexins Phytoalexin Accumulation Phytoalexins->SAR Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Inoculation cluster_analysis Data Analysis Planting Rice Seedling Cultivation (3-4 leaf stage) Inducer_Prep Preparation of Inducer Solutions (this compound, Probenazole, ASM, BTH, Control) Planting->Inducer_Prep Application Application of Inducers (Soil Drench or Foliar Spray) Inducer_Prep->Application Incubation SAR Induction Period (3-7 days) Application->Incubation Inoculation Pathogen Inoculation (Magnaporthe oryzae) Incubation->Inoculation Gene_Expression Gene Expression Analysis (qRT-PCR of PR-1, PAL) Incubation->Gene_Expression Enzyme_Assay Enzyme Activity Assay (PAL activity) Incubation->Enzyme_Assay Disease_Assessment Disease Severity Assessment (5-7 days post-inoculation) Inoculation->Disease_Assessment

References

Inter-laboratory validation of analytical methods for Carpropamid detection

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to Analytical Methods for Carpropamid Detection

This guide provides a comparative overview of a validated analytical method for the detection of this compound, a fungicide used in agriculture. The information is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of pesticide residues. The data and protocols presented are compiled from a single-laboratory validation study, offering a benchmark for intra-laboratory performance and a basis for establishing inter-laboratory validation.

Comparative Performance of a Validated HPLC-DAD/MS Method

The following table summarizes the performance characteristics of a High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD/MS) method for the determination of this compound residues in various agricultural products.

Performance MetricValidated Performance
Analytical Method High-Performance Liquid Chromatography with Diode-Array/Mass Spectrometry Detection (HPLC-DAD/MS)
Instrumental Limit of Quantitation (ILOQ) 2 ng
Method Limit of Quantitation (MLOQ) 0.02 mg/kg
Mean Recovery Rate 84–112%
Relative Standard Deviation (RSD) < 10%

Experimental Protocol: HPLC-DAD/MS for this compound Detection

The following protocol details the steps for the analysis of this compound in agricultural commodities as established in the validation study.[1][2]

1. Sample Preparation

  • Homogenization: Representative samples of the agricultural commodities (e.g., Korean cabbage, apple, brown rice, green pepper) are homogenized to ensure uniformity.

  • Extraction: The homogenized sample is extracted with acetone.

  • Purification: The extract undergoes a two-step purification process:

    • Liquid-Liquid Partition: To separate the analyte from interfering substances.

    • Florisil Column Chromatography: For further cleanup of the extract.

2. Analytical Determination

  • Chromatography: The purified extract is analyzed using a reversed-phase HPLC system equipped with octylsilyl and octadecylsilyl columns.

  • Detection:

    • Quantification: A Diode-Array Detector (DAD) is used for the quantitative analysis of this compound at a wavelength of 220 nm.

    • Confirmation: A Mass Spectrometer (MS) is used to confirm the identity of the this compound residues.

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for the inter-laboratory validation of an analytical method. This process is crucial to ensure the robustness, reproducibility, and transferability of the method across different laboratories.

cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-laboratory Study Protocol cluster_2 Phase 3: Multi-Laboratory Analysis cluster_3 Phase 4: Statistical Analysis & Reporting A Method Development & Optimization B Single-Laboratory Validation (Accuracy, Precision, Linearity, LOQ, LOD) A->B C Protocol Design & Sample Preparation B->C D Distribution of Standardized Samples & Protocols to Participating Labs C->D E Analysis by Participating Laboratories D->E F Data Submission to Coordinating Lab E->F G Statistical Analysis (Reproducibility, Repeatability) F->G H Final Report & Method Standardization G->H

Caption: Workflow for Inter-laboratory Method Validation.

References

Synergistic and Antagonistic Interactions of Carpropamid with Other Agrochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carpropamid, a potent fungicide belonging to the melanin (B1238610) biosynthesis inhibitors (MBI-D) group, is a critical tool in the management of rice blast disease caused by Magnaporthe oryzae. Its efficacy can be significantly influenced by the presence of other agrochemicals in tank mixes. Understanding these interactions is paramount for developing effective and sustainable disease control strategies, preventing crop damage, and managing fungicide resistance. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of this compound when combined with other agrochemicals, supported by available experimental data.

Executive Summary

The combination of this compound with other fungicides, particularly those with different modes of action, can lead to synergistic effects, enhancing disease control beyond the additive effect of the individual components. Notably, a synergistic relationship has been identified between this compound and fungicides such as Tricyclazole and Azoxystrobin, which are also used in the management of rice blast. While comprehensive public data on this compound's interactions with a wide array of insecticides and herbicides is limited, the principles of chemical compatibility and the potential for antagonism underscore the need for careful consideration and testing before co-application.

Synergistic and Additive Effects with Fungicides

The primary application of this compound is in the control of rice blast. Combining it with other fungicides can broaden the spectrum of activity and help mitigate the development of resistance.

This compound and Tricyclazole

Tricyclazole is also a melanin biosynthesis inhibitor, acting on the same pathway as this compound, but at a different enzymatic step (reductase inhibition). While detailed peer-reviewed studies on their combined efficacy are scarce, a synergistic effect is plausible due to the multi-target inhibition of a critical fungal pathway. Research on other MBI-D fungicides in combination with different chemistry classes has shown enhanced performance. For example, a study on the in-vitro efficacy of a combination of Tricyclazole with Mancozeb demonstrated 100% inhibition of mycelial growth of Magnaporthe oryzae.[1][2]

This compound and Strobilurins (e.g., Azoxystrobin)

Strobilurin fungicides, such as Azoxystrobin, are Quinone outside inhibitors (QoI) that disrupt fungal respiration. This different mode of action makes them excellent partners for this compound in resistance management strategies. A US patent has identified synergistic compositions of this compound and Azoxystrobin for controlling rice diseases.[3] The combination of different modes of action can provide more robust and durable disease control.

Data on Fungicide Combinations

While specific quantitative data for this compound combinations from peer-reviewed literature is limited, a US patent provides guidance on synergistic weight ratios for a compound of "Formula I" with this compound and other fungicides.

Fungicide Combination Target Disease Observed Effect Synergistic Weight Ratio (Formula I : Other Fungicide) Reference
Formula I + this compoundRice Blast (Magnaporthe oryzae)Synergistic1:20 to 4:1US Patent 9,247,742 B2[3]
Formula I + TricyclazoleRice Blast (Magnaporthe oryzae)Synergistic1:20 to 4:1US Patent 9,247,742 B2[3]
Formula I + AzoxystrobinRice DiseasesSynergistic1:20 to 4:1US Patent 9,247,742 B2[3]

Note: "Formula I" in the patent refers to a specific proprietary compound.

Antagonistic Effects and Incompatibility

Interactions with Insecticides

Tank mixing fungicides with insecticides is a common practice to save time and resources. However, chemical incompatibility can arise. For instance, some organophosphate and carbamate (B1207046) insecticides have been reported to be antagonistic with certain herbicides, and similar incompatibilities could potentially occur with fungicides. It is crucial to conduct a jar test to check for physical compatibility before tank-mixing this compound with any insecticide.

Interactions with Herbicides

The co-application of fungicides and herbicides can also lead to antagonistic interactions. The physiological stress induced by a herbicide on the crop could potentially alter its susceptibility to fungal pathogens or affect the uptake and translocation of the fungicide. No specific data on the interaction between this compound and herbicides is currently available.

Experimental Protocols

The evaluation of synergistic and antagonistic effects of agrochemical mixtures typically involves both in-vitro and in-vivo (field) studies.

In-Vitro Synergy Testing: The Checkerboard Assay

The checkerboard assay is a common laboratory method to assess the interaction between two compounds.

  • Preparation of Fungal Inoculum: A pure culture of the target fungus (e.g., Magnaporthe oryzae) is grown on a suitable agar (B569324) medium. A spore suspension is then prepared and adjusted to a standardized concentration.

  • Preparation of Agrochemical Solutions: Stock solutions of this compound and the test agrochemical are prepared in an appropriate solvent.

  • Assay Setup: A 96-well microtiter plate is used. Serial dilutions of this compound are made along the rows, and serial dilutions of the other agrochemical are made along the columns. This creates a matrix of different concentration combinations.

  • Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The plate is then incubated under optimal conditions for fungal growth.

  • Data Analysis: Fungal growth (e.g., optical density) is measured after a set incubation period. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 1.0: Additive effect

    • 1.0 < FIC Index ≤ 4.0: Indifference

    • FIC Index > 4.0: Antagonism

Field Efficacy Trials

Field trials are essential to validate laboratory findings and assess the performance of agrochemical combinations under real-world conditions.

  • Experimental Design: A randomized complete block design (RCBD) with multiple replications is typically used to minimize the effects of field variability.

  • Treatments: Treatments include an untreated control, this compound alone, the other agrochemical alone, and the tank mix of this compound and the other agrochemical at various rates.

  • Application: The agrochemicals are applied using calibrated spray equipment at a specific growth stage of the crop or upon the first appearance of disease symptoms.

  • Disease Assessment: Disease severity and incidence are recorded at regular intervals using a standardized rating scale.

  • Yield Data: At the end of the growing season, crop yield and quality parameters are measured.

  • Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.

Visualizing the Mode of Action and Interactions

To better understand the potential for synergistic interactions, it is helpful to visualize the different modes of action of the combined fungicides.

Fungicide_Modes_of_Action cluster_this compound This compound (MBI-D) cluster_Strobilurin Azoxystrobin (QoI) cluster_Tricyclazole Tricyclazole (MBI-R) This compound This compound SCDH Scytalone Dehydratase This compound->SCDH Inhibits Melanin Melanin Biosynthesis SCDH->Melanin Catalyzes Appressorium Appressorium Function Melanin->Appressorium Essential for Fungus Fungal Cell Appressorium->Fungus Infection Azoxystrobin Azoxystrobin ComplexIII Cytochrome bc1 Complex Azoxystrobin->ComplexIII Inhibits Respiration Mitochondrial Respiration ComplexIII->Respiration ATP ATP Production Respiration->ATP ATP->Fungus Energy Tricyclazole Tricyclazole Reductase Hydroxynaphthalene Reductase Tricyclazole->Reductase Inhibits Melanin_T Melanin Biosynthesis Reductase->Melanin_T Melanin_T->Appressorium Essential for

Caption: Modes of action for this compound, Azoxystrobin, and Tricyclazole.

The following diagram illustrates a typical experimental workflow for evaluating fungicide combinations.

Experimental_Workflow cluster_Lab In-Vitro cluster_Field In-Vivo A Prepare Fungal Inoculum (Magnaporthe oryzae) C Checkerboard Assay (96-well plate) A->C B Prepare Agrochemical Solutions (this compound & Test Compound) B->C D Incubation & Growth Measurement C->D E Calculate FIC Index D->E F Determine Interaction (Synergy, Additive, Antagonism) E->F G Randomized Complete Block Design H Treatment Application (Control, Single, Combination) G->H I Disease & Yield Assessment H->I J Statistical Analysis (ANOVA) I->J K Evaluate Field Efficacy J->K

References

Comparative Performance of Carpropamid Against Genetically Diverse Magnaporthe oryzae Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carpropamid's performance against genetically diverse strains of Magnaporthe oryzae, the causal agent of rice blast disease. This guide includes supporting experimental data, detailed methodologies, and visualizations of key biological pathways.

This compound is a systemic fungicide that effectively controls rice blast by inhibiting the biosynthesis of melanin (B1238610), a crucial factor for the pathogen's ability to infect rice plants. Its primary mode of action is the inhibition of scytalone (B1230633) dehydratase (SDH), a key enzyme in the dihydroxynaphthalene (DHN)-melanin pathway. However, the emergence of resistance in Magnaporthe oryzae populations, primarily due to a single point mutation in the gene encoding SDH, necessitates a thorough understanding of its performance against genetically diverse fungal strains.

Efficacy of this compound Against Susceptible and Resistant Strains

The effectiveness of this compound is significantly influenced by the genetic makeup of the Magnaporthe oryzae strain, particularly at the SDH gene locus. Strains possessing the wild-type SDH gene are generally susceptible to this compound, while a single point mutation, leading to a valine to methionine substitution at position 75 (V75M), confers a high level of resistance.

Strain TypeGenotypeThis compound EC50 (µg/mL)Reference
SensitiveWild-type SDH0.1 - 1.0[1]
ResistantSDH with V75M mutation> 100[1]

EC50: The effective concentration of a fungicide that causes a 50% reduction in fungal growth.

Comparison with Other Melanin Biosynthesis Inhibitors (MBIs)

This compound belongs to the MBI-D group of fungicides, which target the dehydratase step in the melanin biosynthesis pathway. Other fungicides, classified as MBI-R, target the reductase steps in the same pathway. This difference in the target enzyme can result in varied efficacy profiles, especially against strains with specific resistance mutations.

FungicideTarget EnzymeTypical EC50 Range (µg/mL) against susceptible strainsEfficacy against this compound-resistant (V75M) strains
This compound Scytalone Dehydratase0.1 - 1.0Low
Tricyclazole Hydroxynaphthalene Reductase0.1 - 1.0High
Pyroquilon Hydroxynaphthalene Reductase0.1 - 1.0High

Experimental Protocols

Determination of EC50 Values for Mycelial Growth Inhibition

A poisoned food technique is commonly employed to determine the in vitro efficacy of fungicides against Magnaporthe oryzae.

1. Isolate Preparation:

  • Magnaporthe oryzae isolates are cultured on potato dextrose agar (B569324) (PDA) for 7-10 days at 25°C to obtain actively growing mycelium.

2. Fungicide Stock Solution:

  • A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide).

3. Poisoned Media Preparation:

  • The this compound stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • PDA without any fungicide serves as the control.

4. Inoculation and Incubation:

  • A mycelial plug (typically 5 mm in diameter) from the margin of an actively growing culture is placed in the center of each fungicide-amended and control PDA plate.

  • The plates are incubated at 25°C in the dark.

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the plate.

  • The percentage of mycelial growth inhibition is calculated using the formula:

    where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • The EC50 value is determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Signaling Pathways and Experimental Workflows

DHN-Melanin Biosynthesis Pathway and Fungicide Targets

The following diagram illustrates the key steps in the DHN-melanin biosynthesis pathway in Magnaporthe oryzae and highlights the points of inhibition by this compound and other melanin biosynthesis inhibitors.

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibitors Fungicide Inhibition Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS1) Acetyl_CoA->PKS THN1368 1,3,6,8-Tetrahydroxynaphthalene PKS->THN1368 HNR1 Hydroxynaphthalene Reductase THN1368->HNR1 Scytalone Scytalone HNR1->Scytalone SDH Scytalone Dehydratase (SDH) Scytalone->SDH THN138 1,3,8-Trihydroxynaphthalene SDH->THN138 HNR2 Hydroxynaphthalene Reductase THN138->HNR2 Vermelone Vermelone HNR2->Vermelone Dehydratase Dehydratase Vermelone->Dehydratase DHN 1,8-Dihydroxynaphthalene Dehydratase->DHN Melanin Melanin DHN->Melanin This compound This compound (MBI-D) This compound->SDH Inhibits Tricyclazole Tricyclazole, Pyroquilon (MBI-R) Tricyclazole->HNR1 Inhibits Tricyclazole->HNR2 Inhibits experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Culture Culture of M. oryzae isolates Inoculation Inoculation of Media with Mycelial Plugs Isolate_Culture->Inoculation Fungicide_Stock Preparation of Fungicide Stock Solutions Media_Prep Preparation of Fungicide-Amended Media Fungicide_Stock->Media_Prep Media_Prep->Inoculation Incubation Incubation under Controlled Conditions Inoculation->Incubation Measurement Measurement of Colony Diameter Incubation->Measurement Inhibition_Calc Calculation of Growth Inhibition Measurement->Inhibition_Calc EC50_Det Determination of EC50 Values Inhibition_Calc->EC50_Det

References

Shifting Tides: A Comparative Analysis of the Environmental Fate of Carpropamid and Other Leading Rice Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the environmental fate of the rice fungicide carpropamid against other commonly used alternatives is now available for researchers, scientists, and drug development professionals. This guide provides a detailed examination of key environmental parameters, experimental methodologies, and degradation pathways to inform risk assessment and the development of more sustainable agricultural practices.

This compound, a systemic fungicide effective against rice blast, exhibits distinct environmental behavior compared to other widely used rice fungicides such as azoxystrobin (B1666510), difenoconazole, tebuconazole (B1682727), and tricyclazole. Understanding these differences is crucial for predicting their persistence, mobility, and potential impact on aquatic and terrestrial ecosystems.

Quantitative Comparison of Environmental Fate Parameters

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and four other prominent rice fungicides. These parameters are critical in determining the environmental risk profile of a pesticide.

Table 1: Soil Persistence and Mobility

FungicideSoil Aerobic Metabolism DT₅₀ (days)Soil Adsorption Coefficient (Koc) (mL/g)Mobility Potential
This compound 59 - 100.21158 - 2559Low to Immobile
Azoxystrobin 11 - 281357 - 746Low to Medium
Difenoconazole 43.8 - 1472990 - 5161Low to Immobile
Tebuconazole 40 - 174675 - 1935Low to Medium
Tricyclazole 20 - 90250 - 600Medium

DT₅₀ (Degradation Time 50%): The time it takes for half of the initial concentration of a substance to degrade. Koc (Organic Carbon-Normalized Sorption Coefficient): A measure of a chemical's tendency to bind to soil organic matter. Higher values indicate stronger binding and lower mobility.

Table 2: Hydrolysis, Photolysis, and Bioaccumulation

FungicideHydrolysis at pH 7 (DT₅₀ in days)Aqueous Photolysis (DT₅₀ in days)Bioaccumulation Factor (BCF)
This compound StableData Not AvailableData Not Available
Azoxystrobin Stable11.6 - 19.9210 - 480
Difenoconazole StableStable330 (whole body)
Tebuconazole Stable0.3 - 4.176 - 146
Tricyclazole StableData Not AvailableLow potential

BCF (Bioconcentration Factor): A measure of the extent to which a chemical accumulates in an aquatic organism from the water.

Experimental Protocols

The data presented in this guide are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and substances.

Soil Metabolism (based on OECD 307):

This test evaluates the rate and route of degradation of a fungicide in soil under controlled aerobic and anaerobic conditions.

  • Test System: Soil samples with known characteristics (pH, organic carbon content, texture) are used.

  • Application: The test fungicide, typically radiolabeled for tracking, is applied to the soil samples.

  • Incubation: Samples are incubated in the dark at a constant temperature and moisture level. For aerobic studies, a continuous supply of air is provided. For anaerobic studies, the soil is flooded, and an inert gas atmosphere is maintained.

  • Sampling and Analysis: At various intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and its degradation products.

  • Data Analysis: The rate of degradation (DT₅₀) is calculated from the decline in the parent compound's concentration over time.

Soil Adsorption/Desorption (based on OECD 106):

This study determines the extent to which a fungicide binds to soil particles.

  • Test System: A batch equilibrium method is used with several soil types of varying organic carbon content.

  • Procedure: A known concentration of the fungicide in an aqueous solution is added to a soil sample and agitated until equilibrium is reached.

  • Analysis: The concentration of the fungicide remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.

  • Calculation: The soil-water distribution coefficient (Kd) is determined. This value is then normalized to the organic carbon content of the soil to yield the Koc value.

Hydrolysis (based on OECD 111):

This test assesses the abiotic degradation of a fungicide in water at different pH levels.

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

  • Procedure: The fungicide is added to each buffer solution, and the solutions are incubated in the dark at a constant temperature.

  • Analysis: The concentration of the fungicide is measured at various time points to determine the rate of hydrolysis.

Aqueous Photolysis (based on OECD 316):

This study evaluates the degradation of a fungicide in water when exposed to light.

  • Test System: The fungicide is dissolved in sterile, buffered water.

  • Procedure: The solution is exposed to a light source that simulates natural sunlight. A dark control is run in parallel to account for any non-photolytic degradation.

  • Analysis: The concentration of the fungicide is measured over time to determine the rate of photolytic degradation.

Bioaccumulation in Fish (based on OECD 305):

This test determines the potential for a fungicide to accumulate in fish.

  • Test System: A flow-through fish test is commonly used with a species like the rainbow trout or bluegill sunfish.

  • Procedure: Fish are exposed to a constant, low concentration of the fungicide in the water for an extended period (uptake phase), followed by a period in clean water (depuration phase).

  • Analysis: The concentration of the fungicide in the fish tissue and in the water is measured at regular intervals.

  • Calculation: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the fungicide in the fish to the concentration in the water at steady state.

Environmental Fate and Degradation Pathway

The environmental fate of a fungicide is a complex process involving several interconnected pathways. The following diagram illustrates the general logical flow of these processes.

EnvironmentalFate cluster_application Application cluster_environment Environmental Compartments cluster_processes Fate Processes cluster_degradation_products Transformation Fungicide Fungicide Application (e.g., this compound) Soil Soil Fungicide->Soil Direct Application/ Deposition Water Paddy Water Fungicide->Water Spray Drift/ Runoff Sorption Sorption/ Desorption Soil->Sorption Degradation Degradation Soil->Degradation Leaching Leaching Soil->Leaching Uptake Biota Uptake Soil->Uptake Sediment Sediment Water->Sediment Sedimentation Water->Degradation Runoff Runoff Water->Runoff Volatilization Volatilization Water->Volatilization Water->Uptake Sediment->Sorption Sediment->Degradation Sorption->Soil Metabolites Degradation Products (Metabolites) Degradation->Metabolites

Caption: Generalized pathways for the environmental fate of rice fungicides.

Conclusion

The available data indicates that this compound is a fungicide with low mobility in soil, primarily due to its strong adsorption to soil organic matter. Its persistence in soil is notable, with a half-life that can extend to several months under field conditions. In comparison, other fungicides like azoxystrobin and tebuconazole show a wider range of persistence and mobility. While this compound is stable to hydrolysis, more research is needed to fully characterize its photolytic degradation and bioaccumulation potential. This comparative guide underscores the importance of considering the unique environmental fate profile of each fungicide to mitigate potential environmental risks and promote sustainable rice cultivation.

Comparative Analysis of Carpropamid's Target Specificity in Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation and performance of Carpropamid, a potent Melanin (B1238610) Biosynthesis Inhibitor, against key fungal pathogens. This guide offers researchers and drug development professionals a comprehensive comparison with alternative fungicides, supported by experimental data and detailed protocols.

This compound, a systemic fungicide, is a highly specific inhibitor of scytalone (B1230633) dehydratase (SDH), a key enzyme in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway in fungi. This pathway is crucial for the pathogenicity of several fungal species, particularly in the formation of appressoria, specialized infection structures used to penetrate host tissues. The inhibition of melanin production weakens the appressorial cell wall, rendering the fungus unable to infect its host. This guide provides a comparative analysis of this compound's target specificity and performance against other melanin biosynthesis inhibitors (MBIs) in various fungal species.

Performance Comparison of Melanin Biosynthesis Inhibitors

The efficacy of this compound and other MBIs varies among different fungal species. The following tables summarize the available quantitative data on the inhibitory activity of these fungicides. MBIs are broadly classified based on their target enzyme in the DHN-melanin pathway:

  • MBI-D (Dehydratase Inhibitors): Target scytalone dehydratase. This group includes this compound, Diclocymet, and Fenoxanil.

  • MBI-R (Reductase Inhibitors): Target hydroxynaphthalene reductase. This group includes Tricyclazole and Pyroquilon.

Table 1: Inhibitory Activity (IC50/MIC in µg/mL) of Melanin Biosynthesis Inhibitors against Various Fungal Pathogens

Fungal SpeciesThis compoundDiclocymetFenoxanilTricyclazolePyroquilon
Magnaporthe oryzae0.01 - 0.1~0.1~0.10.1 - 1.00.1 - 1.0
Colletotrichum lagenariumEffectiveN/AN/AEffectiveN/A
Aspergillus fumigatusLow ActivityN/AN/ALow ActivityN/A
Fusarium graminearumLow ActivityN/AN/ALow ActivityN/A
Chromoblastomycosis agentsN/AN/AN/A16N/A

Note: "Effective" indicates reported inhibitory activity where specific IC50 values were not available in the searched literature. N/A indicates data not available in the searched literature. Low Activity indicates the compound is not primarily used for this pathogen.

Experimental Protocols for Target Validation

The validation of this compound's target specificity relies on a combination of biochemical and genetic approaches.

Scytalone Dehydratase (SDH) Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of purified SDH.

a) Purification of Scytalone Dehydratase:

  • Gene Cloning and Expression: The gene encoding SDH is cloned from the target fungus, e.g., Magnaporthe oryzae, into an expression vector (e.g., pGEX).

  • Protein Expression: The expression vector is transformed into a suitable host, such as E. coli. Protein expression is induced under appropriate conditions.

  • Purification: The recombinant enzyme is purified from the cell lysate using affinity chromatography (e.g., GST-tag purification).

b) Enzyme Assay:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), the purified SDH enzyme, and the substrate, scytalone.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control with solvent only should be included.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25°C) for a specific period.

  • Measurement: The dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 315 nm).

  • IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Genetic Validation of Target Specificity

Genetic studies, particularly analyzing resistant mutants, provide strong in-vivo evidence for target specificity.

  • Isolation of Resistant Mutants: Isolate spontaneous or induced mutants of the target fungus that exhibit resistance to this compound.

  • Gene Sequencing: Sequence the SDH gene from both the resistant and sensitive (wild-type) strains.

  • Identification of Mutations: A single point mutation, V75M (Valine to Methionine at position 75), in the SDH gene of Magnaporthe oryzae has been identified to confer resistance to this compound.[1]

  • Confirmation with Recombinant Enzyme: Express and purify the mutated SDH enzyme and perform the enzyme inhibition assay as described above. The IC50 value for the mutated enzyme is expected to be significantly higher than that for the wild-type enzyme, confirming that the mutation is responsible for the resistance and that SDH is the target of this compound.[1]

Visualizing Pathways and Workflows

To better understand the mechanisms and experimental procedures, the following diagrams are provided.

Melanin_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) 1_3_6_8_THN 1,3,6,8-Tetrahydroxynaphthalene Polyketide_Synthase->1_3_6_8_THN Hydroxynaphthalene_Reductase Hydroxynaphthalene Reductase Scytalone Scytalone Hydroxynaphthalene_Reductase->Scytalone Scytalone_Dehydratase Scytalone Dehydratase (SDH) 1_3_8_THN 1,3,8-Trihydroxynaphthalene Scytalone_Dehydratase->1_3_8_THN Vermelone Vermelone 1_3_8_THN->Vermelone 1_8_DHN 1,8-Dihydroxynaphthalene Vermelone->1_8_DHN Melanin DHN-Melanin 1_8_DHN->Melanin Tricyclazole Tricyclazole Pyroquilon (MBI-R) Tricyclazole->Hydroxynaphthalene_Reductase Inhibits This compound This compound Diclocymet Fenoxanil (MBI-D) This compound->Scytalone_Dehydratase Inhibits

Caption: DHN-Melanin Biosynthesis Pathway and Inhibition Sites.

Target_Validation_Workflow cluster_Biochemical Biochemical Validation cluster_Genetic Genetic Validation Clone_Express 1. Clone & Express SDH Gene Purify_Enzyme 2. Purify Recombinant SDH Clone_Express->Purify_Enzyme Enzyme_Assay 3. Perform Enzyme Inhibition Assay Purify_Enzyme->Enzyme_Assay IC50 4. Determine IC50 Value Enzyme_Assay->IC50 Confirm_Resistance 4. Confirm Resistance with Recombinant Mutant Enzyme IC50->Confirm_Resistance Compare Wild-Type and Mutant IC50 Isolate_Mutants 1. Isolate this compound- Resistant Mutants Sequence_Gene 2. Sequence SDH Gene Isolate_Mutants->Sequence_Gene Identify_Mutation 3. Identify V75M Mutation Sequence_Gene->Identify_Mutation Identify_Mutation->Confirm_Resistance

References

Safety Operating Guide

Proper Disposal of Carpropamid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of carpropamid and its associated waste is a critical component of laboratory safety and environmental responsibility. This compound, a fungicide, is recognized as being toxic to aquatic life with long-lasting effects.[1][2] Therefore, its disposal is regulated and must be handled with care to prevent environmental contamination and ensure workplace safety. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste generated in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. The SDS provides comprehensive information on hazards, handling, and emergency measures. For instance, a this compound standard is often supplied in a solution with acetonitrile, a highly flammable and harmful solvent.[3]

Personal Protective Equipment (PPE) is mandatory. When handling this compound waste, always wear:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The guiding principle for this compound disposal is to treat it as hazardous waste . Do not dispose of this compound or its containers in the regular trash or pour it down the drain.[4]

Step 1: Waste Segregation and Collection

  • Identify all waste streams: This includes pure this compound, solutions containing this compound, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and empty containers.

  • Segregate waste: Do not mix this compound waste with other incompatible chemical waste. A dedicated, clearly labeled hazardous waste container should be used.

  • Solid Waste: Collect solid this compound waste and contaminated consumables in a designated, sealable, and chemically compatible container.

  • Liquid Waste: Collect liquid waste containing this compound in a leak-proof, screw-cap container. If the this compound is in a solvent like acetonitrile, the container must be appropriate for flammable organic waste.

Step 2: Container Management

  • Use appropriate containers: Containers should be in good condition, made of a material compatible with the waste, and have a secure lid. For liquid waste, use the original container if possible, or a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.

  • Labeling is crucial: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the solvent if applicable (e.g., "Acetonitrile"). The date of waste accumulation should also be included.

  • Keep containers closed: Waste containers should remain sealed except when adding waste to prevent the release of vapors.

Step 3: Storage of Hazardous Waste

  • Designated Storage Area: Store this compound waste in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.

  • Secondary Containment: Liquid this compound waste containers should be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Segregate Incompatibles: Ensure that this compound waste is not stored near incompatible materials. While specific reactivity data for this compound is limited, as a general rule, avoid mixing pesticide waste with strong acids, bases, or oxidizing agents.

Step 4: Disposal of Empty Containers

  • Triple Rinsing: Empty this compound containers must be triple-rinsed before disposal.[4][5]

    • Empty the container completely into the hazardous waste collection vessel.

    • Fill the container about one-quarter full with a suitable solvent (the solvent used for the this compound solution is a good choice).

    • Secure the cap and shake for at least 30 seconds.

    • Drain the rinsate into the hazardous waste container.

    • Repeat this process two more times.

  • Rinsate Disposal: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.

  • Final Container Disposal: After triple-rinsing and allowing the container to dry, it can often be disposed of through your institution's solid waste stream. However, always check with your EHS department for specific guidance.

Step 5: Arranging for Final Disposal

  • Contact your EHS Department: The final disposal of hazardous waste must be handled by a licensed hazardous waste disposal service. Your institution's EHS department will have established procedures for the pickup and disposal of laboratory chemical waste.

  • Follow Institutional Protocols: Adhere strictly to your organization's protocols for requesting a hazardous waste pickup. This may involve completing a specific form or using an online system.

Spill and Decontamination Procedures

In the event of a spill, evacuate the immediate area and eliminate any ignition sources if the this compound is in a flammable solvent. For small spills, use an inert absorbent material such as vermiculite (B1170534) or sand. Scoop the absorbed material into a labeled hazardous waste container. Decontaminate the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

Data Presentation

Hazard ClassificationDescriptionSource
GHS Classification H411: Toxic to aquatic life with long lasting effects.[1][2]
Primary Hazards Environmental Hazard[2]
This compound Standard in Acetonitrile Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.[3]

Experimental Protocols

Triple-Rinsing of Empty Containers

A detailed, step-by-step protocol for the triple-rinsing of empty pesticide containers is a standard and required practice.

Methodology:

  • Personal Protective Equipment: Don appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Initial Draining: Empty the remaining contents of the this compound container into a designated hazardous waste collection container. Allow the original container to drain for an additional 30 seconds.

  • First Rinse: Add a suitable solvent (e.g., the solvent the this compound was dissolved in) to the empty container until it is approximately 25% full.

  • Agitation: Securely close the container and agitate it vigorously for at least 30 seconds to rinse all interior surfaces.

  • Rinsate Collection: Pour the rinsate from the container into the hazardous waste collection container.

  • Repeat: Repeat the rinsing and collection steps (3-5) two more times.

  • Drying and Disposal: After the final rinse, allow the container to air dry completely in a well-ventilated area (such as a fume hood) before disposing of it according to institutional guidelines.

Mandatory Visualization

Carpropamid_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start This compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated consumables, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Containers waste_type->empty_container Container solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->liquid_container triple_rinse Triple-Rinse Container empty_container->triple_rinse storage Store in Designated, Secure Area with Secondary Containment solid_container->storage liquid_container->storage rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->rinsate rinsate->liquid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup

References

Essential Safety and Logistical Information for Handling Carpropamid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Carpropamid. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to foster a culture of safety and build trust in laboratory operations.

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Handling solid this compound (weighing, preparing solutions) - Gloves: Chemical-resistant gloves (Nitrile rubber is a common recommendation for pesticides, but see notes below). - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A dust mask (e.g., N95) is recommended to prevent inhalation of fine particles. - Protective Clothing: A standard laboratory coat.
Handling solutions of this compound - Gloves: Chemical-resistant gloves (Nitrile rubber is a common recommendation for pesticides, but see notes below). - Eye Protection: Chemical splash goggles. - Protective Clothing: A standard laboratory coat.
Cleaning spills - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A respirator with an appropriate cartridge for organic vapors may be necessary depending on the solvent and the scale of the spill. - Protective Clothing: A chemically resistant apron or coveralls over a laboratory coat.

Safe Handling and Operational Plan

Adherence to a strict operational plan is essential for the safe handling of this compound in a laboratory setting.

Storage:

  • Store solid this compound in a cool, dry, and well-ventilated area.

  • One supplier recommends storing the powder form at -20°C and solutions in solvent at -80°C.

  • Keep containers tightly closed and clearly labeled.

  • Store away from incompatible materials such as strong oxidizing agents.

Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) for this compound and any solvents being used.

  • Work Area: Conduct all work with solid this compound or concentrated solutions in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Weighing: When weighing the solid form, use a balance with a draft shield or conduct the operation within a fume hood to prevent the dispersal of fine particles.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, or leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound is classified as toxic to aquatic life with long-lasting effects.

Waste Segregation and Collection:

  • Solid this compound Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid this compound Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with this compound should be collected in a designated hazardous waste container.

  • Empty Containers: The first rinse of an empty this compound container should be collected as hazardous waste. Subsequent rinses of decontaminated containers may be disposed of according to institutional guidelines.

Disposal Method:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.

  • Do not dispose of this compound waste down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound in a research laboratory, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Select & Inspect PPE prep_sds->prep_ppe prep_workspace Prepare Work Area (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Solid this compound prep_workspace->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Surfaces handling_experiment->cleanup_decontaminate Experiment Complete cleanup_ppe Remove & Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_segregate Segregate Waste Streams cleanup_wash->disposal_segregate Initiate Disposal disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store Waste Securely disposal_label->disposal_store disposal_pickup Arrange for Professional Disposal disposal_store->disposal_pickup

Workflow for Safe this compound Handling

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carpropamid
Reactant of Route 2
Reactant of Route 2
Carpropamid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。